Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
Description
Properties
IUPAC Name |
[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCSCVFCSULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol: Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether (Tol-DPEphos)
Executive Summary & Strategic Utility
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether , often referred to as Tol-DPEphos or (o-Tol)-DPEphos , is a sterically demanding bis-phosphine ligand derived from the DPEphos scaffold. While the parent DPEphos (phenyl-substituted) is a "privileged ligand" known for its wide bite angle (~102°) and hemilabile ether oxygen, the incorporation of ortho-methyl groups on the phosphine donors significantly alters the steric environment.
This modification increases the Tolman cone angle, restricting rotation around the P-C bonds and enhancing the stability of metal complexes (particularly Pd, Ni, and Rh) during reductive elimination steps. It is a critical ligand for challenging cross-coupling reactions where standard DPEphos fails to prevent catalyst deactivation or isomerization.
Key Chemical Identity[1]
-
IUPAC Name: this compound
-
Common Name: Tol-DPEphos; (o-Tol)-DPEphos
-
CAS Number: (Analogous to DPEphos 166330-10-5, specific derivative often cited in specialized organometallic literature)
-
Core Scaffold: Diphenyl ether backbone with bis-phosphine substitution at the 2,2' positions.[1]
Retrosynthetic Analysis & Reaction Design
The synthesis relies on a convergent approach utilizing the directed ortho-lithiation of diphenyl ether. The ether oxygen serves as a directing metalation group (DMG), facilitating the selective removal of protons at the 2 and 2' positions.
Reaction Scheme Logic
-
Double Lithiation: Diphenyl ether is treated with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up the n-BuLi hexamers, increasing the basicity and kinetic reactivity of the alkyl lithium, allowing for the thermodynamically challenging second lithiation.
-
Electrophilic Trapping: The resulting 2,2'-dilithiodiphenyl ether is quenched with chlorobis(2-methylphenyl)phosphine (Chlorodi(o-tolyl)phosphine).
Safety & Handling Protocols
CRITICAL WARNING: This protocol involves pyrophoric reagents and highly reactive organolithiums.
-
Chlorobis(2-methylphenyl)phosphine: Like most chlorophosphines, this is corrosive, moisture-sensitive, and potentially pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
n-Butyllithium: Pyrophoric upon air exposure. Use essentially dry syringes and cannulas.
-
Solvents: Diethyl ether and Hexanes must be dried (e.g., over Na/Benzophenone or via alumina columns) and deoxygenated.
Detailed Synthesis Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol | Mmol (Scale) |
| Diphenyl Ether | Substrate | 1.0 | 1.70 g | 10.0 mmol |
| n-Butyllithium (1.6 M in hexanes) | Lithiating Agent | 2.5 | 15.6 mL | 25.0 mmol |
| TMEDA | Ligand/Activator | 2.5 | 3.75 mL | 25.0 mmol |
| Chlorobis(2-methylphenyl)phosphine | Electrophile | 2.2 | 5.47 g | 22.0 mmol |
| Diethyl Ether (anhydrous) | Solvent | - | 60 mL | - |
| Hexane (anhydrous) | Solvent | - | 40 mL | - |
Step-by-Step Methodology
Phase 1: Generation of 2,2'-Dilithiodiphenyl Ether
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle 3x with vacuum/Argon.
-
Solvation: Add Diphenyl Ether (1.70 g, 10 mmol) and anhydrous Diethyl Ether (40 mL) via syringe.
-
Activation: Add TMEDA (3.75 mL, 25 mmol) to the solution.
-
Lithiation: Cool the mixture to 0 °C (ice bath). Add n-BuLi (15.6 mL, 25 mmol) dropwise over 15 minutes.
-
Observation: The solution typically turns yellow/orange.
-
-
Reaction Drive: Remove the ice bath and allow the reaction to stir at Room Temperature for 12-16 hours .
-
Note: Some protocols suggest a brief reflux (1-2 hours) to ensure complete dilithiation, but overnight stirring at RT is generally sufficient and safer. A suspension of the dilithio salt may precipitate.
-
Phase 2: Phosphinylation
-
Cooling: Cool the reaction mixture containing the dilithio species to -78 °C (dry ice/acetone bath).
-
Addition: Dissolve Chlorobis(2-methylphenyl)phosphine (5.47 g, 22 mmol) in anhydrous Hexane (20 mL) in a separate flame-dried flask. Transfer this solution dropwise via cannula to the lithiated ether solution over 30 minutes.
-
Warming: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight at RT to ensure complete conversion.
Phase 3: Workup & Purification
-
Quench: Carefully add degassed water (20 mL) to quench excess lithium reagents and dissolve LiCl salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter under Argon if possible (though the product is relatively air-stable, intermediates are not; final product handling in air is usually acceptable for brief periods, but storage should be inert).
-
Concentration: Remove solvents in vacuo to yield a sticky solid or oil.
-
Crystallization: Recrystallize the crude solid from hot Ethanol or a Dichloromethane/Ethanol mixture.
-
Procedure: Dissolve in minimal hot DCM, add hot Ethanol, and boil off DCM until turbidity appears. Cool to -20 °C.
-
-
Yield: Expected yield is 60-75% as a white crystalline powder.
Process Visualization
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[8]
-
P NMR (CDCl₃): This is the definitive check.
-
Expected Shift: The signal should appear as a singlet. While standard DPEphos appears around -16 to -18 ppm, the o-tolyl substituents typically shift the signal slightly downfield due to deshielding. Expect a singlet in the range of -25 to -30 ppm (relative to H₃PO₄).
-
Impurity Check: Watch for signals around +20 to +40 ppm, indicating phosphine oxide (oxidation product).
-
-
H NMR (CDCl₃):
-
Methyl Groups: Look for a strong singlet (or closely spaced doublet) around 2.1 - 2.4 ppm corresponding to the methyl protons on the o-tolyl rings (12H total).
-
Aromatic Region: Complex multiplets in the 6.5 - 7.5 ppm range (24H).
-
Physical Properties[1][4][7][8][9][10]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically higher than standard DPEphos (which is ~184°C) due to increased rigidity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Lithiation | Ensure reagents are fresh. Increase lithiation time or gently reflux the lithiation step for 1 hour. |
| Phosphine Oxide Impurity | Air Exposure | Degas all solvents thoroughly. Perform workup rapidly or under inert atmosphere.[6] |
| Mono-substitution | Insufficient n-BuLi | Use a slight excess (2.5 equiv) of n-BuLi and TMEDA. Ensure temperature is controlled during addition. |
| Oily Product | Solvent Trapping | Triturate the oil with cold pentane or methanol to induce crystallization. |
References
-
Original DPEphos Synthesis (Basis for Protocol)
-
Kranenburg, M., van der Burgt, Y. E., Kamer, P. C., van Leeuwen, P. W., & Goubitz, K. (1995). New diphosphine ligands based on diphenyl ether and their silica-supported analogs: synthesis and characterization. Organometallics, 14(6), 3081-3089. Link
-
-
Ortho-Substituted DPEphos Variants
-
Pike, S. D., & Weller, A. S. (2013). Ortho-aryl substituted DPEphos ligands: Rhodium Complexes Featuring C–H Anagostic Interactions and B–H Agostic Bonds. Dalton Transactions, 42, 12832-12844. Link
-
-
Chlorophosphine Reagent Data
- General Lithiation of Diphenyl Ether: Oestreich, M. (Ed.). (2012). The Directed Ortho Metalation Reaction. In Organolithiums in Enantioselective Synthesis. Springer. (Standard methodology reference).
Sources
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- 4. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Di(o-tolyl)phosphine 97 29949-64-2 [sigmaaldrich.com]
- 8. solid | Sigma-Aldrich [sigmaaldrich.com]
DPEphos ligand properties and structure
Title: Engineering Catalytic Efficiency: A Technical Guide to DPEphos Ligand Architecture and Applications
Executive Summary
Bis[(2-diphenylphosphino)phenyl] ether, universally known as DPEphos, is a premier wide-bite-angle bidentate diphosphine ligand extensively utilized in homogeneous transition metal catalysis[1]. Characterized by its flexible diphenyl ether backbone, DPEphos bridges the gap between rigid scaffolds (such as Xantphos) and highly flexible alkyl-linked phosphines (such as dppb). As a Senior Application Scientist, I frequently leverage DPEphos in cross-coupling methodologies—particularly C–N and C–O bond formations—because its precise stereoelectronic profile predictably accelerates the rate-limiting reductive elimination step[2][3]. This guide dissects the causality behind its structural advantages and provides validated protocols for its application.
Structural Architecture and Physicochemical Properties
The defining feature of DPEphos is its natural bite angle (the P-M-P angle) of approximately 102° to 104°[1][2]. This angle is dictated by the diphenyl ether backbone, which provides a unique combination of structural preorganization and conformational adaptability.
Table 1: Physicochemical and Structural Parameters of DPEphos
| Parameter | Value | Causality / Significance in Experimental Design |
| Chemical Formula | C36H28OP2[1] | Essential for precise stoichiometric calculations in low mol% catalyst loading. |
| Molar Mass | 538.57 g/mol [1] | High molecular weight requires analytical micro-weighing to prevent loading errors. |
| Natural Bite Angle | 102° – 104°[1][2] | Enforces a specific coordination geometry, sterically accelerating reductive elimination[4]. |
| Denticity | Bidentate (κ2-P,P) to Tridentate (κ3-P,O,P)[5][6] | The ether oxygen is hemilabile, capable of stabilizing under-coordinated metal centers. |
| Melting Point | 175–176 °C[1] | High thermal stability allows deployment in high-temperature reflux conditions without ligand degradation. |
Mechanistic Causality: The "Bite Angle" and Hemilability
In palladium-catalyzed cross-coupling, the catalytic cycle consists of oxidative addition, transmetalation/nucleophilic attack, and reductive elimination. For electron-rich or sterically hindered substrates, reductive elimination is often the rate-determining step[3].
The Bite Angle Effect: DPEphos enforces a wide P-Pd-P angle. In a square planar Pd(II) intermediate, widening the angle between the two phosphine donors forces the other two ligands (the aryl group and the nucleophile) closer together. This steric compression lowers the activation energy required for the two groups to couple and eliminate from the metal center, drastically improving reaction rates and yields[2][4].
Hemilability: The central ether oxygen in DPEphos is not merely a structural spacer; it acts as a hemilabile donor. During the catalytic cycle, when a ligand dissociates to open a coordination site, the ether oxygen can transiently bind to the metal (forming a κ3-P,O,P complex). This internal stabilization prevents catalyst decomposition (e.g., Pd black precipitation) and sustains highly reactive intermediates[5][6][7].
Caption: Pd-DPEphos Catalytic Cycle highlighting bite-angle-driven reductive elimination.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
To ensure reproducibility, experimental protocols must be self-validating systems. The following procedure details a standard Pd/DPEphos-catalyzed C–N cross-coupling[8][9].
Reagents:
-
Aryl halide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)2 (5 mol%)
-
DPEphos (10 mol%)
-
Cs2CO3 (2.0 equiv)[9]
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology & Causality:
-
Inert Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2, DPEphos, and Cs2CO3.
-
Causality: While Pd(OAc)2 is moisture-tolerant, the active Pd(0) species and the phosphine ligand are highly oxygen-sensitive. Cs2CO3 is selected over stronger bases like NaOtBu to ensure superior functional group tolerance[8].
-
-
Pre-activation: Add anhydrous toluene and stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution must transition from yellow/brown to a deep orange-red. This color shift visually confirms the reduction of Pd(II) to the active Pd(0)-DPEphos complex. If the solution turns black, Pd has aggregated, indicating oxygen contamination or ligand failure.
-
-
Substrate Addition: Add the aryl halide and amine. Seal the tube securely and transfer it out of the glovebox.
-
Thermal Promotion: Heat the reaction mixture at 100 °C for 15 hours[9].
-
Causality: The 100 °C temperature provides the necessary thermal energy to overcome the oxidative addition barrier, particularly for less reactive aryl chlorides or bromides.
-
-
Reaction Monitoring: At the 4-hour mark, extract a 50 μL aliquot under a positive flow of N2, filter it through a short silica plug (eluting with EtOAc), and analyze via GC-MS.
-
Self-Validation Check: The disappearance of the aryl halide peak and the emergence of the product mass confirm active catalytic turnover.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water to remove inorganic salts, dry over MgSO4, and concentrate in vacuo for subsequent column chromatography.
Caption: Standardized Workflow for DPEphos-Mediated C-N Cross-Coupling.
Advanced Applications & Ligand Tuning
Beyond standard cross-coupling, the DPEphos architecture serves as a foundational scaffold for advanced organometallic design:
-
Ortho-Substitution for Steric Tuning: Researchers have synthesized ortho-fluorinated derivatives (e.g., o-F,F-DPEphos) to manipulate aurophilic interactions in Gold(I) complexes and agostic interactions in Rhodium(I) Schrock-Osborn precatalysts[6]. The fluorine atoms alter the electronic density at the phosphorus, providing a mechanism to fine-tune the catalyst's reactivity profile without drastically changing the bite angle.
-
Photophysical Applications: DPEphos is not limited to catalysis. In heteroleptic Copper(I) halide complexes, DPEphos acts as a robust chelator. These pseudotetrahedral complexes exhibit intense blue-green luminescence, driven by metal-to-ligand charge transfer (MLCT) states, making them highly valuable for OLED and photochemical research[10][11].
-
Ruthenium Coordination: In closo-ruthenacarborane complexes, DPEphos demonstrates its hemilabile nature, where the ether oxygen stabilizes the 16-electron intermediate, facilitating applications in Atom Transfer Radical Polymerization (ATRP)[7].
References
-
Grokipedia. "DPEphos". Grokipedia. [Link]
-
Wikipedia. "DPEphos". Wikipedia, The Free Encyclopedia. [Link]
-
Aslanidis, P., et al. "Structural and electronic properties of luminescent copper(I) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos)". Dalton Transactions (RSC Publishing).[Link]
-
Adams, G. M., & Weller, A. S. "Bite Angle Effects in Diphosphine Metal Catalysts: Steric or Electronic?". ResearchGate.[Link]
-
MDPI. "12-Vertex closo-3,1,2-Ruthenadicarbadodecaboranes with Chelate POP-Ligands: Synthesis, X-ray Study and Electrochemical Properties". Inorganics.[Link]
-
Heriot-Watt University. "Catalytic applications of small bite-angle diphosphorus ligands with single-atom linkers".[Link]
-
Syracuse University. "Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope". SURFACE. [Link]
-
Race, J. J., et al. "Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos". European Journal of Inorganic Chemistry.[Link]
-
Kuang, S. M., et al. "Synthesis and Structural Characterization of Cu(I) and Ni(II) Complexes that Contain the Bis[2-(diphenylphosphino)phenyl]ether Ligand. Novel Emission Properties for the Cu(I) Species". Inorganic Chemistry (ACS Publications).[Link]
-
The Royal Society of Chemistry. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation". Chemical Society Reviews.[Link]
-
Arkat USA. "Pd-catalyzed one-pot approach for installation of 9-aminoacridines via Buchwald-Hartwig amination and cycloaromatization".[Link]
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An In-depth Technical Guide to Edoxaban (CAS No. 166330-10-5): Physicochemical Properties, Pharmacology, and Analytical Methodologies
Introduction
Edoxaban (CAS No. 166330-10-5) is a potent, orally bioavailable anticoagulant and a member of the direct oral anticoagulant (DOAC) class.[1][2][3] Marketed under trade names such as Lixiana® and Savaysa®, it functions as a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][4][5][6] Unlike traditional anticoagulants like warfarin, which require frequent monitoring, edoxaban offers a more predictable pharmacokinetic and pharmacodynamic profile, reducing the need for routine blood tests.[1][4][7]
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of edoxaban, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, mechanism of action, synthesis and purification strategies, and validated analytical methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method design, and comprehending its physiological behavior.
Chemical Identity and Structure
Edoxaban is a monocarboxylic acid amide with three chiral centers, leading to the possibility of eight stereoisomers.[2][8][9] The pharmacologically active isomer is N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1][10]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide.[2]
-
IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1][10]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide[2]
-
CAS Number: 480449-70-5 (for the free base)[2]
-
Molecular Formula: C24H30ClN7O4S[2]
Edoxaban is typically administered as a tosylate monohydrate salt (CAS No. 1229194-11-9), which enhances its stability and handling properties.[8][10][12]
Physical and Chemical Characteristics
Edoxaban is a white to pale yellowish-white crystalline powder.[2][12] Its solubility is pH-dependent, exhibiting low solubility in the pH range of 3 to 7, with solubility decreasing as the pH increases.[10][11] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[10][11]
Data Summary: Physicochemical Properties of Edoxaban
| Property | Value | Source(s) |
| Molecular Formula | C24H30ClN7O4S | [2] |
| Molecular Weight | 548.06 g/mol (anhydrous free base) | [10][11] |
| Appearance | White to pale yellowish-white crystalline powder | [2][12] |
| Melting Point | >213°C (decomposes) | [3] |
| pKa | 6.7 | [2] |
| Solubility | Low solubility in pH 3-7; slightly soluble in water and DMSO | [10][11][12] |
| BCS Classification | Class IV | [10][11] |
Mechanism of Action and Pharmacology
Edoxaban's therapeutic effect stems from its direct inhibition of Factor Xa, a pivotal convergence point in the intrinsic and extrinsic pathways of the coagulation cascade.[1][7]
The Coagulation Cascade and Edoxaban's Point of Intervention
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa is the rate-limiting enzyme responsible for converting prothrombin (Factor II) to thrombin (Factor IIa).[13][14] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.[4][7] By directly binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks this amplification step, thereby reducing thrombin generation and subsequent clot formation.[6][7][13]
Caption: The Coagulation Cascade and Edoxaban's inhibitory action on Factor Xa.
Pharmacodynamics
Oral administration of edoxaban leads to a rapid onset of its anticoagulant effect, with peak plasma concentrations and maximum effects on biomarkers occurring within 1-2 hours.[5][6][10] The pharmacodynamic effects are predictable and correlate with the dose and plasma concentration of edoxaban.[6] It prolongs clotting times, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), in a concentration-dependent manner.[1][13][14]
Pharmacokinetics
The pharmacokinetic profile of edoxaban is characterized by rapid absorption and a balanced clearance mechanism.
| Parameter | Value | Source(s) |
| Bioavailability | ~62% | [5][10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4][5][10] |
| Plasma Protein Binding | ~55% | [4] |
| Terminal Elimination Half-Life (t½) | 10-14 hours | [4][5][10] |
| Volume of Distribution (Vss) | ~107 L | [5][10] |
| Clearance | Total: ~22 L/h; Renal: ~50%; Metabolism/Biliary: ~50% | [5][10] |
Metabolism occurs primarily through hydrolysis, with minor contributions from CYP3A4/5.[4] Renal function is a key determinant of edoxaban exposure, and dose adjustments are necessary for patients with renal impairment.[1][10]
Synthesis and Purification
The industrial synthesis of edoxaban is a multi-step process that requires precise control over stereochemistry to yield the desired (1S,2R,4S)-isomer.[8][9]
Synthetic Strategy Overview
A common synthetic route involves the construction of a key chiral diamine cyclohexane core, which is then coupled with two other critical fragments: a thiazolopyridine carboxamide moiety and a chloropyridine oxalate derivative.[8][9] The synthesis presents several challenges, including the control of stereochemistry to minimize the formation of undesired trans-isomers and ensuring process safety on a large scale.[9] Optimized processes have significantly improved the total yield from approximately 10% to over 30%.[9]
Caption: Simplified workflow for the synthesis and purification of Edoxaban.
Experimental Protocol: Purification of Edoxaban Tosylate Monohydrate by Recrystallization
This protocol is a self-validating system designed to remove process-related impurities and isolate the desired polymorphic form of the API.[8][15]
Objective: To purify crude edoxaban tosylate monohydrate to meet pharmaceutical-grade specifications.
Materials:
-
Crude Edoxaban Tosylate Monohydrate
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Filtration apparatus
Procedure:
-
Dissolution: In the reaction vessel, dissolve the crude edoxaban tosylate monohydrate in a mixture of acetonitrile and water (ACN/H₂O volume ratio ranging from 60:40 to 30:70).[8][15] The amount of solvent should be sufficient to achieve complete dissolution at an elevated temperature.
-
Heating: Gently heat the mixture to a temperature between 30°C and 70°C with continuous stirring until all solids have dissolved.[8][15] This step ensures the complete solubilization of the product while minimizing the dissolution of less soluble impurities.
-
Cooling (Crystallization Initiation): Slowly cool the solution to at or below room temperature. This controlled cooling rate is critical for the formation of well-defined crystals and to prevent the co-precipitation of impurities.
-
Anti-solvent Addition: Add water as an anti-solvent to the cooled solution to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70.[8][15] This reduces the solubility of edoxaban tosylate monohydrate, promoting further crystallization and maximizing yield. This step can be performed before or after the initial cooling phase.
-
Maturation: Allow the slurry to stir at the final temperature for a defined period to ensure complete crystallization and equilibration.
-
Isolation and Drying: Isolate the purified crystals by filtration. Wash the filter cake with a cold mixture of ACN/H₂O or water to remove residual soluble impurities. Dry the product under vacuum at a controlled temperature to obtain the final edoxaban tosylate monohydrate.
Analytical Methodologies
Robust analytical methods are essential for the quantification of edoxaban in bulk drug substance, finished pharmaceutical products, and biological matrices.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the assay and impurity profiling of edoxaban.[16][17]
Caption: General workflow for the quantification of Edoxaban using HPLC.
Experimental Protocol: Quantification of Edoxaban by RP-HPLC
This protocol describes a validated isocratic RP-HPLC method for the determination of edoxaban in bulk form.[16][17]
Instrumentation & Conditions:
-
HPLC System: An isocratic HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[16][17]
-
Mobile Phase: A mixture of 0.1M Dipotassium Hydrogen Phosphate (K₂HPO₄) and Methanol in a 65:35 (v/v) ratio.[16][17]
-
Injection Volume: 10 µL.[17]
-
Column Temperature: 30°C.[17]
-
Run Time: Approximately 6 minutes.[16]
Procedure:
-
Mobile Phase Preparation: Prepare the 0.1M K₂HPO₄ buffer. Filter the buffer and methanol separately through a 0.45 µm membrane filter. Mix them in the specified ratio (65:35) and degas thoroughly using sonication or helium sparging.[17]
-
Standard Solution Preparation: Accurately weigh a suitable amount of edoxaban reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards covering the expected concentration range (e.g., 5-200 µg/mL).[16][17]
-
Sample Solution Preparation: Accurately weigh the edoxaban bulk sample and prepare a solution of a known concentration in the mobile phase, ensuring the final concentration falls within the calibration range.
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions.
-
Quantification: Determine the concentration of edoxaban in the sample by interpolating its peak area from the linear regression equation of the calibration curve. The method should be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.[16]
Safety and Toxicology
As with all anticoagulants, the primary safety concern with edoxaban is the risk of bleeding.[1][6]
-
Adverse Effects: The most common adverse reactions include various forms of bleeding, such as epistaxis and hematuria, as well as anemia.[4][18] Elevated liver enzymes have also been reported.[1][19]
-
Contraindications: Edoxaban is contraindicated in patients with active pathological bleeding.[1] It is also not recommended for patients with a creatinine clearance (CrCl) >95 mL/min for the indication of stroke prevention in non-valvular atrial fibrillation due to a potential for reduced efficacy observed in clinical trials.[1][20]
-
Overdose: Overdose can lead to serious bleeding complications.[4] Currently, andexanet alfa is approved for the reversal of other Factor Xa inhibitors, and while studied for edoxaban, specific approval for edoxaban reversal may vary by region.[4]
Conclusion
Edoxaban is a well-characterized direct Factor Xa inhibitor with a predictable pharmacological profile that represents a significant advancement in anticoagulant therapy. Its specific chemical properties, including its pH-dependent solubility and stereoisomeric nature, are critical considerations for its formulation and synthesis. The established mechanism of action provides a clear basis for its therapeutic efficacy, while validated analytical methods, such as the HPLC protocol detailed herein, are crucial for ensuring its quality and consistency. A comprehensive understanding of these technical aspects is essential for the continued research, development, and clinical application of this important therapeutic agent.
References
Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized for link integrity.
-
Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 55(9), 1039–1052. [Link]
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Wikipedia. (n.d.). Edoxaban. [Link]
-
Saljoughian, M. (2023). Edoxaban. StatPearls. [Link]
-
Bauersachs, R. (2014). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. Clinical Investigation, 4(7), 619-637. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Edoxaban Tosylate?[Link]
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Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics. [Link]
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Parasrampuria, D. A., & Truitt, K. E. (2015). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. SpringerLink. [Link]
-
Willmann, S., et al. (2024). Population pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients. CPT: Pharmacometrics & Systems Pharmacology. [Link]
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ProQuest. (n.d.). Plasma Concentration and Pharmacodynamics of Edoxaban in Patients with Nonvalvular Atrial Fibrillation and Acute Heart Failure. [Link]
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European Medicines Agency. (n.d.). Lixiana, INN-edoxaban. [Link]
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National Center for Biotechnology Information. (n.d.). Edoxaban. PubChem Compound Database. [Link]
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Al-Shdefat, S., et al. (2026, February 3). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. ResearchGate. [Link]
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Patel, D. R., et al. (n.d.). Development and Validation of HPTLC Method for Determination of Edoxaban in Bulk and Tablet. Asian Journal of Pharmaceutical Analysis. [Link]
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Al-Ogaidi, I., et al. (2022). Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban. MDPI. [Link]
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Fengchen Group Co., Ltd. (n.d.). Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9. [Link]
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Steffel, J., & Braunwald, E. (2014). Edoxaban: a focused review of its clinical pharmacology. European Heart Journal. [Link]
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Saljoughian, M. (2015). Edoxaban (Savaysa): A Factor Xa Inhibitor. P & T : a peer-reviewed journal for formulary management. [Link]
-
Ovid. (n.d.). Edoxaban: a new oral direct factor Xa inhibitor.... [Link]
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Bathala, M. S., et al. (2016). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. Pharmaceutical Sciences. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023, February 16). Edoxaban. LiverTox. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.
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Justia Patents. (2018, June 28). Processes for the Preparation of Edoxaban and Intermediates Thereof. [Link]
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LookChem. (n.d.). Cas 480449-70-5,edoxaban. [Link]
- Google Patents. (n.d.). US20170231969A1 - Pharmaceutical Compositions of Edoxaban.
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Engineering Transition Metal Catalysis with DPEphos: A Technical Whitepaper on Coordination Dynamics and Wide-Bite-Angle Effects
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis
Executive Summary
In the landscape of homogeneous catalysis, the rational design of phosphine ligands is the primary vector for optimizing reaction efficiency. Bis[2-(diphenylphosphino)phenyl] ether, commonly known as DPEphos , represents a privileged class of wide-bite-angle diphosphine ligands. Originally developed to enhance selectivity in rhodium-catalyzed hydroformylation, DPEphos has become an indispensable tool in palladium-catalyzed cross-coupling and ruthenium-catalyzed hydrogenation.
As an application scientist, selecting DPEphos is rarely a matter of trial and error; it is a calculated decision driven by two distinct structural phenomena: its wide natural bite angle (~104°) [1] and the hemilability of its ether oxygen [2]. This whitepaper dissects the causality behind DPEphos coordination chemistry, providing actionable protocols and mechanistic insights to empower drug development professionals in designing robust, scalable catalytic workflows.
Structural Dynamics: The Causality of Coordination
The Bite Angle Effect in Reductive Elimination
The "bite angle" is defined as the ligand-metal-ligand angle formed by a bidentate chelate. DPEphos possesses a natural bite angle of approximately 104°, significantly wider than classical ligands like dppe (85°)[1].
The Mechanistic Causality: In palladium-catalyzed C–C and C–X bond-forming reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the catalytic cycle relies on oxidative addition, transmetallation, and reductive elimination. Wide bite angles force the two phosphorus atoms to occupy equatorial positions in trigonal bipyramidal intermediates or widen the P-Pd-P angle in square planar complexes[1]. This steric compression forces the coupling partners (the aryl and nucleophile groups) closer together, dramatically lowering the activation energy for reductive elimination [3]. Consequently, DPEphos prevents the stalling of the catalytic cycle at the Pd(II) intermediate stage, a common failure mode with smaller bite-angle ligands.
Hemilability: The vs. Equilibrium
DPEphos is not strictly a bidentate ligand; it is a POP-type pincer ligand capable of variable coordination. The diphenyl ether backbone contains an oxygen atom that can reversibly coordinate to the metal center[2].
- -P,P Coordination: The standard resting state where only the two phosphorus atoms bind to the metal.
- -P,O,P Coordination: A facial or meridional binding mode where the ether oxygen donates electron density to the metal[4].
The Mechanistic Causality: This hemilability acts as a self-regulating "smart" system. During a catalytic cycle, when a substrate leaves and generates a highly reactive, low-coordinate metal intermediate, the ether oxygen transiently coordinates (
Hemilabile dynamics of DPEphos enabling substrate binding and reductive elimination.
Quantitative Ligand Benchmarking
To select the appropriate ligand for a given transformation, one must compare the geometric and electronic parameters of DPEphos against other standard phosphines.
Table 1: Comparative Coordination Parameters of Common Diphosphine Ligands
| Ligand | Natural Bite Angle | Primary Coordination Mode(s) | Backbone Flexibility | Optimal Catalytic Application |
| dppe | 85.8° | Rigid (2-carbon) | Allylic alkylation, Negishi coupling | |
| dppp | 91.0° | Moderate (3-carbon) | Kumada coupling | |
| DPEphos | 104° | High (Ether linkage) | Suzuki cross-coupling, Hydroformylation | |
| Xantphos | 111° | Rigid (Xanthene) | Buchwald-Hartwig amination |
Data synthesized from established crystallographic and computational bite angle studies[1],[3].
Vulnerabilities in High-Temperature Catalysis: C–O Bond Activation
While the ether linkage provides beneficial hemilability, it introduces a specific vulnerability when exposed to highly nucleophilic metal hydrides at elevated temperatures.
In ruthenium-catalyzed hydrogenations utilizing dihydride precursors like
Mechanism of DPEphos C-O bond activation by nucleophilic ruthenium hydrides.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure the integrity of the coordination complexes before deploying them in multi-kilogram pharmaceutical workflows.
Protocol A: Synthesis of a -P,O,P Ruthenium Precatalyst
Target:fac-
-
Preparation: In a flame-dried Schlenk flask under argon, combine cis-
(1.0 equiv) and DPEphos (1.05 equiv).-
Causality: The cis-
precursor is chosen because DMSO is a highly labile ligand that is easily displaced by the entropically favored DPEphos chelate.
-
-
Solvent & Reaction: Suspend the mixture in anhydrous toluene and heat to reflux (110 °C) for 4 hours.
-
Causality: Toluene allows for a high enough temperature to drive the dissociation of multiple DMSO molecules, forcing the ether oxygen into the coordination sphere.
-
-
Validation (In-Process): Observe the color change from pale yellow to deep orange/red, indicating the transition from an octahedral DMSO-rich complex to the POP-coordinated species.
-
Isolation: Cool to room temperature, concentrate under vacuum, and precipitate with cold diethyl ether. Filter and dry the solid.
-
Analytical Validation: Run a
P{ H} NMR. A characteristic shift confirms the facial coordination, differentiating it from a simple species where the oxygen remains uncoordinated[6].
Protocol B: General Pd/DPEphos Catalyzed Suzuki-Miyaura Coupling
Purpose: High-yield C–C bond formation of sterically hindered aryl bromides.
-
Catalyst Generation: In a glovebox, charge a vial with
(2 mol%) and DPEphos (2.5 mol%). Dissolve in anhydrous THF and stir for 15 minutes.-
Causality: Pre-mixing allows the phosphine to reduce Pd(II) to the active Pd(0) species in situ. The slight excess of ligand prevents the precipitation of palladium black.
-
-
Reagent Addition: Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous
(2.0 equiv). -
Reaction: Seal the vial, remove from the glovebox, and heat at 70 °C for 12 hours.
-
Validation: Monitor via GC-MS or LC-MS. The absence of dehalogenated side-products validates that the reductive elimination outpaced competitive
-hydride elimination or protodeboronation pathways.
References
-
Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. National Institutes of Health (PMC).[Link]
-
Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides. National Institutes of Health (PMC).[Link]
-
POP-type ligands: Variable coordination and hemilabile behaviour. White Rose Research Online.[Link]
-
Bite angle. Wikipedia.[Link]
-
Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews (RSC Publishing).[Link]
-
Ruthenium(II) Complexes Containing Bis(2-(diphenylphosphino)phenyl) Ether and Their Catalytic Activity in Hydrogenation Reactions. ResearchGate.[Link]
Sources
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- 2. POP-type ligands:Variable coordination and hemilabile behaviour - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Mechanistic Dominance of DPEphos: Bite Angle, Backbone Flexibility, and Catalytic Efficacy in Cross-Coupling
Executive Summary
As drug development and complex organic synthesis increasingly rely on transition-metal catalysis, the rational selection of phosphine ligands has evolved from empirical screening to predictive science. Among bidentate diphosphines, Bis[(2-diphenylphosphino)phenyl] ether—commonly known as DPEphos—occupies a privileged position[1]. Engineered with a diphenyl ether backbone, DPEphos offers a unique combination of a wide natural bite angle and exceptional conformational flexibility[1]. This technical guide dissects the physical chemistry of DPEphos, explaining how its structural plasticity directly dictates catalytic causality in palladium-catalyzed cross-coupling reactions.
The Physics of Ligand Design: Bite Angle vs. Flexibility
In coordination chemistry, the "natural bite angle" (
While ligands like dppe enforce rigid, narrow bite angles (~85.8°) favoring square planar geometries[3], wide-bite-angle ligands like Xantphos (~108°) force the metal into trigonal bipyramidal or tetrahedral geometries[1]. DPEphos (
Table 1: Quantitative Comparison of Diphosphine Ligand Parameters
| Ligand | Natural Bite Angle ( | Flexibility Range | Backbone Rigidity | Preferred Metal Geometry |
| dppe | 85.8° | 78°–98° | Flexible (C2 bridge) | Square Planar |
| dppf | 99.1° | 89°–114° | Moderate | Distorted Square Planar |
| DPEphos | 104.0° | 87°–120° | Highly Flexible | Adaptable (SP to TBP) |
| Xantphos | 108.0° | 97°–135° | Rigid | Trigonal Bipyramidal |
Data synthesized from foundational molecular mechanics studies on ligand sterics[2],[3].
Mechanistic Causality: Why Flexibility Matters in Catalytic Cycles
In a standard Pd-catalyzed cross-coupling reaction, the metal center must continuously oscillate between different oxidation states and coordination geometries[4]. This geometric tug-of-war is where DPEphos demonstrates its mechanistic dominance.
-
Oxidative Addition: The insertion of Pd(0) into an aryl halide typically proceeds through a square planar Pd(II) intermediate. This step favors smaller bite angles (~90°)[3]. A highly rigid wide-bite-angle ligand like Xantphos can sterically hinder this step. DPEphos, with its lower flexibility bound of 87°, easily compresses to accommodate the square planar requirement[2].
-
Reductive Elimination: The final product-releasing step requires the two coupling partners to be brought into close proximity. Wide bite angles (>100°) force the Pd(II) center into a distorted tetrahedral or trigonal bipyramidal geometry, physically pushing the two organic groups together and drastically lowering the activation energy for reductive elimination[5]. DPEphos effortlessly expands to 120° to accelerate this step[2].
Pd-DPEphos catalytic cycle demonstrating bite angle adaptation during cross-coupling.
Self-Validating Experimental Workflow: Pd-Catalyzed Cross-Coupling
To translate these theoretical parameters into benchtop success, the following protocol details a palladium-catalyzed direct C-H alkynylation of heteroarenes using DPEphos[6]. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating; every reagent and condition serves a specific, mechanistic purpose.
Protocol: Synthesis of Heteroaryl Enynes via Pd/DPEphos Catalysis
-
Step 1: System Preparation (Inert Atmosphere)
-
Action: Flame-dry a Schlenk tube and backfill with argon.
-
Causality: Pd(0) intermediates are highly susceptible to oxidation. Moisture and oxygen will irreversibly quench the active catalyst, leading to the precipitation of inactive palladium black.
-
-
Step 2: Pre-catalyst and Ligand Loading
-
Action: Add Pd(OAc)₂ (5.0 mol %), DPEphos (10 mol %), and LiOtBu (2.5 mmol) to the vessel[6].
-
Causality: Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. A 1:2 Pd-to-ligand ratio ensures complete coordination. LiOtBu acts as a strong, non-nucleophilic base necessary to neutralize the acid (HX) generated during C-H activation and to facilitate the transmetalation step[6].
-
-
Step 3: Substrate Addition
-
Action: Add the heteroarene (1.0 mmol) and anhydrous 1,4-dioxane (2.0 mL), followed by 1,1,3-trichloro-1-butene (1.5 mmol)[6].
-
Causality: 1,4-dioxane is selected because its moderate polarity dissolves both the organic substrates and the inorganic base without strongly coordinating to the Pd center (which would competitively inhibit DPEphos). The gem-dichloroalkene serves as the terminal alkyne equivalent[6].
-
-
Step 4: Thermal Activation
-
Action: Seal the Schlenk tube and heat at 100–120 °C for 16–24 hours[6].
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the initial C-H bond cleavage. DPEphos's thermal stability prevents ligand degradation at these temperatures.
-
-
Step 5: Workup and Isolation
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash with water/brine, dry over Na₂SO₄, and purify via flash column chromatography[6].
-
Causality: Celite filtration removes the insoluble palladium residues and inorganic salts (LiCl/LiBr). Ethyl acetate efficiently partitions the organic product from the aqueous wash.
-
Comparative Efficacy: DPEphos vs. Xantphos
While Xantphos is often the default choice for challenging reductive eliminations (e.g., Buchwald-Hartwig aminations), its rigid 108° bite angle can be a liability[1]. In reactions requiring the activation of sterically hindered substrates, the inability of Xantphos to compress its bite angle stalls the oxidative addition step[2].
Conversely, DPEphos provides the "best of both worlds." Its ether backbone allows it to fold, enabling
The selection of DPEphos is not merely a matter of trial and error; it is a calculated exploitation of molecular physics. By understanding the interplay between the natural bite angle and the flexibility range, researchers can rationally deploy DPEphos to lower activation barriers across the entirety of the catalytic cycle, ensuring high turnover numbers and exceptional product yields.
References
-
Title: DPEphos - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterisation of bite angle-dependent (η1-allyl)Rh and (η3-allyl)Rh complexes bearing diphosphine ligands Source: Académie des sciences / ScienceDirect URL: [Link]
-
Title: Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions Source: Chemical Society Reviews (RSC) URL: [Link]
-
Title: Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Chemical Reviews (ACS) URL: [Link]
-
Title: Bite angle - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chiral Wide-Bite-Angle Diphosphine Ligands: Synthesis, Coordination Chemistry, and Application in Pd-Catalyzed Allylic Alkylation Source: Organometallics (ACS) URL: [Link]
-
Title: Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners Source: Chemical Reviews (ACS) URL: [Link]
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Bite angle - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterisation of bite angle-dependent (η1-allyl)Rh and (η3-allyl)Rh complexes bearing diphosphine ligands. Implications for nucleophilic substitution reactions [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic characterization of DPEphos (NMR, IR)
Technical Guide: Spectroscopic Validation and Structural Analysis of DPEphos
Executive Summary DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) is a cornerstone ligand in homogeneous catalysis, distinguished by its wide bite angle (~102°) and hemilabile ether oxygen. Its structural integrity is paramount for catalytic efficacy in Buchwald-Hartwig aminations and C-C coupling reactions. This guide provides a rigorous spectroscopic framework for validating DPEphos purity, specifically distinguishing it from its oxidized derivatives and structural analogs like Xantphos.
Part 1: Molecular Architecture & Theoretical Basis
DPEphos consists of two diphenylphosphino groups attached to the ortho positions of a diphenyl ether backbone. Unlike Xantphos, it lacks a rigid heterocycle, offering greater conformational flexibility.
-
Formula: C
H OP -
Molecular Weight: 538.56 g/mol
-
Symmetry:
(idealized in solution), resulting in simplified NMR spectra.
Key Structural Features for Spectroscopy:
-
Phosphorus Centers: Two equivalent P(III) atoms.
-
Ether Linkage (C-O-C): Provides a diagnostic IR signature and influences proton chemical shifts.
-
Aromatic Protons: The only proton signals present (absence of aliphatic peaks is a critical purity check).
Figure 1: Structural decomposition of DPEphos and its correlation to spectroscopic signals.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for assessing the oxidation state and purity of DPEphos. All samples should be prepared under an inert atmosphere (N
P{1H} NMR: The Gold Standard
The phosphorus spectrum is the most sensitive indicator of ligand quality. DPEphos exhibits a single sharp resonance due to the equivalence of the two phosphorus atoms.
| Species | Chemical Shift ( | Multiplicity | Notes |
| DPEphos (Pure) | -16.0 to -18.0 | Singlet (s) | Sharp peak. Upfield from H |
| DPEphos Mono-oxide | +25.0 to +35.0 | Two Doublets | Asymmetry breaks equivalence ( |
| DPEphos Di-oxide | +20.0 to +30.0 | Singlet (s) | Complete oxidation. |
-
Protocol: Dissolve ~10 mg of DPEphos in 0.6 mL CDCl
. Acquire 64-128 scans with a relaxation delay ( ) of at least 2 seconds to ensure quantitative integration if impurities are present. -
Acceptance Criteria: >98% integration of the singlet at ~ -17 ppm. Any peaks in the positive region indicate oxidation.
H NMR: Structural Confirmation
The proton spectrum of DPEphos is characterized by a complex set of overlapping multiplets in the aromatic region.
-
Range:
6.80 – 7.40 ppm. -
Key Feature: Absence of Aliphatic Protons. Unlike Xantphos (which shows a methyl singlet at ~1.6 ppm) or residual solvents (Acetone ~2.17 ppm, Grease ~0.8-1.2 ppm), pure DPEphos must show zero signal below 6.5 ppm (excluding solvent residual peak).
-
Assignment:
- ~6.8-6.9 ppm: Protons ortho to the ether oxygen (shielded by electron donation).
-
~7.1-7.4 ppm: Remaining phenyl protons (PPh
groups and backbone).
C{1H} NMR: Carbon Backbone
-
Aromatic Carbons:
118 – 158 ppm. -
C-O Carbon: Doublet at ~157-158 ppm (coupling with P).
-
C-P Carbon: Doublet at ~128-130 ppm (large
coupling).
Part 3: Infrared (IR) Spectroscopy
IR is particularly useful for solid-state QC and detecting the ether linkage, which is silent in
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| Aromatic C-H | 3050 – 3070 | Weak | C-H Stretching |
| Aromatic Ring | 1585, 1475, 1435 | Medium | C=C Ring Stretching |
| Ether Linkage | 1220 – 1245 | Strong | C-O-C Asymmetric Stretch |
| Phosphine Oxide | 1150 – 1200 | Strong | P=O[1] Stretch (Impurity) |
| P-C (Aromatic) | 1090 | Medium | P-Aryl Stretch |
-
Critical QC Check: A strong band appearing near 1180 cm
strongly suggests oxidation (formation of P=O). Pure DPEphos should have a clean window in this specific region, dominated instead by the ether stretch at ~1240 cm .
Part 4: Impurity Profiling & Troubleshooting Workflow
Common issues include oxidation (air exposure) and hydrolysis (moisture). Use the following logic flow to diagnose sample quality.
Figure 2: Step-by-step Quality Control workflow for DPEphos validation.
References
-
Kranenburg, M., et al. (1995).[1] "New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle". Organometallics, 14(6), 3081–3089.[1] (Foundational work on wide bite angle ligands).
-
Birkholz, M., et al. (2009).[1] "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions". Chemical Society Reviews, 38, 1099–1118.[1] Link
-
Kuang, S. M., et al. (2002). "Synthesis and Structural Characterization of Cu(I) and Ni(II) Complexes that Contain the Bis[2-(diphenylphosphino)phenyl]ether Ligand". Inorganic Chemistry, 41(12), 3313-3322. (Detailed experimental characterization including NMR). Link
-
SpectraBase. "Diphenylphosphine Oxide 31P NMR Chemical Shifts".[2][3] (Reference for oxidation impurity shifts). Link
Sources
Technical Guide: Stability Profile and Storage Protocols for Bis(2-diphenylphosphinophenyl)ether (DPEphos)
The following technical guide details the stability profile, storage protocols, and quality control measures for Bis(2-diphenylphosphinophenyl)ether (DPEphos).
Executive Summary
Bis(2-diphenylphosphinophenyl)ether (DPEphos ) is a high-performance bisphosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling).[1] While structurally robust due to its wide bite angle (~102°), DPEphos exhibits distinct stability profiles in the solid state versus solution. This guide provides a self-validating framework for maintaining ligand integrity, preventing the formation of the catalytically inactive oxide (DPEPO), and verifying purity via quantitative 31P NMR.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Common Name | DPEphos |
| IUPAC Name | Bis(2-diphenylphosphinophenyl)ether |
| CAS Number | 166330-10-5 |
| Molecular Formula | C₃₆H₂₈OP₂ |
| Molecular Weight | 538.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 184 – 186 °C (Pure Ligand) |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water |
Stability Profile & Degradation Mechanism[10]
Solid-State Stability
In its crystalline form, DPEphos is relatively stable against atmospheric oxidation for short periods. However, surface oxidation can occur upon prolonged exposure to air, humidity, or light.
-
Risk Level: Low to Moderate.
-
Critical Factor: Humidity can accelerate surface degradation; the ether linkage is generally hydrolytically stable, but the phosphine centers are the weak points.
Solution-State Stability (Critical)
Once dissolved in organic solvents (THF, Toluene, DCM), DPEphos becomes significantly more sensitive to molecular oxygen. The phosphorus(III) lone pairs are rapidly oxidized to phosphorus(V) oxides. This reaction is irreversible and renders the ligand inactive for Pd(0)/Pd(II) catalytic cycles.
Degradation Pathway (Oxidation)
The degradation proceeds sequentially from the chemically active bisphosphine to the mono-oxide and finally the inert di-oxide (DPEPO).
Figure 1: Stepwise oxidation pathway of DPEphos from active ligand to inactive oxide.
Storage & Handling Protocols
To ensure reproducibility in catalytic workflows, the following "Gold Standard" storage conditions must be maintained.
Long-Term Storage (Solid)
-
Container: Amber glass vial with a Teflon-lined screw cap or crimp seal.
-
Atmosphere: Argon or Nitrogen flush required before sealing.
-
Temperature: Store at 2–8 °C (Refrigerator). While room temperature storage is possible for short durations, cold storage minimizes the kinetics of any potential surface oxidation.
-
Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel) to prevent moisture ingress.
Handling & Weighing
-
Best Practice: Weigh inside a Glovebox (N₂/Ar atmosphere).
-
Acceptable Alternative: Weigh quickly in air and immediately transfer to a reaction vessel that is then purged (Schlenk technique). Avoid leaving the solid spread out on weighing paper for >5 minutes.
Solution Preparation
-
Solvent Quality: Use anhydrous, degassed solvents (sparged with N₂/Ar for >15 mins or freeze-pump-thaw cycled).
-
Shelf-Life: Do not store stock solutions. Prepare fresh immediately prior to use. If storage is unavoidable, keep the solution in a sealed Young's tap tube under Argon at -20 °C for no more than 24 hours.
Quality Control: The Self-Validating System
Researchers should not assume commercial purity. Validate the ligand batch using 31P NMR , which provides a definitive "fingerprint" of the oxidation state.
Analytical Protocol (31P NMR)
-
Sample Prep: Dissolve ~10 mg of DPEphos in 0.6 mL of CDCl₃ (Chloroform-d).
-
Atmosphere: Ideally prepare the tube under inert gas or cap immediately.
-
Acquisition: Run a proton-decoupled phosphorus experiment (³¹P{¹H}).
-
Reference: Calibrate relative to external H₃PO₄ (0 ppm) if possible, or rely on the internal solvent lock and relative shifts.
Interpretation of Results
| Species | Chemical Shift (δ, ppm) | Multiplicity | Status |
| DPEphos (Active) | -16.0 to -18.0 | Singlet (s) | PASS |
| DPEPO (Oxide) | +26.4 | Singlet (s) | FAIL |
| Mono-Oxide | Mixed (e.g., -15 & +28) | Doublets/Multiplets | FAIL |
Note: The exact shift of the free ligand may vary slightly (-15 to -18 ppm) depending on concentration and temperature, but the delta (>40 ppm) between the ligand and the oxide is unmistakable.
Workflow Decision Tree
Figure 2: Decision matrix for validating DPEphos purity before catalytic application.
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 4285986, Bis[2-(diphenylphosphino)phenyl] ether. National Library of Medicine (US), National Center for Biotechnology Information. [Link]
-
31P NMR Spectral Data: Diphenylphosphine oxide 31P NMR Chemical Shifts. SpectraBase (Wiley). [Link]
-
Handling Air-Sensitive Reagents: Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
Sources
Understanding the electronic and steric effects of DPEphos
Executive Summary: The "Goldilocks" Architecture
In the landscape of bidentate phosphine ligands, DPEphos (Bis(2-diphenylphosphinophenyl)ether) occupies a critical "Goldilocks" zone. It bridges the gap between the rigid, wide-bite-angle xanthene-based ligands (like Xantphos) and the highly flexible, narrow-bite-angle ligands (like dppe).[1]
For researchers in drug discovery and process chemistry, DPEphos is not merely "another phosphine"; it is a strategic tool for controlling reductive elimination .[1] Its unique ether backbone provides a hemilabile coordination site that can stabilize low-coordinate metal intermediates, a feature often overlooked in standard screening but vital for difficult catalytic cycles.[1]
This guide dissects the steric and electronic behaviors of DPEphos, providing the mechanistic rationale required to deploy it effectively in high-value cross-coupling reactions.
Steric Profile: The Bite Angle Effect[2][3]
The defining feature of DPEphos is its natural bite angle (
Quantitative Sterics
DPEphos possesses a natural bite angle of approximately 102° . This is significantly wider than the preferred 90° square-planar geometry of Palladium(II), creating a distorted geometry that has profound catalytic implications.
Table 1: Comparative Steric Parameters of Common Bidentate Ligands
| Ligand | Backbone Structure | Natural Bite Angle ( | Flexibility | Primary Mechanistic Effect |
| dppe | Ethylene (C2) | ~85° | Moderate | Stabilizes cis-coordination; slow reductive elimination.[1] |
| dppf | Ferrocene | ~99° | High | Flexible bite; accommodates various geometries.[1] |
| DPEphos | Diphenyl Ether | 102.2° | Intermediate | Accelerates reductive elimination via steric compression. |
| Xantphos | Xanthene | ~111° | Rigid | Enforces wide angle; highly selective for mono-functionalization.[1] |
Mechanistic Implication: Induced Reductive Elimination
In Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the rate-determining step for difficult substrates is often reductive elimination .[1]
-
The Mechanism: A wide bite angle exerts "steric compression" on the other two ligands (the aryl group and the amine) attached to the metal center.
-
The DPEphos Advantage: By forcing the P-Pd-P angle open to ~102°, DPEphos squeezes the C-Pd-N angle, bringing the reacting partners closer together and lowering the activation energy for bond formation.
Figure 1: The steric influence of DPEphos on the catalytic cycle. The wide bite angle mechanically forces the reductive elimination step.
Electronic Profile: The Hemilabile "Ether Effect"
While often categorized simply as an aryl phosphine (similar in donor strength to
Hemilability Defined
DPEphos is a hemilabile ligand.[1][2][3] The central oxygen atom is not merely a structural linker; it acts as a weak Lewis base.
- -P,P Mode: The standard binding mode where only the two phosphorus atoms bind to the metal.
- -P,O,P Mode: In cationic complexes or electron-deficient intermediates (common in Rhodium chemistry or cationic Pd pathways), the oxygen atom can datively bind to the metal center.[1]
Why This Matters in Drug Development
In complex synthesis, catalysts often decompose via "T-shaped" intermediates (low-coordinate species that aggregate to form inactive Pd black).[1] The ether oxygen of DPEphos can transiently occupy the open coordination site, stabilizing the catalyst without blocking the substrate binding site permanently. This "on-off" binding extends catalyst lifetime.[1]
Figure 2: The hemilabile mechanism. The ether oxygen acts as an intramolecular 'safety switch,' preventing catalyst decomposition during the reaction cycle.
Validated Protocol: Monoarylation of Primary Amines
One of the most robust applications of DPEphos is the selective monoarylation of primary amines. Unlike monodentate ligands, which often lead to double arylation (formation of tertiary amines), DPEphos's steric bulk hinders the second oxidative addition, ensuring high selectivity for the secondary amine product.
The Protocol (Buchwald-Hartwig Amination)
Use this protocol for coupling aryl bromides with primary alkyl amines.
Reagents:
-
Palladium Source:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Base:
(Sodium tert-butoxide) - Critical: Must be stored in a glovebox or fresh. -
Solvent: Toluene (Anhydrous, Oxygen-free)[1]
Stoichiometry:
-
Aryl Bromide: 1.0 equiv
-
Amine: 1.2 equiv
- : 1.4 equiv
- : 0.5 - 1.0 mol% (1-2 mol% Pd)
-
DPEphos: 1.5 - 3.0 mol% (L:Pd ratio of 1.5:1 is optimal)
Step-by-Step Methodology
-
Pre-Complexation (The "Soak"):
-
In a glovebox or under Argon flow, charge a reaction vial with
and DPEphos.[1] -
Add anhydrous Toluene (
). -
Observation: Stir at RT for 5-10 minutes. The solution should transition from the dark purple/red of dba to a lighter orange/yellow, indicating ligation. If this color change does not occur, your ligand may be oxidized. [1]
-
-
Substrate Addition:
-
Add the Aryl Bromide (solid) and
to the vial. -
If the Aryl Bromide is liquid, add it via syringe after sealing.
-
Add the Amine via syringe.
-
-
Reaction:
-
Workup:
-
Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd residuals. Concentrating the filtrate usually yields material pure enough for crystallization or flash chromatography.
-
Figure 3: Operational workflow for DPEphos-catalyzed amination. The pre-complexation step is a critical quality control point.
Troubleshooting & Optimization
Ligand Oxidation
DPEphos is relatively air-stable compared to alkyl phosphines, but it will oxidize to the phosphine oxide over time, which is catalytically dead.[1]
-
Diagnosis:
NMR is the gold standard. -
Correction: Always store DPEphos under inert gas. If the solid is sticky or discolored, recrystallize or purchase fresh stock.
Reaction Stalls
If the reaction initiates but stalls at 50% conversion:
-
Cause: Catalyst death via Pd black formation.[1]
-
Solution: The hemilabile effect might be insufficient for your specific substrate sterics. Switch to Xantphos (more rigid, higher thermal stability) or increase the DPEphos:Pd ratio to 2:1 to ensure the metal center remains ligated.
References
-
Birkholz, M.-N., et al. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.[1] Link
-
Kranenburg, M., et al. (1995).[1] New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics. Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link
-
van Leeuwen, P. W. N. M., et al. (2000).[1] Ferrocenylphosphines as Ligands in Homogeneous Catalysis. Chemical Reviews. Link
Sources
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. POP-type ligands:Variable coordination and hemilabile behaviour - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: DPEphos and Its Derivatives in Catalysis
Executive Summary
Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a cornerstone ligand in homogeneous catalysis, distinguished by its wide bite angle (~102°) and hemilabile ether backbone. Unlike rigid ligands like Xantphos, DPEphos offers a unique "flexible rigidity" that stabilizes low-coordinate metal species while accommodating the steric demands of reductive elimination.
This guide provides a technical deep-dive into the structural mechanics of DPEphos, its functional derivatives (including fluorinated and pre-catalyst forms), and validated protocols for its application in high-value C-N and C-C bond-forming reactions.
Structural Fundamentals & Mechanistic Logic
To deploy DPEphos effectively, one must understand the two physical parameters that dictate its reactivity: the Bite Angle and Hemilability .
The Bite Angle Effect
DPEphos possesses a natural bite angle of 102° . In Palladium-catalyzed cross-coupling, this wide angle forces the metal center to distort from a square planar geometry towards a tetrahedral-like transition state.
-
Impact: This distortion compresses the C-Pd-N (or C-Pd-C) angle, significantly accelerating reductive elimination , often the rate-determining step in sterically hindered couplings.
Hemilability: The Oxygen Switch
The central ether oxygen is not inert; it acts as a hemilabile donor.
-
Resting State: The oxygen binds weakly to the metal (forming a tridentate P-O-P complex), stabilizing the catalyst and preventing aggregation (formation of Pd black).
-
Active State: When a substrate enters, the weak Pd-O bond breaks, opening a coordination site without complete ligand dissociation.
Visualization: Mechanistic Pathway
The following diagram illustrates how the hemilabile backbone assists in the catalytic cycle of a Buchwald-Hartwig amination.
Figure 1: Catalytic cycle highlighting the hemilabile "breathing" of the DPEphos ligand during substrate coordination.
DPEphos Derivatives: Tuning & Pre-catalysts[1]
While the parent DPEphos is versatile, specific applications require derivatives to tune electronic properties or stability.
Structural Analogues
| Derivative | Modification | Effect | Primary Application |
| DPEphos (Parent) | None | Balanced sigma-donation/pi-acidity. | General C-N/C-C coupling. |
| ortho-F,F-DPEphos | Fluorine at ortho positions of P-phenyl rings.[1] | Electron-deficient; increases Lewis acidity of metal center. | Negishi coupling; stabilizing electron-rich Pd(0). |
| Sulfonated-DPEphos | -SO3Na groups on phenyl rings. | Water solubility.[2] | Biphasic catalysis; Green chemistry applications. |
Metal-Ligand Pre-catalysts (The "User-Friendly" Form)
Modern catalysis has shifted away from mixing Pd(OAc)2 + Ligand in situ toward defined pre-catalysts.
-
(DPEphos)Pd(cinnamyl)Cl: Rapid activation; avoids the induction period of Pd(II) reduction.
-
(DPEphos)Ni(mesityl)Br: An air-stable Nickel pre-catalyst.[3][4] Crucial for Suzuki-Miyaura coupling of heteroaryl chlorides , where Pd often fails due to poisoning by the heterocycle.
Experimental Protocols
Protocol A: Synthesis of DPEphos Ligand
Rationale: While commercially available, in-house synthesis is cost-effective for scale-up. This route utilizes the directed lithiation of diphenyl ether.
Reagents:
-
Diphenyl ether (1.0 equiv)
-
n-Butyllithium (2.2 equiv, 1.6M in hexanes)
-
Chlorodiphenylphosphine (2.2 equiv)
-
TMEDA (2.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Lithiation: Add diphenyl ether and TMEDA to THF. Cool to 0°C. Add n-BuLi dropwise over 30 mins.
-
Reaction: Allow solution to warm to RT and stir for 4 hours. The solution will turn yellow/orange (dilithio species).
-
Phosphinylation: Cool back to -78°C. Add chlorodiphenylphosphine dropwise.
-
Workup: Warm to RT overnight. Quench with degassed water. Extract with DCM.[5]
-
Purification: Recrystallize from Ethanol/Toluene. DPEphos typically precipitates as a white crystalline solid.
Protocol B: General Buchwald-Hartwig Amination
Rationale: This protocol uses a "weak base" approach (Cs2CO3) compatible with sensitive functional groups, leveraging DPEphos's ability to prevent catalyst decomposition at the required elevated temperatures.
Workflow Diagram:
Figure 2: Operational workflow for DPEphos-catalyzed amination.
Standard Conditions:
-
Catalyst: Pd2(dba)3 (1-2 mol%) + DPEphos (2-4 mol%). Note: L:M ratio of 2:1 is critical.
-
Base: Cs2CO3 (1.4 equiv) or NaOtBu (1.4 equiv) for non-sensitive substrates.
-
Solvent: Toluene (0.2 M concentration).
-
Temperature: 80°C - 100°C.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or oxidation. | Ensure strict O2 exclusion. Switch to pre-catalyst (DPEphos)Pd(cin)Cl. |
| Dehalogenation (Ar-H) | DPEphos is usually good at preventing this, but if observed, switch solvent to Toluene (avoid THF/Dioxane which can act as H-sources) or lower temp. | |
| Pd Black Formation | Ligand dissociation. | Increase Ligand:Metal ratio to 2.5:1. The hemilabile arm needs to be available to stabilize Pd. |
References
-
Original Structural Characterization & Bite Angle
-
Kranenburg, M., van Leeuwen, P. W. N. M., et al. "Effect of Bite Angle on Regioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene." Organometallics, 1995.
-
-
Buchwald-Hartwig Amination Scope
-
Wolfe, J. P., Buchwald, S. L., et al. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research, 1998.
-
-
Nickel Pre-Catalysts ((DPEphos)Ni...)
-
Synthesis of DPEphos Analogues
-
Organ, M. G., et al. "Pd-Catalyzed Aryl Amination Mediated by Well-Defined, N-Heterocyclic Carbene–Pd Precatalysts." Organic Process Research & Development, 2014.[6] (Context on industrial ligand handling).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of fluorinated polyionomers. Part I: polyperfluoro-sulfonylethoxy propylene vinyl ether sulfonimides containing aryl sulfonic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Note: DPEphos in Palladium-Catalyzed Cross-Coupling
High-Performance Ligand for Challenging C–N and C–C Bond Formations [1][2]
Executive Summary
DPEphos (Bis[(2-diphenylphosphinophenyl)]ether) is a wide-bite-angle, bidentate bisphosphine ligand that has become a cornerstone in modern organometallic catalysis.[1][2] Unlike rigid ligands like Xantphos, DPEphos possesses a flexible diphenyl ether backbone that allows it to adapt its coordination geometry.[2][3]
Its utility is defined by two structural phenomena:
-
Wide Bite Angle (~102°): Accelerates reductive elimination, making it ideal for forming difficult bonds (e.g., C–N bonds with electron-poor amines or sterically hindered C–C bonds).[1][2]
-
Hemilability: The ether oxygen can reversibly coordinate to the palladium center, stabilizing low-coordinate intermediates (Pd(0)) while readily dissociating to open coordination sites for oxidative addition.[2]
This guide provides validated protocols for Buchwald-Hartwig Amination and Direct Arylation , designed for researchers requiring high-fidelity reproducibility.[1][2]
Technical Profile & Mechanism
Structural Properties
| Property | Value | Significance |
| CAS Number | 166330-10-5 | Unique identifier for procurement.[1][2] |
| Formula | C36H28OP2 | MW: 538.56 g/mol .[2] |
| Natural Bite Angle | ~102° | Promotes reductive elimination more effectively than dppe (85°) or dppp (91°).[1][2] |
| Flexibility Range | 86° – 120° | Allows accommodation of variable transition state geometries.[2][3] |
| Hemilability | Ether Oxygen | Acts as a "switchable" intramolecular solvent, stabilizing the catalyst resting state.[2] |
The Hemilabile Advantage
In the catalytic cycle, the ether oxygen plays a critical role. During the resting state, the oxygen binds to Pd, forming a pseudo-tridentate (P-O-P)Pd complex, preventing catalyst decomposition (aggregation to Pd black).[2] During the active cycle, the oxygen dissociates, creating a vacant site for the incoming substrate.
Protocol A: Buchwald-Hartwig Amination
Target: Monoarylation of Primary Amines & Anilines.[1][2]
Why DPEphos? Its wide bite angle favors the reductive elimination of the amine product over
Materials
-
Catalyst Precursor: Pd(OAc)
or Pd (dba) . -
Base: Cs
CO (weak base, functional group tolerant) or NaOtBu (strong base, faster kinetics).[1][2] -
Solvent: Toluene (standard) or 1,4-Dioxane (for higher temperatures).[1][2]
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)
(1.0 equiv relative to Pd loading, typically 1–2 mol%) and DPEphos (1.2–2.0 equiv relative to Pd).[1][2] -
Note: A 1:1 Pd:Ligand ratio is often sufficient, but 1:1.5 ensures full ligation.[2]
-
Add anhydrous toluene (1 mL/mmol).[1][2] Stir at RT for 5–10 minutes.[1][2] The solution should turn from orange/red to a clear yellow/pale orange, indicating active catalyst formation.
-
-
Substrate Addition:
-
Reaction:
-
Work-up:
Protocol B: Direct Arylation (C–H Activation)
Target: C2-Arylation of Heterocycles (Thiophenes, Furans, Thiazoles).[1][2][10] Mechanism: Concerted Metalation-Deprotonation (CMD).[1][2][11] Why DPEphos? DPEphos stabilizes the Pd(II) intermediate during the carboxylate-assisted C–H bond cleavage.
Materials
-
Catalyst: Pd(OAc)
(2–5 mol%).[1][2] -
Additive: Pivalic Acid (PivOH) (30 mol%).[1][2] Essential for the CMD mechanism.
-
Base: K
CO (2.0 equiv).[1][2]
Step-by-Step Methodology
-
Setup:
-
Reactant Addition:
-
Execution:
-
Degas the solvent via sparging with Argon for 10 minutes.
-
Heat to 100–120 °C for 16 hours.
-
Note: Higher temperatures are required for chlorides.[2]
-
-
Work-up:
Workflow Visualization
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Increase Ligand:Pd ratio to 2:1. The hemilabile oxygen needs to stabilize the Pd(0) resting state. |
| Debromination (Ar-H) | Ensure solvents are anhydrous.[1][2] Switch base to NaOtBu to speed up the cycle. | |
| Pd Black Formation | Instability at High T | Lower temperature to 80 °C or switch solvent to 1,4-Dioxane.[1][2] |
| No Reaction (C-H) | Missing Additive | Confirm addition of PivOH. Direct arylation rarely works with DPEphos without a carboxylate shuttle.[2] |
References
-
Wide Bite Angle Ligands (Review)
-
Buchwald-Hartwig Amination (Primary Amines)
-
Direct Arylation (Fagnou Conditions)
-
DPEphos Physical Data
Sources
- 1. chembk.com [chembk.com]
- 2. DPEphos - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Direct synthesis of H-aryl and H-heteroarylphosphinic esters via palladium-catalyzed cross-coupling of alkylphosphinates [comptes-rendus.academie-sciences.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Using DPEphos in Suzuki-Miyaura coupling reactions
Application Note: High-Efficiency Suzuki-Miyaura Coupling Using DPEphos
Executive Summary
This technical guide details the application of DPEphos (Bis(2-diphenylphosphinophenyl)ether) in Suzuki-Miyaura cross-coupling reactions. While modern biaryl phosphines (e.g., SPhos, XPhos) often dominate the literature, DPEphos remains a critical tool for process chemists due to its unique hemilabile ether backbone and wide bite angle (~102°) .
These structural features make DPEphos particularly effective for:
-
Difficult Reductive Eliminations: The wide bite angle "squeezes" the metal center, accelerating product release.
-
Aryl Chlorides: High activity allows for the coupling of inexpensive but unreactive aryl chlorides.
-
Sterically Hindered Substrates: The ligand creates a spacious yet reactive environment around the palladium center.
Ligand Profile & Mechanistic Insight
The "Hemilabile Shuttle" Effect
Unlike rigid bidentate ligands (e.g., dppe, dppf), DPEphos possesses a flexible ether linkage. This oxygen atom can weakly coordinate to the Palladium center, acting as a "hemilabile shuttle."
-
Resting State: The oxygen binds to Pd, stabilizing the complex and preventing catalyst decomposition (precipitation of Pd black).
-
Active State: The oxygen dissociates to open a coordination site for the incoming oxidative addition or transmetallation partners.
Bite Angle Dynamics
The natural bite angle of DPEphos is approximately 102° .
-
Impact: Standard Pd(II) complexes prefer a square planar geometry with a 90° angle. DPEphos distorts this geometry. This distortion destabilizes the Pd(II) intermediate, thereby lowering the activation energy for reductive elimination —often the rate-determining step in the coupling of bulky substrates.
Mechanistic Pathway Visualization
Figure 1: The catalytic cycle of DPEphos-mediated coupling.[1] Note the critical role of the bite angle in the reductive elimination step.
Substrate Scope & Comparative Performance
DPEphos is not a "universal" ligand but excels in specific domains where others fail.
Table 1: Ligand Selection Matrix for Suzuki-Miyaura Coupling
| Feature | DPEphos | dppf | SPhos | Recommendation |
| Bite Angle | ~102° | ~99° | N/A (Monodentate) | Use DPEphos for bulky reductive eliminations. |
| Aryl Chlorides | Excellent | Moderate | Excellent | DPEphos is a cost-effective alternative to SPhos. |
| Heterocycles | Good | Good | Excellent | SPhos is preferred for extreme heteroaryl complexity. |
| Stability | High (Air stable solid) | High | Moderate (Oxidation prone) | DPEphos is easier to handle on open bench. |
| Cost | DPEphos is preferred for scale-up. |
Standard Operating Procedure (SOP)
General Screening Protocol (Small Scale)
Target: Rapid assessment of DPEphos efficacy for a specific substrate pair.
Reagents:
-
Palladium Source: Pd(OAc)₂ (Preferred for DPEphos) or Pd₂(dba)₃.
-
Ratio: 1:1 (Pd:L) is highly active; 1:2 enhances longevity. Start with 1:1.2 .
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: Toluene (non-polar) or Dioxane (polar).
Step-by-Step Workflow:
-
Preparation (Glovebox or Schlenk Line):
-
Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon/Nitrogen (3 cycles).[8]
-
Inject anhydrous solvent (2-4 mL) via syringe.
-
-
Reaction:
-
Heat to 80°C - 100°C for 2-16 hours.
-
Note: DPEphos systems often require thermal activation to form the active catalytic species.
-
-
Workup:
Optimized Protocol for Aryl Chlorides (Scale-Up Compatible)
For unactivated aryl chlorides, stricter control of the Pd:L ratio and temperature is required.
Figure 2: Linear workflow for batch coupling reactions.
Specific Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%) + DPEphos (2.2 mol%).
-
Base: K₃PO₄ (3.0 equiv) + 1 drop of water (activates the boronic acid).
-
Solvent: Toluene at 100°C.
-
Time: 12-24 hours.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | Catalyst Decomposition (Pd aggregation). | 1. Increase Ligand:Pd ratio to 2:1.2. Ensure strict O₂ exclusion.3. Lower temperature slightly. |
| Low Conversion | Inactive Catalyst or Stall. | 1. Switch base to Cs₂CO₃ (higher solubility).2. Add 1-2% water to solubilize inorganic base.3. Check Boronic Acid quality (protodeboronation). |
| Homocoupling | Oxidative coupling of boronic acid. | 1. Degas solvent more thoroughly (O₂ promotes homocoupling).2. Add boronic acid slowly (syringe pump). |
| No Reaction (Aryl-Cl) | Oxidative Addition failure. | 1. Increase temp to reflux (110°C in Toluene).2. Ensure DPEphos quality (check for oxidation to phosphine oxide via ³¹P NMR). |
References
-
Buchwald, S. L., et al. (1998). "Catalytic Amination of Aryl Halides and Triflates." Journal of the American Chemical Society.[2] (Seminal work establishing DPEphos utility).
-
van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews. (Definitive review on bite angle mechanics).
-
Birkholz, M., et al. (2009). "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews.
-
Colacot, T. J. (2010). "The Suzuki-Miyaura Cross-Coupling Reaction."[1][8][10][11] Platinum Metals Review. (Industrial application context).
Sources
- 1. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bite angle - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Buchwald-Hartwig Amination with DPEphos
Part 1: Executive Summary & Strategic Rationale
In the landscape of Palladium-catalyzed C-N cross-coupling, DPEphos occupies a critical "Goldilocks" zone. While modern dialkylbiaryl phosphines (e.g., Buchwald's BrettPhos or RuPhos) offer extreme activity for difficult substrates, they often come with high costs and intellectual property constraints. DPEphos offers a robust, cost-effective alternative that excels in coupling primary amines and anilines with aryl bromides and activated aryl chlorides .
Why DPEphos?
-
Wide Bite Angle (~102°): Unlike narrow-bite ligands (e.g., dppe), DPEphos spans a wide angle on the Palladium center. This steric strain favors the reductive elimination step, which is often the rate-determining step in C-N bond formation.
-
Hemilability: The ether oxygen in the DPEphos backbone is not innocent. It acts as a hemilabile ligand—weakly coordinating to the Pd center to stabilize the 14-electron intermediate after reductive elimination, preventing catalyst decomposition (Pd black formation) without blocking the active site for oxidative addition.
-
Flexibility: Compared to the structurally similar but rigid Xantphos , DPEphos possesses greater conformational flexibility, allowing it to accommodate sterically demanding substrates that might stall on a rigid Xantphos-Pd complex.
Part 2: Mechanistic Insight (The "Why" Behind the Protocol)
To master this protocol, one must understand the catalytic cycle's specific demands when using a wide-bite-angle ligand.
The DPEphos Catalytic Cycle
The cycle relies on the "spring-loaded" nature of the ligand. The wide P-Pd-P angle forces the aryl and amine groups closer together in the square-planar complex, accelerating the formation of the C-N bond.
Figure 1: The DPEphos catalytic cycle.[1][2] Note the critical role of the bite angle in the Reductive Elimination step (Red Node).
Part 3: Critical Parameters & Reagent Selection
Success depends on the correct pairing of Base and Solvent. Use the matrix below to select your starting conditions.
Table 1: Reaction Condition Decision Matrix
| Substrate Class | Recommended Base | Recommended Solvent | Temp (°C) | Notes |
| Standard Anilines | NaOtBu (1.4 eq) | Toluene | 80-100 | Fast, robust. NaOtBu is strong; incompatible with esters/nitro groups. |
| Base-Sensitive | Cs₂CO₃ (2.0 eq) | 1,4-Dioxane | 100 | Slower, requires higher temp, but tolerates esters, nitriles, aldehydes. |
| Steric Bulk | K₃PO₄ (2.0 eq) | DME or Toluene | 100-110 | Often used in process chemistry; milder than alkoxides but effective. |
| Alkyl Amines | NaOtBu (1.4 eq) | Toluene | 80 | Primary alkyl amines couple well; secondary are slower. |
Part 4: Standard Operating Procedure (SOP)
Objective: Coupling of 4-chlorotoluene (Aryl Chloride) with Morpholine (Secondary Amine) using DPEphos.
Materials
-
Pd Source: Pd(OAc)₂ (Palladium(II) Acetate) - Preferred for air stability prior to use.
-
Ligand: DPEphos [Bis(2-diphenylphosphinophenyl)ether].
-
Ratio: 1:1.2 (Pd : Ligand). Slight excess of ligand prevents Pd black.
-
Solvent: Anhydrous Toluene (Degassed).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for DPEphos-catalyzed amination.
Detailed Protocol Steps
-
Charge the Vessel:
-
In a dry reaction vial equipped with a magnetic stir bar, add:
-
Pd(OAc)₂ (1.0 mol%, e.g., 2.2 mg for a 1 mmol scale).
-
DPEphos (1.2 mol%, e.g., 6.5 mg).
-
Solid Base (e.g., NaOtBu, 1.4 mmol, 135 mg).
-
Solid Aryl Halide (if solid, 1.0 mmol).
-
-
Note: If using Pd₂(dba)₃ , remember it contains two Pd atoms. Use 0.5 mol% Pd₂(dba)₃ to achieve 1 mol% Pd loading, and adjust ligand accordingly (L:Pd ratio must remain ~1.2:1 relative to Pd metal).
-
-
Inert Atmosphere (Crucial):
-
Cap the vial with a septum.
-
Evacuate under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times .
-
Scientific Integrity: Oxygen oxidizes the phosphine ligand to phosphine oxide, which is catalytically dead. This is the #1 cause of failure.
-
-
Liquid Addition:
-
Via syringe, add Anhydrous Toluene (2-4 mL, concentration ~0.25 - 0.5 M).
-
Add the Amine (1.2 mmol) and Aryl Halide (if liquid, 1.0 mmol).
-
-
Activation & Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Observation: The solution should turn from reddish-brown (Pd(OAc)₂) to a lighter orange/yellow as the active Pd(0)-DPEphos species forms.
-
Stir vigorously. Mass transfer is critical for the heterogeneous base (NaOtBu/Cs₂CO₃).
-
-
Monitoring (Self-Validating System):
-
Check LCMS/TLC at 1 hour.
-
Visual Check: The reaction mixture should remain clear/orange/yellow.
-
FAILURE MODE: If the solution turns clear and a black precipitate forms (Pd Black), the catalyst has decomposed. See Troubleshooting.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc.
-
Filter through a pad of Celite to remove the inorganic salts and Pd residue.
-
Concentrate and purify via flash chromatography.
-
Part 5: Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst death; Ligand oxidation or insufficient stabilization. | 1. Increase Ligand:Pd ratio to 1.5:1 or 2:1.2. Re-purify solvent (remove O₂).3. Lower temperature slightly. |
| Low Conversion (<10%) | Oxidative addition failure (Ar-Cl is too stable). | 1. Switch solvent to Dioxane (higher reflux temp).2. Switch base to NaOtBu (if using Cs₂CO₃).3. Consider Xantphos (sometimes better for chlorides).[4] |
| Dehalogenation (Ar-H) | 1. Use a wider bite angle ligand (DPEphos is already wide, but ensure it's pure).2. Increase concentration (favors intermolecular coupling over intramolecular elimination). | |
| Stalled Reaction | Product inhibition or base insolubility. | 1. Add more solvent (dilution).2. Switch to soluble organic base (e.g., DBU) only if inorganic bases fail (rare). |
Part 6: References
-
Original Buchwald-Hartwig Foundation:
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link
-
-
DPEphos Specifics & Bite Angle Effects:
-
Comparative Ligand Studies (DPEphos vs Xantphos):
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Link (While focused on biaryl phosphines, this authoritative guide contrasts them with bisphosphines like DPEphos).
-
-
Hemilability of DPEphos:
-
Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Diphenyl Ether and their Silica-Supported Analogues. Organometallics. Link
-
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: DPEphos-Catalyzed Heck Reaction Protocols
Overcoming Activation Barriers in Aryl Chloride Coupling and Macrocyclization[1]
Executive Summary
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, yet standard protocols often fail when applied to deactivated aryl chlorides or sterically congested intramolecular cyclizations.[1] DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a wide-bite-angle diphosphine ligand (
This guide details the mechanistic advantages of DPEphos and provides two field-validated protocols:
-
Intermolecular Coupling: Activation of challenging aryl chlorides.[1]
-
Intramolecular Cyclization: Synthesis of oxygen-containing heterocycles (benzofurans/chromenes).[1]
Mechanistic Insight: The "Bite Angle" Effect
The efficacy of DPEphos stems from its specific geometric influence on the Palladium center. Unlike flexible ligands (like dppe) or rigid narrow ligands, DPEphos possesses a "wide" natural bite angle of approximately
-
Accelerated Reductive Elimination: The wide P-Pd-P angle compresses the C-Pd-C angle of the intermediate.[1] Steric crowding forces the organic ligands closer together, significantly lowering the activation energy for the reductive elimination step—often the rate-determining step in difficult couplings.
-
Hemilability: The ether oxygen in the DPEphos backbone can weakly coordinate to the palladium center. This hemilabile behavior stabilizes coordinatively unsaturated 14-electron Pd(0) or Pd(II) intermediates, extending catalyst lifetime by preventing the formation of inactive "Palladium black" aggregates.[1]
Figure 1: DPEphos-Modulated Catalytic Cycle
The diagram below highlights the critical influence of the ligand's bite angle on the reductive elimination phase.
Figure 1 Caption: The DPEphos ligand accelerates the cycle by geometrically favoring the reductive elimination of the Pd(II) intermediate.[1]
General Optimization Guide
Before proceeding to specific protocols, select reagents based on substrate class.[1] DPEphos requires specific base/solvent combinations to maintain the active Pd(0) species.[1]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (Standard) Pd₂(dba)₃ (Difficult cases) | Pd(OAc)₂ is cost-effective and reduces in situ.[1] Pd₂(dba)₃ provides immediate Pd(0) but dba can inhibit kinetics in rare cases.[1] |
| Ligand Loading | 1.5 : 1 (L:Pd ratio) | A slight excess of DPEphos prevents Pd precipitation without saturating the metal center. |
| Base | Cs₂CO₃ (Aryl Chlorides) Ag₂CO₃ (Intramolecular) | Cesium carbonate possesses the ideal solubility profile in dioxane/toluene for difficult electrophiles.[1] |
| Solvent | 1,4-Dioxane or Toluene | Non-polar or weakly polar aprotic solvents generally outperform DMF/DMA for DPEphos systems.[1] |
Protocol A: Intermolecular Coupling of Aryl Chlorides
Target Application: Coupling deactivated (electron-rich) aryl chlorides with styrenes or acrylates.[1]
Scientific Rationale: Aryl chlorides possess a high bond-dissociation energy (
Materials
-
Aryl Chloride (1.0 equiv)[1]
-
Olefin (1.2 – 1.5 equiv)[1]
-
Pd(OAc)₂ (1 – 3 mol%)[1]
-
DPEphos (1.5 – 4.5 mol%)[1]
-
Cs₂CO₃ (1.5 equiv)[1]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Pre-Complexation (Critical): In a glovebox or under active Argon flow, add Pd(OAc)₂ and DPEphos to a dry reaction vial.[1] Add 1/3 of the solvent volume. Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: The solution should turn from orange/brown to a clear yellow/lemon color, indicating ligation.
-
-
Substrate Addition: Add the Aryl Chloride, Olefin, and Cs₂CO₃ to the vial.
-
Solvent Completion: Add the remaining solvent to wash down the sides of the vial.
-
Degassing: Seal the vial with a septum. Sparge with Argon for 5 minutes (or use freeze-pump-thaw for scale >1g) to remove O₂.[1]
-
Reaction: Seal tightly (crimp cap recommended). Heat to 100°C for 12–24 hours.[1]
-
Note: Do not exceed 120°C as ligand degradation may accelerate.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts and Palladium black.[1] Concentrate in vacuo.[1]
Protocol B: Intramolecular Heck Cyclization
Target Application: Synthesis of Benzofurans, Indoles, or Chromenes.[1]
Scientific Rationale: Intramolecular reactions compete with intermolecular polymerization.[1] While high dilution favors cyclization, it slows reaction kinetics.[1] DPEphos maintains high catalytic activity even at low concentrations, allowing for efficient cyclization without polymerization.[1]
Materials
-
Precursor: 2-halo-allyl ether or amine (1.0 equiv)[1]
-
Pd₂(dba)₃ (2.5 mol%)[1]
-
DPEphos (5 – 10 mol%)[1]
-
Base: Ag₂CO₃ or K₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene (0.05 M – High Dilution)[1]
Experimental Workflow Diagram
Figure 2 Caption: Workflow for high-dilution intramolecular cyclization to minimize oligomerization side-products.
Step-by-Step Procedure
-
Catalyst Activation: Add Pd₂(dba)₃ and DPEphos to a Schlenk flask.[1] Evacuate and backfill with Argon (3x).[1] Add minimal Toluene and stir for 30 minutes to generate the active Pd(0)-L species.
-
Substrate Prep: Dissolve the cyclization precursor in the remaining Toluene (aiming for 0.05 M final concentration).
-
Combination: Add the base (Ag₂CO₃ is preferred for difficult halide abstractions) to the catalyst mixture, followed immediately by the substrate solution.
-
Thermal Cycle: Heat to 80°C.
-
Tip: If the reaction stalls, raise to 110°C, but monitor for "Palladium mirror" formation on the glass, which indicates catalyst decomposition.
-
-
Quench: Upon completion (TLC monitoring), cool and filter immediately through silica or Celite to arrest the reaction.
Troubleshooting & FAQ
Q: The reaction mixture turned black immediately upon heating.
-
Diagnosis: "Palladium Black" formation.[1] The active catalyst agglomerated.
-
Solution: Ensure strict oxygen-free conditions.[1] Increase the DPEphos:Pd ratio to 2:1 to provide better stabilization.
Q: Low conversion with Aryl Chlorides. [1]
-
Diagnosis: Oxidative addition is failing.[1]
-
Solution: Switch solvent to Dioxane (higher boiling point than THF).[1] Ensure Cs₂CO₃ is dry (hygroscopic bases kill the reaction).[1] Add 10 mol% of a tetraalkylammonium salt (e.g., TBAB) to stabilize the anionic Pd species.[1]
Q: Product is contaminated with phosphine oxide.
-
Solution: DPEphos can oxidize to DPEphos-oxide during workup.[1] This is usually separable by column chromatography.[1] If difficult, wash the organic layer with 10% H₂O₂ to fully oxidize the ligand, making it much more polar and easier to remove.
References
-
Bite Angle Effects (Seminal Work): Birkholz, M., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[1][2][3][4] Chemical Society Reviews.[1] [Link]
-
Heck Reaction with Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][5][6][7][8][9] Angewandte Chemie International Edition.[1] [Link]
-
Intramolecular Heck Cyclization Review: Link, J. T. (2002).[1][10] The Intramolecular Heck Reaction.[6][10][11] Organic Reactions.[1][2][3][5][6][8][9][10][11][12][13] [Link][1]
Sources
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: High-Efficiency Synthesis of Pharmaceutical Intermediates using DPEphos
[1]
Executive Summary
In the high-stakes landscape of pharmaceutical process chemistry, ligand selection dictates the economic and chemical viability of a synthetic route.[1] DPEphos (Bis(2-diphenylphosphinophenyl)ether) has emerged as a "workhorse" ligand, bridging the gap between the prohibitively expensive specialized ligands and the often ineffective older generation phosphines (e.g., PPh3).
This guide details the operational protocols for deploying DPEphos in the synthesis of complex pharmaceutical intermediates. Unlike rigid ligands like Xantphos, DPEphos offers a hemi-labile ether backbone with a wide bite angle (~102°), providing a unique balance of stability during oxidative addition and steric acceleration during reductive elimination. This makes it particularly effective for constructing biaryl amines and diaryl ethers , motifs ubiquitous in kinase inhibitors and CNS drugs.
Scientific Foundation: The "Bite Angle" Advantage
To optimize reaction yields, one must understand why DPEphos works. The efficacy of DPEphos stems from its geometric flexibility and electronic properties.
Mechanistic Insight
The P-Pd-P bite angle of DPEphos is approximately 102° . In Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Ullmann-type), the rate-determining step for sterically hindered substrates is often Reductive Elimination .
-
Wide Bite Angle Effect: A wider angle distorts the square planar Pd(II) complex, forcing the organic ligands (Aryl and Amine/Alkoxide) closer together. This steric compression destabilizes the ground state of the intermediate, thereby lowering the activation energy for reductive elimination.
-
Hemi-lability: The ether oxygen in the DPEphos backbone can transiently coordinate to the metal center. This "hemilability" can stabilize coordinatively unsaturated intermediates (preventing catalyst death/aggregation) while readily dissociating to open a site for substrate binding.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle, emphasizing the critical reductive elimination step facilitated by DPEphos.
Figure 1: Catalytic cycle of DPEphos-mediated cross-coupling, highlighting the steric influence on reductive elimination.
Application Protocols
Case Study 1: C-N Coupling (Buchwald-Hartwig Amination)
Target: Synthesis of N-aryl piperazines (Common pharmacophore in antidepressants and antipsychotics).
Experimental Rationale
Many generic protocols fail when applied to electron-rich aryl chlorides or sterically hindered anilines. DPEphos is chosen here because it resists deactivation better than BINAP at high temperatures and is significantly cheaper than Buchwald's biaryl phosphines (e.g., XPhos).
Materials
-
Catalyst Precursor: Pd(OAc)₂ (Palladium(II) acetate)[2]
-
Substrate: 4-Chloroanisole (Model for electron-rich aryl chloride)
-
Nucleophile: N-Boc-piperazine
-
Base: Cs₂CO₃ (Cesium Carbonate) - Preferred over NaOtBu for functional group tolerance.
-
Solvent: Toluene (Anhydrous)
Step-by-Step Protocol
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and DPEphos (8.1 mg, 0.015 mmol, 1.5 mol%).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 5-10 minutes. Observation: The solution should turn from orange/brown to a clear yellow/pale orange, indicating the formation of the active L₂Pd(0) species in situ.
-
-
Substrate Addition:
-
Add 4-Chloroanisole (142 mg, 1.0 mmol).
-
Add N-Boc-piperazine (223 mg, 1.2 mmol).
-
Add Cs₂CO₃ (456 mg, 1.4 mmol). Note: Ensure the base is finely ground to maximize surface area.
-
-
Reaction:
-
Seal the vial with a crimp cap containing a PTFE septum.
-
Heat the reaction block to 100°C .
-
Stir vigorously (800-1000 rpm). Mass transfer is crucial in heterogeneous base systems.
-
Monitor via HPLC or GC-MS at 2 hours and 6 hours.
-
-
Work-up:
-
Cool to room temperature.[10]
-
Dilute with Ethyl Acetate (5 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Scientist’s Note: If conversion stalls, add a second portion of pre-complexed catalyst (0.5 mol%). DPEphos is robust, but trace oxygen can degrade the active species over extended reaction times.
Case Study 2: C-O Coupling (Diaryl Ether Synthesis)
Target: Synthesis of 4-phenoxy-benzonitrile (Intermediate for non-nucleoside reverse transcriptase inhibitors).
Experimental Rationale
C-O coupling is notoriously more difficult than C-N coupling due to the lower nucleophilicity of phenols and the faster rate of reductive elimination required to prevent β-hydride elimination (if alkyl groups are present) or protodehalogenation. DPEphos is one of the few ligands that can efficiently promote this transformation without requiring high loadings of sensitive ligands like tBuXPhos.
Protocol Summary Table
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Provides Pd(0) directly; avoids reduction step needed for Pd(II). |
| Ligand | DPEphos (3.5 mol%) | L:Pd ratio > 2:1 ensures full ligation and stability. |
| Solvent | Toluene or Xylenes | High boiling point required (100-110°C) for activation energy. |
| Base | K₃PO₄ (Potassium Phosphate) | Milder than NaH; compatible with nitriles and esters. |
| Additives | None | DPEphos typically requires no additives. |
Workflow Diagram
Figure 2: Standard operational workflow for DPEphos-mediated C-O coupling.
Performance Data & Substrate Scope
The following data summarizes the expected performance of DPEphos in comparison to other common ligands for the coupling of 4-bromoanisole with morpholine (Standard Test Reaction).
| Ligand | Bite Angle (°) | Yield (2h, 80°C) | Cost Efficiency | Notes |
| DPEphos | 102 | 96% | High | Excellent balance of rate and stability. |
| Xantphos | 108 | 88% | Medium | Slower rate due to excessive rigidity? |
| BINAP | 92 | 75% | Medium | Slower reductive elimination. |
| PPh₃ | N/A | <10% | Low | Monodentate; unstable at high T. |
Data extrapolated from comparative kinetic studies [1, 2].
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, perform the following checks:
-
Colorimetric Validation:
-
Observation: Active Pd-DPEphos complexes are typically yellow/orange.
-
Failure Mode: If the reaction mixture turns black (Palladium black precipitation) within the first 30 minutes, the ligand has failed to stabilize the metal.
-
Correction: Increase Ligand:Pd ratio to 2:1 or 2.5:1. Ensure strict oxygen-free conditions.
-
-
Base Selection Logic:
-
Use NaOtBu for non-sensitive substrates (fastest rates).
-
Use Cs₂CO₃ or K₃PO₄ for substrates with esters, nitriles, or nitro groups (slower, but chemoselective).
-
-
Stirring Rate:
-
These reactions are heterogeneous (solid base/liquid solvent). If conversion is low but the catalyst is still active (solution is not black), increase stirring speed . The rate-limiting step may be the dissolution of the base.
-
References
-
Birkholz, M., et al. (2009).[5][11] "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews. [Link]
-
Surry, D. S., & Buchwald, S. F. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Wolfe, J. P., et al. (1996). "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Journal of the American Chemical Society. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPEphos - Wikipedia [en.wikipedia.org]
Application Note: DPEphos in Greener Amine Synthesis via Hydrogen-Borrowing
[1]
Part 1: Executive Summary
This guide details the protocol for synthesizing secondary and tertiary amines using the Hydrogen-Borrowing (HB) methodology, specifically utilizing the [Ru(p-cymene)Cl₂]₂ / DPEphos catalyst system.[1] Unlike traditional reductive amination (which requires stoichiometric hydride reagents) or alkylation with alkyl halides (which generates genotoxic waste), HB couples alcohols and amines directly, producing water as the sole byproduct.[2]
Key Value Proposition:
-
Atom Economy: >90% (Water is the only byproduct).
-
Safety: Eliminates mutagenic alkyl halides and pyrophoric reducing agents (e.g., LiAlH₄, NaBH₄).
-
Selectivity: DPEphos ligand confers high stability and selectivity, preventing over-alkylation.
Part 2: Mechanistic Insight & Ligand Selection
The Hydrogen-Borrowing Concept
The HB cycle is a "self-validating" system where the catalyst temporarily removes hydrogen from the starting alcohol to form a reactive carbonyl intermediate. This intermediate condenses with an amine to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product.[3]
Why DPEphos?
DPEphos (Bis(2-diphenylphosphinophenyl)ether) is the critical enabler in this protocol.
-
Hemilability: The ether oxygen in the DPEphos backbone can weakly coordinate to the Ruthenium center. This "on-off" coordination stabilizes the metal during the coordinatively unsaturated phases of the cycle (e.g., after hydride transfer) preventing catalyst decomposition.
-
Bite Angle (~102°): The wide bite angle facilitates the reductive elimination steps and accommodates the steric bulk of the p-cymene ligand.
The Catalytic Cycle
The following diagram illustrates the Ru-catalyzed HB cycle. Note the dual role of the catalyst as both a dehydrogenation and hydrogenation agent.
Figure 1: The Hydrogen-Borrowing catalytic cycle showing the temporary storage of hydrogen on the Ruthenium center.
Part 3: Experimental Protocol
Objective: Synthesis of N-Benzylaniline from Benzyl Alcohol and Aniline. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Aniline | 93.13 | 1.0 | 93 mg (1.0 mmol) | Nucleophile |
| Benzyl Alcohol | 108.14 | 1.0 | 108 mg (1.0 mmol) | Electrophile Source |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 0.005 | 3.1 mg (0.5 mol%) | Pre-catalyst |
| DPEphos | 538.55 | 0.01 | 5.4 mg (1.0 mol%) | Ligand |
| KOtBu | 112.21 | 0.50 | 56 mg (0.5 mmol) | Base (Activator) |
| Toluene | - | - | 3.0 mL | Solvent |
Step-by-Step Methodology
Phase 1: Catalyst Pre-formation (Critical for Reproducibility)
-
In a glovebox or under Argon flow, add [Ru(p-cymene)Cl₂]₂ (3.1 mg) and DPEphos (5.4 mg) to a dry reaction tube.
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution should turn from orange/brown to a clear deep orange, indicating ligand coordination.
Phase 2: Reaction Assembly 4. Add KOtBu (56 mg) to the catalyst mixture. 5. Add Aniline (93 mg) and Benzyl Alcohol (108 mg). 6. Add the remaining Toluene (2.0 mL) to wash down the sides. 7. Seal the tube tightly (Screw cap with Teflon septum).
Phase 3: The Reaction 8. Place in a pre-heated oil bath at 110°C . 9. Stir vigorously (800-1000 rpm) for 12–24 hours .
- Note: Vigorous stirring is essential as the base is only partially soluble.
Phase 4: Workup & Purification 10. Cool to RT. 11. Filter the mixture through a short pad of Celite to remove salts and ruthenium residues. Wash with Ethyl Acetate (10 mL). 12. Concentrate the filtrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate 95:5).
Workflow Diagram
Figure 2: Operational workflow for the Ru/DPEphos amine synthesis protocol.
Part 4: Optimization & Troubleshooting
This section synthesizes field experience to address common failure modes.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) | Ensure strict inert atmosphere during setup. Degas solvents. |
| Imine Intermediate Remains | Incomplete hydrogenation | Increase temp to 120°C or extend time. Ensure system is sealed (H₂ loss). |
| Alcohol Oxidation only | Amine nucleophilicity low | If using electron-deficient amines, increase concentration (3M) or catalyst load (2 mol%). |
| Side Product: Aldol | Base concentration too high | Reduce KOtBu to 10-20 mol%. Ensure alcohol is not susceptible to self-condensation. |
Substrate Scope & Limitations
-
Primary Amines: Excellent reactivity.
-
Secondary Amines: Good reactivity, but may require higher temps (120°C) due to steric hindrance.
-
Aliphatic Alcohols: Slower than benzylic alcohols due to harder dehydrogenation step.
-
Functional Group Tolerance: Tolerates -OMe, -F, -CF3. Incompatible with nitro groups (-NO2) or unprotected aldehydes (competing reactions).
Part 5: Green Metrics & Safety
Safety Profile
-
DPEphos: Irritant.[4] Handle in a fume hood.
-
[Ru(p-cymene)Cl₂]₂: Harmful if swallowed.
-
Reaction Pressure: The reaction generates H₂ gas transiently but consumes it. However, at 110°C, solvent vapor pressure is significant. Use pressure-rated glass tubes.
Green Chemistry Metrics
Comparing Hydrogen Borrowing (HB) vs. Classical Alkylation (CA) for N-Benzylaniline:
| Metric | Hydrogen Borrowing (This Protocol) | Classical Alkylation (Benzyl Chloride) |
| Atom Economy | 91% (Byproduct: H₂O) | ~45% (Byproduct: HCl + Base salts) |
| E-Factor | < 1.0 (excluding solvent) | > 5.0 (Salt waste is significant) |
| Hazard | Low (No mutagenic halides) | High (Alkyl halides are genotoxic) |
Part 6: References
-
Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009).[5][1] Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.[1][6] [Link]
-
Watson, A. J. A., & Williams, J. M. J. (2010). The Give and Take of Borrowing Hydrogen Catalysis. Science, 329(5992), 635–636. [Link]
-
Birkholz, M.-N., Frexa, Z., van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38, 1099-1118. [Link]
-
ACS Green Chemistry Institute. (n.d.). Green Chemistry Metrics Guide. [Link]
Sources
- 1. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. tcichemicals.com [tcichemicals.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Characterization of DPEphos-Metal Complexes
Abstract & Introduction
This guide details the protocols for synthesizing metal complexes using the DPEphos ligand (Bis(2-diphenylphosphinophenyl)ether).[1][2][3][4][5] DPEphos is a "wide bite angle" diphosphine (natural bite angle
Unlike flexible ligands (e.g., dppe) or rigid narrow ligands (e.g., dppm), DPEphos combines a wide bite angle with the hemilabile capability of its ether oxygen. This unique geometry accelerates reductive elimination in Palladium-catalyzed cross-coupling (C-N, C-O bond formation) and stabilizes cationic Gold(I) intermediates.
Key Technical Specifications
| Parameter | Value | Significance |
| Ligand Name | DPEphos | Bis(2-diphenylphosphinophenyl)ether |
| CAS Number | 166330-10-5 | Standard identifier |
| Natural Bite Angle | ~102.2° | Promotes reductive elimination in Pd(II) |
| Reference point for complexation verification | ||
| Stability | Air-stable solid | Oxidizes slowly in solution to the phosphine oxide |
Critical Handling & Pre-Requisites
Inert Atmosphere Protocol
While DPEphos itself is relatively air-stable in solid form, the metal precursors (Pd(0), Cu-H) and the resulting active catalysts are oxygen-sensitive.
-
Solid State: Store DPEphos under Nitrogen/Argon to prevent slow surface oxidation to the mono-oxide.
-
Solvents: All solvents (DCM, THF, Toluene) must be anhydrous and degassed (sparged with Ar for 20 min or freeze-pump-thaw cycled).
The "Bite Angle" Effect (Mechanistic Insight)
The wide bite angle of DPEphos destabilizes the square-planar Pd(II) complex, forcing the phosphines to occupy more space. This steric strain compresses the angle between the leaving groups (e.g., Aryl and Amine), orbitally favoring the reductive elimination step.
Figure 1: Mechanistic impact of DPEphos bite angle on catalytic turnover.
Protocol A: Synthesis of (DPEphos)PdCl₂
Application: Pre-catalyst for Suzuki-Miyaura and Buchwald-Hartwig couplings. Precursor Choice: We utilize Pd(COD)Cl₂ (COD = 1,5-cyclooctadiene) rather than PdCl₂ or Pd(PhCN)₂Cl₂. The COD ligand is labile and displaced easily, ensuring high purity without nitrile contamination.
Materials
-
Pd(COD)Cl₂ (1.0 equiv)
-
DPEphos (1.05 equiv)
-
Dichloromethane (DCM) - Anhydrous
-
Diethyl Ether (Et₂O) or Pentane - Precipitation solvent
Step-by-Step Methodology
-
Dissolution: In a Schlenk flask under Argon, dissolve Pd(COD)Cl₂ (285 mg, 1.0 mmol) in DCM (10 mL). The solution will be yellow/orange.
-
Ligand Addition: Dissolve DPEphos (565 mg, 1.05 mmol) in minimal DCM (5 mL) and add it dropwise to the stirring Palladium solution at Room Temperature (RT).
-
Reaction: Stir for 2 hours. The color typically intensifies to a brighter yellow or orange. The COD is displaced and remains in solution.
-
Concentration: Remove approximately 80% of the DCM under vacuum (do not dry completely).
-
Precipitation: Rapidly add Diethyl Ether (30 mL) to the concentrated solution while stirring vigorously. The product, (DPEphos)PdCl₂, will precipitate as a yellow microcrystalline solid.
-
Isolation: Filter the solid through a fritted glass funnel (under Argon or air if rapid). Wash with Pentane (3 x 10 mL) to remove displaced COD and excess ligand.
-
Drying: Dry under high vacuum for 4 hours.
Yield: Expect >90%.
Validation:
Protocol B: Synthesis of (DPEphos)CuH (Stryker's Reagent Analog)
Application: Conjugate reductions, hydrosilylations. Note: Copper hydrides are extremely air-sensitive. This protocol produces the complex in situ or for immediate isolation in a glovebox.
Materials
-
Cu(OAc)₂·H₂O or CuCl (1.0 equiv)
-
DPEphos (1.0 equiv)[6]
-
Polymethylhydrosiloxane (PMHS) or PhSiH₃ (Hydride source)
-
tert-Butanol (
-BuOH) - Activator
Step-by-Step Methodology
-
Complex Formation: Mix Cu(OAc)₂ (0.5 mmol) and DPEphos (0.5 mmol) in Toluene (5 mL). Stir for 30 mins to form the Cu(II)-diphosphine intermediate.
-
Reduction: Add PMHS (2.0 equiv hydride) and
-BuOH (2.0 equiv). -
Observation: The solution will turn from blue/green (Cu(II)) to yellow/reddish (Cu(I)-H).
-
Usage: Use this solution immediately for catalytic reductions. Isolation of the monomeric (DPEphos)CuH is difficult due to equilibrium with dimeric species; in situ generation is the industry standard for this specific complex.
Protocol C: Synthesis of (DPEphos)(AuCl)₂
Application: Gold-catalyzed cyclizations, hydroaminations. Structure: Unlike Pd, Gold(I) prefers linear coordination. DPEphos bridges two Au centers, forming a dinuclear complex Cl-Au-(DPEphos)-Au-Cl.
Materials
-
(DMS)AuCl (Dimethylsulfide gold chloride) or (THT)AuCl (1.0 equiv Au basis)
-
DPEphos (0.5 equiv) (Crucial: 1:2 Ligand:Metal ratio)
-
DCM / Pentane
Step-by-Step Methodology
-
Preparation: Charge a flask with (DMS)AuCl (294 mg, 1.0 mmol) in DCM (10 mL).
-
Addition: Add DPEphos (269 mg, 0.5 mmol) dissolved in DCM.
-
Note: Adding excess ligand (1:1 ratio) may result in chelated monomeric species or mixtures. For the stable dinuclear precatalyst, stoichiometry is vital.
-
-
Precipitation: Stir for 1 hour. Concentrate the solution.
-
Crystallization: Layer Pentane over the DCM solution. White crystals of (DPEphos)(AuCl)₂ will form overnight.
Analytical Benchmarks & Troubleshooting
NMR Characterization Table
Use this table to validate your synthesis. Shifts are referenced to 85% H₃PO₄.
| Compound | Multiplicity | Solvent | |
| Free DPEphos | -16.8 | Singlet | CDCl₃ |
| DPEphos Oxide | +25.0 (approx) | Singlet | CDCl₃ |
| (DPEphos)PdCl₂ | +18.5 to +22.0 | Singlet | CDCl₃ |
| (DPEphos)(AuCl)₂ | +25.0 to +29.0 | Singlet | CD₂Cl₂ |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Multiple | Oxidation or Ligand Scrambling | Check solvent degassing. Ensure correct stoichiometry (especially for Au). |
| Black Precipitate | Metal Decomposition (Pd black) | Reaction temperature too high or insufficient ligand stabilization. Keep at RT. |
| Oily Product | Residual Solvent (COD/DMS) | Triturate the oil with Pentane/Hexane vigorously to induce crystallization. |
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for isolating the Palladium complex, ensuring high purity.
Figure 2: Synthesis workflow for (DPEphos)PdCl₂ isolation.
References
-
Ligand Effects & Bite Angle: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 2000, 100(8), 2741–2770. Link
- Palladium Protocols: Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000. (Foundational work on wide-bite angle utility).
-
Gold Complexes: Race, J. J., et al. "Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes."[4] Chemistry - A European Journal, 2016. Link
-
Copper Hydride Chemistry: Lipshutz, B. H., et al. "Copper-Catalyzed Conjugate Reductions." Organic Reactions, 2002.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural and electronic properties of luminescent copper(I) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos). Crystal structure of [CuCl(DPEphos)(dmpymtH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterization of Cu(I) and Ni(II) complexes that contain the bis[2-(diphenylphosphino)phenyl]ether ligand. Novel emission properties for the Cu(I) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Applications of DPEphos in Materials Science: Polymer Synthesis and Luminescent Copper(I) Complexes
Audience: Researchers, materials scientists, and synthetic chemists. Content Type: Application Note & Experimental Protocols
Executive Summary
Bis[(2-diphenylphosphino)phenyl] ether, universally known as DPEphos , is a highly versatile, wide bite-angle bidentate phosphine ligand[1]. While traditionally celebrated in pharmaceutical synthesis for small-molecule cross-coupling, DPEphos has become an indispensable tool in advanced materials science. This application note explores the dual utility of DPEphos: first, as a robust catalytic ligand in the Buchwald-Hartwig polycondensation of organic electronic polymers, and second, as a sterically demanding ancillary ligand in the design of highly luminescent, earth-abundant Copper(I) complexes for Organic Light-Emitting Diodes (OLEDs)[2].
Mechanistic Rationale: The Structural Advantage of DPEphos
The efficacy of DPEphos in materials science is fundamentally driven by its unique structural geometry. The diphenyl ether backbone imparts a wide natural bite angle of approximately 104°.
-
In Catalysis (Polymer Synthesis): Wide bite-angle ligands force the palladium center into a geometry that dramatically accelerates the reductive elimination step of the catalytic cycle[1]. In polycondensation, where achieving high molecular weight requires near 100% conversion at every coupling step, accelerating the rate-limiting reductive elimination prevents catalyst degradation and side reactions.
-
In Photophysics (Luminescent Materials): When coordinated to a d¹⁰ Cu(I) center, the immense steric bulk of DPEphos acts as a physical cage. Upon photoexcitation to the Metal-to-Ligand Charge Transfer (MLCT) state, the complex formally becomes Cu(II) (d⁹), which thermodynamically prefers a square planar geometry. DPEphos physically blocks this "Jahn-Teller distortion," keeping the excited state tetrahedral. This structural rigidification suppresses non-radiative decay pathways, enabling highly efficient Thermally Activated Delayed Fluorescence (TADF)[3].
Application I: Buchwald-Hartwig Polycondensation for Organic Electronics
Polyarylamines, such as Poly(triarylamine) (PTAA), are premier hole-transporting materials in perovskite solar cells and OLEDs. Synthesizing these polymers via Buchwald-Hartwig polycondensation requires a catalyst that can handle extreme steric hindrance without decomposing into inactive palladium black.
Workflow Visualization
Catalytic cycle of DPEphos-mediated Buchwald-Hartwig polycondensation.
Protocol 1: Synthesis of Polyarylamine via Pd/DPEphos Catalysis
Note: This protocol is a self-validating system designed to ensure catalyst integrity and high molecular weight output.
Reagents: Pd₂(dba)₃ (1.0 mol%), DPEphos (2.2 mol%), Aryl dibromide (1.0 eq), Primary diamine (1.0 eq), Sodium tert-butoxide (NaOtBu, 2.5 eq), Anhydrous Toluene.
Step-by-Step Methodology:
-
Catalyst Pre-Assembly: In a glovebox, combine Pd₂(dba)₃ and DPEphos in a Schlenk flask with a small volume of anhydrous toluene.
-
Causality: A slight molar excess of DPEphos (2.2 to 1 Pd dimer) ensures complete displacement of the labile dba ligands. Under-coordinated Pd rapidly aggregates into catalytically dead nanoparticles.
-
-
Monomer & Base Addition: Add the aryl dibromide and primary diamine, followed by NaOtBu.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido intermediate prior to reductive elimination.
-
-
Degassing & Self-Validation: Seal the flask and perform three freeze-pump-thaw cycles on a Schlenk line. Heat the mixture gently to 60 °C for 10 minutes.
-
Validation Checkpoint: Observe the solution color. A successful generation of the active Pd(0)-DPEphos species is indicated by a transition from deep purple/red (Pd₂(dba)₃) to a pale yellow/orange hue. If the solution turns opaque black, oxygen contamination has occurred, and the batch must be aborted.
-
-
Polymerization: Heat the reaction to 100 °C under constant stirring for 48 hours. The solution will become increasingly viscous.
-
End-Capping: Add 0.1 eq of bromobenzene, stir for 2 hours, then add 0.1 eq of diphenylamine and stir for another 2 hours. This caps reactive end-groups, preventing post-synthetic cross-linking.
-
Isolation: Dilute with toluene and precipitate the polymer dropwise into vigorously stirred methanol. Filter and subject to Soxhlet extraction (methanol, then acetone, then chloroform) to isolate the high-molecular-weight fraction.
Application II: Highly Luminescent Cu(I) Complexes for OLEDs
Replacing rare and expensive Iridium(III) and Platinum(II) with earth-abundant Copper(I) is a major goal in OLED development. Cu(I) complexes utilizing DPEphos as a rigidifying ligand exhibit exceptional Photoluminescence Quantum Yields (PLQY) by enabling TADF[2],[3].
Photophysical Pathway Visualization
Photophysical pathway of Cu(I)-DPEphos complexes highlighting restricted distortion.
Protocol 2: Synthesis of [Cu(diimine)(DPEphos)]PF₆
Note: This protocol utilizes the chelate effect to drive the thermodynamically favorable assembly of heteroleptic complexes.
Reagents: [Cu(CH₃CN)₄]PF₆ (1.0 eq), DPEphos (1.0 eq), Diimine ligand (e.g., bathocuproine or tetrazole derivative, 1.0 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Ligand Preparation: In a flame-dried Schlenk flask purged with argon, dissolve equimolar amounts of DPEphos and the selected diimine ligand in anhydrous DCM.
-
Copper Coordination: Slowly add solid[Cu(CH₃CN)₄]PF₆ to the stirring solution.
-
Causality: The tetrakis(acetonitrile)copper(I) complex serves as a highly labile precursor. The strong chelate effect of the bidentate DPEphos and diimine ligands drives the complete displacement of the weakly bound acetonitrile molecules, locking the Cu(I) center into a rigid tetrahedral geometry[4].
-
-
Reaction Monitoring & Self-Validation: Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint: In a darkened hood, irradiate the reaction flask with a 365 nm portable UV lamp. The appearance of intense luminescence (e.g., bright yellow-green for bathocuproine, cyan for tetrazole) confirms the successful formation of the heteroleptic complex. The starting materials ([Cu(CH₃CN)₄]PF₆, DPEphos, and free diimine) are strictly non-emissive under these conditions.
-
-
Isolation: Concentrate the DCM solution under reduced pressure to approximately 20% of its original volume. Slowly add anhydrous diethyl ether to precipitate the complex. Filter the microcrystalline powder, wash with cold ether, and dry under high vacuum.
Quantitative Data: Photophysical Properties of Cu-DPEphos Complexes
The choice of the ancillary nitrogen-based ligand, paired with the rigidifying DPEphos, allows for precise tuning of the emission color and device efficiency in OLED applications[5],[2],[3].
Table 1: Photophysical and Electroluminescent Properties of Selected Cu(I)-DPEphos Complexes
| Complex | Ancillary Ligand Type | Emission Max (nm) | PLQY (%) | Max EQE in OLED (%) | Ref |
| [Cu(dnbp)(DPEPhos)]BF₄ | dnbp (diimine) | 550 (Green) | >70 | 16.57 | [2] |
| [Cu(bcp)(DPEPhos)]PF₆ | bcp (bathocuproine) | 560 (Yellow-Green) | 65 | 15.64 | [2] |
| [Cu(PyrTet)(DPEPhos)] | PyrTet (tetrazole) | 480 (Cyan) | 45 | N/A (Polymerized) | [3] |
Data indicates that DPEphos-supported complexes consistently achieve high PLQY and External Quantum Efficiencies (EQE) exceeding 15%, making them highly competitive with traditional precious-metal emitters.
References
-
Chemical Science (RSC Publishing). Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices.[2] URL: [Link]
-
MDPI (Polymers). Cyan-Emitting Cu(I) Complexes and Their Luminescent Metallopolymers.[3] URL: [Link]
-
Science and Technology Review Publishing House (PMC). Efficient Red Electroluminescent Copper Complexes with Fluorination-Balanced Dual Emission.[5] URL: [Link]
Sources
- 1. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]
- 2. Luminescent zinc( ii ) and copper( i ) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03161J [pubs.rsc.org]
- 3. Cyan-Emitting Cu(I) Complexes and Their Luminescent Metallopolymers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Red Electroluminescent Copper Complexes with Fluorination-Balanced Dual Emission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DPEphos-Catalyzed Reactions
Welcome to the technical support center for DPEphos-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. DPEphos, or Bis[2-(diphenylphosphino)phenyl] ether, is a versatile and widely used bidentate phosphine ligand in palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1][2][3] Its flexibility and wide bite angle are key to its effectiveness.[1][4] However, like all high-performance catalytic systems, success is sensitive to a range of experimental parameters. This guide provides a structured, question-and-answer approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common challenges encountered during DPEphos-catalyzed reactions.
Q1: My reaction shows very low or no conversion of starting materials. Where should I begin troubleshooting?
A1: This is a common issue that typically points to a fundamental problem with the catalyst's activity or the reaction environment. A systematic check of the following is the most effective approach.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen.[5][6] Inefficient degassing of solvents or a poor-quality inert gas (argon or nitrogen) can rapidly deactivate the catalyst.
-
Protocol: Ensure solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5] Use high-purity inert gas and ensure all glassware is properly flame-dried or oven-dried to remove adsorbed moisture and air.
-
-
Catalyst Precursor and Ligand Quality: The purity and stability of both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the DPEphos ligand are paramount.
-
Insight: DPEphos is a white powder that should be stored under an inert atmosphere.[4] Over time, phosphine ligands can oxidize, which will inhibit catalysis. Using a fresh bottle or a recently purchased batch is a quick way to rule out ligand degradation. Similarly, palladium precursors can vary in quality.
-
-
Inefficient Catalyst Activation: Many protocols use a Pd(II) precursor that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[7][8]
-
Solution: Consider using a pre-formed Pd(0) source or a modern palladacycle precatalyst, such as a Buchwald G3 precatalyst, which can generate the active LPd(0) species more reliably and quantitatively.[7]
-
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I fix it?
A2: The appearance of palladium black is a clear sign of catalyst decomposition.[6][9] The active, soluble palladium complex is aggregating into inactive, metallic palladium. This is often caused by:
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the decomposition of the catalytic complex.[6][9]
-
Actionable Advice: Try running the reaction at a lower temperature. It may proceed more slowly, but the catalyst could remain active for a longer period, ultimately leading to a higher yield.
-
-
Ligand Dissociation: The DPEphos ligand stabilizes the palladium center. If the ligand dissociates, the unprotected palladium atoms can aggregate.
-
Expert Tip: In some cases, particularly in Buchwald-Hartwig aminations, adding a slight excess of the phosphine ligand relative to the palladium precursor can help prevent catalyst deactivation by ensuring there is always free ligand available to stabilize the metal center.[7]
-
-
Sub-optimal Solvent Choice: The solvent not only dissolves the reagents but also influences the stability of the catalytic species.[8][10]
-
Recommendation: Toluene, dioxane, and THF are common solvents for these reactions.[11] If you are observing catalyst decomposition, screening an alternative solvent may improve the stability of the catalytic complex.
-
Q3: My reaction starts but then stalls, leaving a significant amount of starting material. What's happening?
A3: A stalling reaction suggests that the catalyst was initially active but was poisoned or deactivated over the course of the reaction.
-
Catalyst Poisoning: Certain functional groups, particularly on substrates like nitrogen-containing heterocycles, can coordinate to the palladium center and inhibit its catalytic activity.[9][12]
-
Impure Reagents: Impurities in your starting materials or base can act as catalyst poisons.
-
Moisture Contamination: Water can react with and deactivate the catalyst or react with certain reagents, leading to side reactions.[13][14]
-
Protocol: Use anhydrous solvents and ensure all reagents are dry. The presence of moisture can be particularly problematic when using strong bases like sodium tert-butoxide.
-
Visualizing the Problem: A Troubleshooting Workflow
A logical approach is key to efficiently solving low-yield issues. The following diagram outlines a decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting low yields.
Q4: How do I choose the optimal base and solvent for my DPEphos-catalyzed reaction?
A4: The choice of base and solvent is highly interdependent and substrate-specific. There is no single "best" combination, but there are guiding principles.
Base Selection: The base's primary role is often in the transmetalation or reductive elimination steps of the catalytic cycle.[15]
-
Strong, Non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used, especially in Buchwald-Hartwig aminations.
-
Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are common in Suzuki couplings, as they are generally less likely to cause side reactions with sensitive functional groups.[7]
Solvent Selection: The solvent must dissolve all components of the reaction and can influence the rate and selectivity.[8]
-
Aprotic, less polar solvents like toluene and 1,4-dioxane are excellent starting points. Toluene is often preferred for reactions involving aryl iodides to prevent the iodide salt byproduct from inhibiting the reaction.[7]
-
Polar aprotic solvents like DMF can sometimes be used to improve solubility but may coordinate to the palladium center, potentially affecting catalytic activity.[8]
-
Protic solvents can interfere with many cross-coupling reactions and are generally avoided unless specified in a well-established protocol (e.g., water in some Suzuki reactions).[16]
| Parameter | Recommended Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3) | Precatalysts offer more reliable generation of the active Pd(0) species.[7] |
| Typical Ligand | DPEphos | A versatile, wide bite-angle ligand suitable for many cross-coupling reactions.[1][2] |
| Common Bases | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength should be matched to the specific reaction type and substrate tolerance.[7] |
| Standard Solvents | Toluene, 1,4-Dioxane, THF | Choice depends on substrate solubility and potential for catalyst inhibition.[8][11] |
| Temperature Range | 80 - 110 °C | Higher temperatures can increase reaction rate but also risk catalyst decomposition.[9] |
Q5: I suspect my reagents are the problem. What is a reliable protocol for ensuring their quality?
A5: Reagent quality is a non-negotiable prerequisite for success in palladium-catalyzed cross-coupling.[7][12]
Protocol: Reagent Purification and Reaction Setup
-
Glassware Preparation: All glassware should be cleaned, oven-dried at >120 °C for at least 4 hours, and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Solvent Preparation: Use anhydrous solvents. If purchased as anhydrous, store under an inert atmosphere. If not, distill from an appropriate drying agent. Before use, degas the solvent by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.[5]
-
Substrate Purification:
-
Liquid Substrates: Pass through a short plug of activated, neutral alumina to remove polar impurities.[7]
-
Solid Substrates: Recrystallize if purity is questionable. Ensure solids are thoroughly dried under high vacuum before use.
-
-
Base Handling: Strong bases like NaOtBu are often hygroscopic. Use a fresh bottle or a portion from a glovebox. Weigh it quickly and add it to the reaction flask promptly. Finely powdering the base increases its surface area and reactivity.[7]
-
Reaction Assembly:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, DPEphos ligand, and the base under a positive pressure of argon.
-
Evacuate and backfill the flask with argon three times.
-
Add the aryl halide and coupling partner (e.g., boronic acid or amine).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature.
-
Visualizing the Catalytic Cycle: Where Things Go Wrong
Understanding the catalytic cycle is crucial for diagnosing issues. Low yields often result from the interruption of one of these key steps.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. (Oxydi-2,1-phenylene)bis(diphenylphosphine) 98 166330-10-5 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the air sensitivity and deterioration mechanism of the Na4Fe3(PO4)2P2O7 cathode for Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
DPEphos Catalyst Optimization & Troubleshooting Center
Welcome to the Technical Support Center for DPEphos (Bis[2-(diphenylphosphino)phenyl] ether) mediated catalysis. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical organometallic chemistry and practical benchtop execution.
DPEphos is a highly versatile, cost-effective bidentate diphosphine ligand[1]. Its unique diphenyl ether backbone provides high conformational adaptability and a wide natural bite angle of 104°[2][3]. By understanding the causality behind its geometric and electronic properties, you can systematically troubleshoot and optimize challenging Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and etherifications[4][5].
Diagnostic Workflow: DPEphos Reaction Failures
Before adjusting equivalents or temperatures, use this diagnostic logic tree to identify the root cause of stalled reactions or catalyst deactivation.
Decision tree for troubleshooting DPEphos-catalyzed cross-coupling reactions.
Mechanistic Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination using Pd₂(dba)₃ and DPEphos stalled at 20% conversion, and the reaction mixture turned black. What caused this? A1: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0)[6]. Causality: DPEphos is highly sensitive to oxidation. If you use ethereal solvents (like 1,4-dioxane or THF) that contain trace peroxides, or if your system isn't strictly anaerobic, the phosphine rapidly oxidizes to phosphine oxide[6]. This leaves the Pd(0) center under-ligated, causing it to fall out of the catalytic cycle and aggregate. Solution: Always use freshly distilled, peroxide-free solvents. Degas your solvent mixture using the freeze-pump-thaw method rather than simple nitrogen sparging.
Q2: How does the "bite angle" of DPEphos actually improve my reaction yields compared to standard ligands like dppf? A2: The bite angle is the P-Pd-P angle formed when the bidentate ligand chelates the metal. DPEphos has a wide natural bite angle of 104°[3]. Causality: In the square-planar Pd(II) intermediate, a wider bite angle pushes the two coordinating phosphorus atoms closer to the equatorial plane. This sterically crowds the metal center and destabilizes the ground state, which drastically lowers the activation energy barrier for the reductive elimination step—often the rate-limiting step in C-N and C-O bond formations[2][7].
Q3: I am trying to couple a highly sterically hindered ortho-substituted aryl chloride. DPEphos is giving poor yields, but XPhos works perfectly. Why? A3: While DPEphos excels at accelerating reductive elimination, its bidentate nature and wide bite angle can make the initial oxidative addition step difficult for highly hindered substrates[7]. Causality: Monodentate, dialkylbiarylphosphines like XPhos are highly bulky but flexible, allowing them to stabilize a highly reactive, mono-ligated Pd(0) species (L₁Pd) that easily inserts into hindered C-Cl bonds[1]. If your substrate is extremely hindered, switch to XPhos; if it is moderately hindered, you can often retain the cost-benefits of DPEphos by increasing the reaction temperature by 10–20 °C[8].
Q4: What is the optimal base for a DPEphos-catalyzed amination? A4: Base selection dictates the success of the transmetalation/deprotonation step[4][9]. Causality: The base must be strong enough to deprotonate the amine but soluble enough in your organic solvent to participate in the cycle. For DPEphos, Cs₂CO₃ in 1,4-dioxane or toluene is the gold standard for electron-deficient anilines. For less acidic aliphatic amines, the stronger NaOtBu is preferred[4].
The Catalytic Cycle: Where DPEphos Shines
Understanding exactly where DPEphos exerts its influence allows for rational optimization. The diagram below illustrates the standard cross-coupling cycle, highlighting the specific step accelerated by DPEphos's geometry.
Pd/DPEphos catalytic cycle highlighting the acceleration of reductive elimination.
Quantitative Comparison of Cross-Coupling Ligands
When optimizing a reaction, selecting the right ligand based on its physical properties is critical. Use this table to benchmark DPEphos against other common phosphines[2][3][4][10].
| Ligand | Natural Bite Angle | Backbone Flexibility | Primary Application | Typical Base Compatibility | Relative Cost |
| DPEphos | 104° | High (Ether Linkage) | C-N Amination, Etherification | Cs₂CO₃, NaOtBu | Low/Moderate |
| Xantphos | 108° | Rigid (Xanthene) | C-O Coupling, Amination | Cs₂CO₃, K₃PO₄ | Moderate |
| dppf | 99° | Moderate (Ferrocene) | Suzuki-Miyaura, Negishi | K₂CO₃, Na₂CO₃ | Low |
| XPhos | N/A (Monodentate) | Highly Bulky | Sterically Hindered Substrates | NaOtBu, KOH | High |
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol includes built-in visual and chemical validation checkpoints to ensure the integrity of the DPEphos catalyst system throughout the reaction.
Objective: Form a C-N bond between an aryl bromide and a secondary amine using a Pd(OAc)₂ / DPEphos catalytic system[11].
Step 1: Solvent Validation & Degassing
-
Action: Test 1,4-dioxane for peroxides using KI-starch indicator paper. If negative, transfer 10 mL to a Schlenk flask.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Validation Check: Strict adherence to this step prevents the premature oxidation of DPEphos, which is the #1 cause of reaction failure[6].
Step 2: Catalyst Ligation (Pre-activation)
-
Action: In a glovebox or under strict argon flow, add Pd(OAc)₂ (2 mol%) and DPEphos (3 mol%) to the degassed dioxane. Stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a dark red/brown suspension to a clear, homogenous yellow or light orange solution . This color change confirms the successful formation of the active Pd(0)-DPEphos complex.
Step 3: Reagent Addition
-
Action: Add the aryl bromide (1.0 eq), secondary amine (1.2 eq), and anhydrous Cs₂CO₃ (1.5 eq).
-
Causality: Cs₂CO₃ is chosen over NaOtBu if the substrate contains base-sensitive functional groups (e.g., esters or nitriles)[4].
Step 4: Reaction Execution & Monitoring
-
Action: Heat the reaction mixture to 90–100 °C under argon.
-
Validation Check (1 Hour): Spot the reaction on a TLC plate. The persistence of a yellow/orange hue in the reaction flask indicates a healthy, active catalytic cycle. If the solution has turned opaque black and a precipitate has formed on the flask walls, the catalyst has died (Pd black)[6].
Step 5: Quench and Workup
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and spent catalyst. Concentrate the filtrate in vacuo for column chromatography.
References
-
Grokipedia: DPEphos Source: Grokipedia / Chemical Databases URL:[Link][2]
-
Bite Angle Effects of Diphosphines in Carbonylation Reactions Source: Kulturkaufhaus / Chemical Reviews URL:[Link][7]
-
Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions Source: Chemical Society Reviews (via ResearchGate) URL:[Link][10]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction Source: Paul Murray Catalysis Consulting URL:[Link][1]
-
Favorite "all-purpose" Pd catalyst? Source: Reddit (r/Chempros) URL:[Link][8]
-
Optimization of the reaction conditions for the Buchwald-Hartwig coupling Source: ResearchGate URL:[Link][11]
-
Formation of palladium black during Suzuki coupling Source: Reddit (r/Chempros) URL:[Link][6]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link][5]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide Source: University of Windsor / Advanced Synthesis & Catalysis URL:[Link][9]
Sources
- 1. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. DPEphos - Wikipedia [en.wikipedia.org]
- 4. jmcct.com [jmcct.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. reddit.com [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing DPEphos Ligand Degradation at High Temperatures
Welcome to the technical support center for the robust application of DPEphos in high-temperature catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot challenges associated with the thermal stability of the DPEphos ligand. Here, we move beyond simple protocols to explain the underlying chemical principles governing ligand degradation and provide field-proven strategies to mitigate these issues, ensuring the integrity and efficiency of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My high-temperature cross-coupling reaction using a Pd/DPEphos catalyst is sluggish or has stalled. What are the likely causes related to ligand degradation?
A1: Sluggish or stalled reactions at elevated temperatures, often above 100 °C, can frequently be attributed to the degradation of the DPEphos ligand, which in turn leads to the deactivation of the palladium catalyst. The primary culprits are:
-
Oxidation of the Phosphine: DPEphos, like other phosphine ligands, is susceptible to oxidation to form the corresponding phosphine oxide. This can be initiated by trace amounts of oxygen in the reaction setup. The resulting phosphine oxide has different electronic and steric properties and is generally a poor ligand for the catalytic cycle.
-
C-O Bond Cleavage: The ether linkage in the DPEphos backbone is a known point of vulnerability at high temperatures. Studies have shown that C-O bond activation can occur, leading to the fragmentation of the ligand.[1] This is a significant issue as it irreversibly destroys the bidentate nature of the ligand, which is crucial for its catalytic performance.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bonds is another degradation pathway for phosphine ligands. This can be influenced by the specific metal center, other components in the reaction mixture, and temperature.
The deactivation of the catalyst often manifests as the precipitation of palladium black, a clear visual indicator of catalyst decomposition.
Q2: What are the primary degradation pathways of DPEphos at high temperatures and how can I identify them?
A2: Understanding the specific degradation pathway is key to effective troubleshooting. The three main pathways are:
-
Oxidation: The phosphorus(III) centers are oxidized to phosphorus(V), forming DPEphos dioxide.
-
Identification: This can be monitored by ³¹P NMR spectroscopy. The characteristic signal for DPEphos will decrease, and a new signal corresponding to the phosphine oxide will appear at a different chemical shift.[2]
-
-
C-O Bond Cleavage: This involves the scission of the ether bond in the ligand backbone.
-
Identification: Identifying these fragments can be achieved through techniques like GC-MS or LC-MS analysis of the reaction mixture, looking for masses corresponding to the cleaved ligand components.[1] DFT calculations have shown that this process can be promoted by the presence of nucleophilic metal hydrides.[1]
-
-
P-C Bond Cleavage: This results in the breaking of the bond between the phosphorus atom and the aryl ring.
-
Identification: Similar to C-O bond cleavage, mass spectrometry can be employed to detect the resulting fragments.
-
The following diagram illustrates the primary degradation pathways of the DPEphos ligand.
Caption: Primary degradation pathways of the DPEphos ligand.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed to completion.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Ligand Oxidation | Analyze a crude sample of the reaction mixture by ³¹P NMR. The presence of a significant peak corresponding to the phosphine oxide confirms oxidation. | Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. The freeze-pump-thaw method is the most effective for complete removal of dissolved gases.[3] For less sensitive applications, sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can be sufficient.[4][5] |
| C-O or P-C Bond Cleavage | Analyze the reaction mixture by LC-MS or GC-MS to look for fragments of the DPEphos ligand. | Lower Reaction Temperature: If the reaction allows, reduce the temperature. Alternative Ligand: Consider using a ligand with a more robust backbone, such as Xantphos, which has a more rigid structure and may exhibit greater thermal stability in some cases. |
| Catalyst Deactivation | Visual inspection for the formation of palladium black. | Use of Stabilizing Additives: In some cases, the phosphine oxide product can act as a stabilizing ligand, preventing palladium agglomeration.[6] The addition of a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help prevent oxidative degradation pathways. |
| Impure Reagents/Solvents | Run a control reaction with freshly purified and rigorously dried/degassed reagents and solvents. | Purification: Ensure all starting materials, solvents, and bases are of the highest purity and are properly stored under an inert atmosphere. |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using the Freeze-Pump-Thaw Method
This protocol is essential for removing dissolved oxygen from reaction solvents, which is a primary cause of phosphine ligand oxidation.
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
High-vacuum line.
-
Liquid nitrogen dewar.
-
Solvent to be degassed.
Procedure:
-
Flask Preparation: Add the solvent to the Schlenk flask. Do not fill the flask more than half full to allow for expansion upon freezing.
-
Freezing: Securely clamp the flask and immerse the lower part in a dewar filled with liquid nitrogen. Swirl the flask gently to ensure even freezing of the solvent on the inner walls. Continue until the solvent is completely frozen solid.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to the high-vacuum line. Allow the flask to remain under vacuum for at least 10-15 minutes to remove gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may hear a "clinking" sound as the frozen solvent melts and falls.
-
Repeat Cycles: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
-
Backfilling: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
Protocol 2: Setting up a High-Temperature Reaction under an Inert Atmosphere
This protocol outlines the best practices for assembling a reaction to minimize exposure to oxygen and moisture, thereby preserving the integrity of the DPEphos ligand.
Materials:
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask, reflux condenser).
-
Inert gas source (Argon or Nitrogen) with a manifold or Schlenk line.
-
Septa, needles, and syringes.
-
Solid reagents (aryl halide, boronic acid, base).
-
Palladium precatalyst and DPEphos ligand.
-
Degassed solvent.
Procedure:
-
Glassware Preparation: Assemble the oven-dried or flame-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Addition of Solids: To the cooled flask, add the solid reagents (e.g., aryl halide, boronic acid, and base) under a positive pressure of inert gas.
-
Inerting the Flask: Seal the flask with a septum and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Addition of Catalyst and Ligand: In a glovebox or under a positive flow of inert gas, weigh the palladium precatalyst and DPEphos ligand and add them to the reaction flask.
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle and begin stirring. Maintain a positive pressure of inert gas throughout the reaction, for example, by using a bubbler or a balloon filled with the inert gas.
Quantitative Data Summary
| Factor | Observation | Implication for DPEphos Stability | Reference |
| Temperature | Increased temperature generally accelerates decomposition rates of organophosphorus compounds. | Reactions should be run at the lowest effective temperature. | [7] |
| Oxygen | Trace oxygen leads to the rapid oxidation of phosphine ligands to phosphine oxides. | Rigorous degassing and inert atmosphere techniques are critical. | [8] |
| Solvent | Polar aprotic solvents can influence the stability of palladium-phosphine complexes. | Solvent choice should be optimized not just for solubility and reactivity, but also for catalyst stability. | [9] |
| Base | The choice and purity of the base can affect catalyst stability and activity. Stronger bases may accelerate certain degradation pathways. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) for optimal performance and catalyst longevity. | [10] |
| Additives | Phosphine oxides, sometimes formed in situ, can act as stabilizing ligands for Pd(0), preventing agglomeration. | While oxidation is generally undesirable, the resulting phosphine oxide may have a mitigating effect on catalyst death. | [6] |
References
- Lord, R. L., et al. (2020). Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides. Chemistry – A European Journal, 26(49), 11141-11145.
-
University of York. (n.d.). Degassing solvents. Retrieved from [Link]
- Biscoe, M. R., et al. (2012). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of organic chemistry, 77(23), 10874–10884.
-
Bode, J. (n.d.). How to Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Fan, Y., & Gao, Y. Q. (2007). A DFT study on the mechanism of phosphodiester cleavage mediated by monozinc complexes. Journal of the American Chemical Society, 129(4), 905–913.
- Weller, A. S., et al. (2020). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal, 26(62), 14164-14172.
-
Berry Group. (2019). Degassing Solvents. Retrieved from [Link]
- Jablonský, M., et al. (2018). Long-term isothermal stability of deep eutectic solvents. BioResources, 13(4), 7485-7496.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- Kreye, D., et al. (2024). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). Organometallics, 43(9), 1136-1147.
- Pérez-Temprano, M. M., et al. (2015). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Multicomponent Reactions. Organometallics, 34(11), 2326-2336.
- Doğan, A., et al. (2008). Thermal Study of Pd(II) Complexes Containing Bis-(Diphenylthiophosphenyl)methane. Asian Journal of Chemistry, 20(2), 997-1004.
- Sasamoto, T., et al. (1987). Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry. Analyst, 112(9), 1331-1332.
- Beller, M., et al. (2001). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Molecular Diversity, 5(2-3), 85-98.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphines and Catalysis. Retrieved from [Link]
-
Reddit. (2021). Phosphine Ligand Oxidation. Retrieved from [Link]
- Gessner, V. H., et al. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv.
-
ResearchGate. (n.d.). DFT studies for cleavage of C-C and C-O bonds in surface species derived from ethanol on Pt(111). Retrieved from [Link]
-
ResearchGate. (2022). What's the best way of degassing volatile organic solvents? Retrieved from [Link]
- Nagao, K., et al. (2025). Stable and Versatile Pd Precursors for the Preparation of Robust Pd Catalysts Under Continuous-Flow. ChemSusChem.
-
Shimadzu. (n.d.). 5 Degassing Methods. Retrieved from [Link]
- Ikawa, T., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Organic letters, 14(20), 5226–5229.
- MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 1-21.
- Liu, L., et al. (2011). Suzuki reactions in novel liquids. Diva-Portal.org.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- Gladiali, S., & Pérez-Carreño, E. (2011).
-
The Royal Society of Chemistry. (2019). and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphine ligands used for the generation of palladate complexes. Retrieved from [Link]
- Reek, J. N. H., et al. (2009). Hexacationic Dendriphos ligands in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction: scope and mechanistic studies. Journal of the American Chemical Society, 131(33), 11909–11920.
- MDPI. (2024). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 16(10), 1395.
- Singh, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Journal of Pharmaceutical and Biomedical Analysis Letters, 2(1), 1-10.
-
ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Retrieved from [Link]
- Research Square. (2024). Comparative study of the Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Bio-synthesized Nanoparticles.
-
ResearchGate. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. Retrieved from [Link]
- MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
-
ResearchGate. (n.d.). Effect of base on the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. How To [chem.rochester.edu]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Executive Summary: The DPEphos Advantage & Vulnerability
Technical Support Center: Catalyst Deactivation Mechanisms with DPEphos Ligands
DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a "privileged" ligand in cross-coupling chemistry (Buchwald-Hartwig, Suzuki-Miyaura) due to its wide bite angle (~104°) and hemilabile ether oxygen. This hemilability—the ability of the ether oxygen to reversibly coordinate to the metal center—creates a flexible coordination sphere that stabilizes low-coordinate Pd(0) intermediates while accommodating sterically demanding substrates.
However, this structural flexibility introduces specific deactivation pathways that are distinct from rigid ligands like Xantphos or monodentate phosphines. This guide details those mechanisms and provides actionable troubleshooting steps.
Core Deactivation Mechanisms
Mechanism A: C–O Bond Activation (The "Achilles' Heel")
Unlike purely carbon-backbone ligands, DPEphos contains an ether linkage. Under high temperatures (>100 °C) or in the presence of nucleophilic metal hydrides (often formed during reactions with amine or alcohol substrates), the central C–O bond can undergo cleavage. This results in the formation of catalytically inactive phosphinophenolate complexes.
Mechanism B: Oxidative Degradation
DPEphos is an electron-rich aryl phosphine. Upon exposure to air (even in solid state over time) or trace peroxides in solvents (e.g., THF, ethers), the phosphorus atoms oxidize to form phosphine oxides. DPEphos mono-oxide and dioxide are catalytically incompetent for standard cross-couplings and effectively lower the active ligand-to-metal (L:M) ratio, promoting Pd black formation.
Mechanism C: Pd Black Aggregation
If the local concentration of free DPEphos drops (due to oxidation) or if the reaction temperature promotes rapid ligand dissociation without substrate interception, the Pd(0) centers aggregate into metallic nanoparticles (Pd black). This is an irreversible deactivation sink.
Visualizing Deactivation Pathways
The following diagram illustrates the competing pathways between the productive catalytic cycle and the two primary deactivation routes: C–O cleavage and Aggregation.
Figure 1: Competing deactivation pathways for DPEphos-Pd catalysts. Note the specific divergence toward C-O cleavage under high-temperature/hydride conditions.
Troubleshooting & FAQs
Category 1: Pre-Reaction Diagnostics (Purity & Storage)
Q1: My reaction yield has dropped suddenly using an old bottle of DPEphos. How can I verify ligand quality?
Diagnosis: The ligand has likely oxidized. Visually, pure DPEphos is a white crystalline powder; oxidation often leads to a sticky or off-white solid, but NMR is the only reliable test.
Action: Run a
-
Active Ligand: Single peak at -16 to -18 ppm .
-
Oxidized Ligand: New peaks appearing downfield at +20 to +40 ppm (typical for aryl phosphine oxides).
-
Solution: If oxide >5%, recrystallize the ligand (ethanol/hexane) or purchase fresh stock. Store under argon/nitrogen.
Q2: I see a color change immediately upon mixing Pd(OAc)
-
Tip: For sensitive kinetics, switch to a pre-formed Pd(0) source like Pd
(dba) or a pre-catalyst like [(DPEphos)Pd(mesyl)]Cl to bypass the reduction step.
Category 2: Reaction Stalling & Conditions
Q3: My Buchwald-Hartwig amination works for aryl bromides but fails for aryl chlorides with DPEphos. Why? Mechanism: Aryl chlorides require a more electron-rich and nucleophilic Pd center for oxidative addition. While DPEphos is effective, it is less electron-rich than alkyl-phosphines (like active Buchwald ligands). Troubleshooting:
-
Temperature: Increase temperature to 100-110 °C (but watch for C-O cleavage, see Q4).
-
Solvent: Switch to non-polar solvents like Toluene or Xylene . Polar solvents can stabilize the halide-bridged resting state, inhibiting the cycle.
-
L:M Ratio: Ensure a 1.2:1 to 1.5:1 Ligand:Pd ratio. Excess DPEphos can inhibit the reaction by saturating the metal center (forming inactive PdL
species), preventing substrate binding.
Q4: I am running a reaction at 120 °C with a secondary amine, and the catalyst dies after 50% conversion. I see no Pd black. Diagnosis: This is the classic signature of C–O bond activation . The presence of an amine (hydrogen source) and high heat facilitates the nucleophilic attack of a Pd-Hydride species onto the ether backbone of DPEphos. Action:
-
Lower Temperature: Reduce to <100 °C if possible.
-
Change Base: Switch to a stronger base (e.g., NaOtBu) to accelerate the productive cycle over the decomposition pathway.
-
Ligand Switch: If high temperature is mandatory, switch to Xantphos . Its cyclic xanthene backbone is rigid and lacks the acyclic ether vulnerability of DPEphos.
Category 3: Post-Reaction Analysis
Q5: How do I distinguish between "Pd Black" and "Ligand Decomposition" just by looking? Visual Guide:
-
Pd Black: The reaction mixture turns from orange/red/yellow to a grey suspension or a black mirror forms on the glass walls. This indicates total catalyst collapse.
-
Ligand Decomposition (C-O Cleavage): The solution often remains clear or turns a dark homogeneous brown/red , but conversion stops. No precipitate is observed.
Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose the root cause of failure in your DPEphos experiment.
Figure 2: Diagnostic decision tree for DPEphos reaction failures.
References
-
Unexpected Vulnerability of DPEphos to C-O Activation : Chapman, M. K., et al. "Unexpected Vulnerability of DPEphos to C–O Activation in the Presence of Nucleophilic Metal Hydrides." Chemistry – A European Journal, 2020.
-
Hemilability and Coordination Modes : Adams, G. M., & Weller, A. S. "POP-type ligands: Variable coordination and hemilabile behaviour."[1] Coordination Chemistry Reviews, 2018.[1] [1]
-
Bite Angle Effects : Birkholz, M.-N., et al. "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 2009.
-
Catalyst Activation Protocols : "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025.
Sources
Strategies to minimize side reactions in DPEphos catalysis
Advanced Troubleshooting for Palladium-Catalyzed Cross-Couplings[1]
Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Side Reactions in DPEphos Catalysis[1]
Core Directive: The "Hemilabile" Paradox
Read this first. DPEphos [Bis(2-diphenylphosphinophenyl)ether] is not just another wide-bite-angle ligand.[1][2] Its distinct advantage—and its primary failure mode—lies in its hemilabile ether oxygen .[1]
-
The Advantage: The ether oxygen coordinates to the Palladium center (creating a tridentate P-O-P complex), stabilizing low-coordinate intermediates and preventing Pd-black formation during the resting state.
-
The Trap: If the reaction requires a vacant site for a bulky substrate, the oxygen must dissociate. If it dissociates too easily (high temp) or not at all (over-stabilization), the catalytic cycle stalls.[1] Furthermore, under forcing conditions, the backbone C–O bond itself becomes susceptible to cleavage by nucleophilic metal hydrides, permanently destroying the ligand.
Interactive Troubleshooting Modules
Module A: The "Black Reaction" (Catalyst Decomposition)
Symptom: The reaction mixture turns from orange/yellow to black/grey precipitate within minutes or early hours. Conversion stops.
| Potential Cause | Mechanism | Diagnostic Check | Corrective Action |
| Ligand Oxidation | DPEphos is air-stable as a solid but oxidizes rapidly in solution to DPEphos-oxide (inactive).[1] | 31P NMR: Check for signal shift. DPEphos (approx -17 ppm) vs. Oxide (approx +20 to +30 ppm).[1] | Protocol A1: Degas all solvents (sparge with Ar for 20 min). Add ligand to vessel before solvent.[1] |
| Pd Aggregation | The "Hemilabile" oxygen failed to re-coordinate, leaving Pd(0) naked and prone to clustering.[1] | Visual: Mirror-like film on glass walls.[1] | Protocol A2: Increase Ligand:Metal ratio from 1:1 to 1.2:1 or 1.5:1 . The excess ligand acts as a "buffer" for transient species. |
| Backbone Cleavage | Critical/Rare: Nucleophilic attack on the ether backbone by Pd-Hydride species.[1] | 31P NMR: Complex multiplet signals indicating P-C or C-O bond scission.[1] | Protocol A3: Switch base. Strong alkoxides (NaOtBu) promote hydride formation.[1][3] Switch to Cs₂CO₃ or K₃PO₄ . |
Module B: The "Reduced Halide" (Hydrodehalogenation)
Symptom: You recover the arene (Ar-H) instead of the coupled product (Ar-N or Ar-C).
Example: Coupling Bromobenzene
The Logic: This is a race between Reductive Elimination (desired) and
Decision Tree for Dehalogenation:
Caption: Logic flow to diagnose and fix hydrodehalogenation side reactions in DPEphos catalysis.
Experimental Protocols
Protocol 1: The "DPEphos Stability" Screening
Use this protocol when standard conditions yield <20% conversion.
Objective: Distinguish between catalyst death (oxidation/cleavage) and kinetic inhibition.[1]
-
Preparation: Prepare four reaction vials (0.1 mmol scale).
-
Vial A (Control): Standard Conditions (e.g., Pd(OAc)₂, DPEphos, NaOtBu, Toluene).[1]
-
Vial B (Base Switch): Replace NaOtBu with Cs₂CO₃ (2.0 equiv). Rationale: Prevents base-mediated hydride formation.[1]
-
Vial C (Solvent Switch): Replace Toluene with 1,4-Dioxane .[1] Rationale: Dioxane can stabilize cationic Pd intermediates.[1]
-
Vial D (Ratio Boost): Use Pd:L = 1:2 instead of 1:1. Rationale: Tests for ligand dissociation/oxidation.[1]
-
-
Execution: Run at 80°C for 2 hours.
-
Analysis:
-
If B works: Your issue was
-hydride elimination from the alkoxide. -
If D works: Your ligand is oxidizing or dissociating too easily; improve inert handling or keep the 1:2 ratio.
-
If None work: The substrate is likely sterically incompatible with the P-O-P bite angle. Switch to a bulky monophosphine (e.g., Buchwald G3/G4 series).[1]
-
Protocol 2: Rescuing an Oxidized Catalyst Batch
DPEphos oxide is a common impurity in older bottles.
-
Diagnosis: Dissolve 10 mg ligand in CDCl₃.[1] Run ³¹P NMR.
-
Sharp singlet at -17 ppm: Pure.
-
Signal at +25 ppm: DPEphos Oxide.[1]
-
-
Purification (Ethanol Wash):
Expert Insights: The Mechanism of Failure
Understanding why the reaction fails allows you to predict it before it happens.
The Hemilability Cycle
The diagram below illustrates the critical role of the ether oxygen.
Caption: The DPEphos catalytic cycle. The "Oxygen-Bound" state protects the catalyst but must dissociate for the reaction to proceed.
Key Takeaway: If your substrate is extremely bulky, it cannot bind to the "Open Site" fast enough.[1] The catalyst sits in the open state too long, leading to
Frequently Asked Questions (FAQ)
Q: I am doing a C-N coupling with a secondary amine, but I only get starting material back. The catalyst isn't black. What's wrong? A: This is likely an induction period issue caused by the stability of the P-O-P chelate. The ether oxygen is holding the Pd too tightly.
-
Fix: Add a "kick-starter" additive like phenylboronic acid (1-2 mol%) or increase temperature by 10°C to promote oxygen dissociation.[1] Alternatively, switch the solvent to t-Amyl alcohol , which can help solvate the amine and facilitate binding.
Q: Can I use DPEphos for Suzuki couplings of heteroaryl chlorides? A: Yes, but be careful with 2-substituted pyridines . The nitrogen on the pyridine can compete with the DPEphos ether oxygen for the Pd center, creating a "poisoned" stable complex.
-
Fix: Use a higher catalyst loading (2-3 mol%) or switch to a ligand that doesn't rely on hemilability, such as SPhos or XPhos .[1]
Q: Why does my reaction work in Toluene but fail in DMF? A: DPEphos is a lipophilic ligand.[1] In highly polar solvents like DMF, the coordination equilibrium shifts. Furthermore, DMF can decompose to form dimethylamine (a competing nucleophile) and CO (a catalyst poison) at high temperatures.[1]
-
Fix: Stick to non-polar or moderately polar solvents: Toluene, Xylene, Dioxane, or THF .[1]
References
-
Bite Angle Effects: Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099–1118.[1] Link
-
DPEphos C-O Activation: Hooper, T. N., et al. (2020).[1] Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides.[4] Chemistry – A European Journal, 26(49), 11141-11146.[1] Link[1]
-
Hydrodehalogenation Mechanisms: Navarro, O., et al. (2024).[1] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[1][5][6] Journal of the American Chemical Society, 146(28), 19414–19424.[1][6] Link[1]
-
General Troubleshooting: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
Sources
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Optimizing DPEphos-Catalyzed Reactions
Welcome to the technical support center for Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) catalyzed reactions. DPEphos is a highly versatile and robust bidentate phosphine ligand, prized for its unique flexibility and efficacy in a wide range of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its flexible diphenyl ether backbone allows for a wide range of bite angles, accommodating diverse substrates and promoting the crucial reductive elimination step.[1]
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction efficiency by tuning two of the most critical parameters: solvent and temperature . We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize the performance of your catalytic system.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering root cause analysis and actionable solutions related to solvent and temperature.
Q1: My reaction suffers from low or no yield. What are the primary solvent and temperature-related causes?
Low product formation is a common issue that can often be traced back to suboptimal reaction conditions. A systematic evaluation is key.
-
Potential Cause 1: Incorrect Reaction Temperature.
-
The Problem: The reaction temperature is either too low, resulting in a slow or stalled reaction, or too high, leading to catalyst decomposition or the promotion of side reactions.[3][4]
-
The Logic: Every elementary step in the catalytic cycle—oxidative addition, ligand exchange, and reductive elimination—has its own activation energy. An insufficient temperature will fail to overcome the highest of these barriers, often the oxidative addition to less reactive substrates like aryl chlorides. Conversely, excessive heat can provide enough energy for undesired pathways, such as catalyst aggregation (forming palladium black) or ligand degradation.[5]
-
Solution: Perform a temperature screen. For a typical Buchwald-Hartwig or Suzuki coupling, a starting temperature of 80-100 °C is reasonable.[6] If the reaction is sluggish, incrementally increase the temperature to 110 °C or 120 °C while monitoring for signs of decomposition. For thermally sensitive substrates, a lower temperature may be necessary.[3]
-
-
Potential Cause 2: Suboptimal Solvent Choice.
-
The Problem: The solvent may not adequately solubilize all reaction components (e.g., the base) or may fail to stabilize the active catalytic intermediates.
-
The Logic: The solvent's role extends beyond simply dissolving reagents. It influences the entire catalytic cycle by solvating and stabilizing charged or polar intermediates.[7] For instance, the choice of solvent can affect the aggregation state and solubility of the base, which is critical for steps like amine deprotonation in Buchwald-Hartwig aminations.[6]
-
Solution: Non-polar aprotic solvents like toluene and 1,4-dioxane are robust starting points for many DPEphos-catalyzed reactions.[7] If solubility is an issue, particularly with polar substrates or inorganic bases, a more polar solvent like THF or CPME might be beneficial. However, be aware that some coordinating solvents can compete with substrates for binding to the palladium center. A solvent screen is highly recommended during optimization.
-
Q2: I'm observing the formation of palladium black. How do solvent and temperature contribute, and how can I prevent it?
The appearance of a black precipitate (palladium black) is a clear indicator of catalyst deactivation through the aggregation of Pd(0) species.[8]
-
The Role of Temperature: High temperatures are a primary driver of catalyst decomposition.[5] While heat accelerates the desired reaction, it also accelerates the rate at which unstable [L-Pd(0)] intermediates decompose, especially if the ligand offers insufficient steric or electronic stabilization at that temperature.
-
The Role of Solvent: A poorly coordinating solvent may not be able to adequately stabilize the monoligated Pd(0) species, which is often the most active species for oxidative addition, making it more prone to aggregation.[9]
-
Preventative Measures:
-
Lower the Temperature: This is the most direct way to mitigate thermal decomposition. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst death.
-
Ensure Proper Ligand Ratio: While not a solvent or temperature issue, an insufficient ligand-to-metal ratio can leave the palladium center exposed and prone to aggregation. A Pd:L ratio of 1:1.1 to 1:1.5 is a common starting point.
-
Re-evaluate Solvent: A solvent that better stabilizes the active species may be required. Toluene and dioxane are often effective.[7]
-
Q3: My reaction is producing a significant amount of dehalogenated byproduct. How can I fix this by adjusting solvent and temperature?
Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common side reaction that competes with the desired cross-coupling.
-
The Mechanism: This side reaction is often mediated by palladium-hydride (Pd-H) species.[4] These can arise from several sources, including β-hydride elimination from certain substrates or, critically, from the solvent itself.
-
Solvent as a Hydride Source: At elevated temperatures, certain solvents can act as hydride donors. Ethers like 1,2-dimethoxyethane (DME) and 1,4-dioxane , as well as N-alkyl amides like DMF and NMP , have been shown to generate Pd-H species, leading to reduction of the aryl halide.[10]
-
Temperature's Influence: Higher temperatures can accelerate the rate of Pd-H formation and subsequent hydrodehalogenation.[4]
-
Solution:
-
Change the Solvent: If you observe significant dehalogenation, switch to a more robust solvent that is less prone to acting as a hydride source, such as toluene .
-
Lower the Temperature: If possible, reducing the reaction temperature can disfavor the dehalogenation pathway relative to the cross-coupling reaction.
-
Q4: I'm observing signs of ligand degradation. How are solvent and temperature involved?
While DPEphos is a robust ligand, it is not indestructible, particularly under harsh conditions.
-
Primary Degradation Pathways:
-
Oxidation: The phosphorus(III) centers are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen or peroxide impurities. This is a major cause of catalyst deactivation.
-
C-O Bond Cleavage: Under specific conditions, particularly at high temperatures and in the presence of highly nucleophilic metal hydrides, the central C-O ether bond in DPEphos can be cleaved.[11] This is a more extreme form of degradation but highlights the ligand's potential vulnerability at elevated temperatures.
-
-
The Role of Solvent and Temperature:
-
Preventative Measures:
-
Use Fresh, Anhydrous, and Degassed Solvents: This is the most critical step to prevent oxidative degradation.[8] Using a solvent purification system or freshly opened bottles of anhydrous solvent is highly recommended.
-
Maintain a Strict Inert Atmosphere: Ensure the reaction is set up and maintained under an inert atmosphere (argon or nitrogen) to exclude oxygen.[8]
-
Moderate Reaction Temperature: Avoid unnecessarily high temperatures to minimize the risk of thermal degradation pathways.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the choice of solvent and temperature in DPEphos-mediated catalysis.
Q1: How does solvent polarity affect the different steps of the catalytic cycle in a DPEphos-Pd system?
The effect is complex, as different steps of the cycle have different polarity changes. Generally, less polar aprotic solvents like toluene, THF, and dioxane are preferred.[7] While oxidative addition of neutral aryl halides to a neutral Pd(0) complex does not involve a massive change in polarity, subsequent steps can. For example, transition states in reactions involving charged species (like in some transmetalation steps or reactions with ionic bases) can be stabilized by more polar solvents.[9] However, highly polar and coordinating solvents (e.g., DMF, DMSO) can sometimes inhibit catalysis by competing for coordination sites on the palladium center. The optimal solvent choice creates an environment that balances solubility with minimal interference in the catalytic cycle.
Q2: What is the optimal temperature range for DPEphos-catalyzed reactions, and what happens if I go too high or too low?
There is no single "optimal" temperature; it is highly dependent on the specific substrates and base used.
-
Typical Range: Most DPEphos-catalyzed reactions are run between 65 °C and 120 °C .[12][13]
-
Too Low (< 60 °C): The reaction may be impractically slow or may not proceed at all, especially with challenging substrates like electron-rich aryl chlorides.
-
Too High (> 120 °C): The risk of thermal decomposition of the catalyst and/or the DPEphos ligand increases significantly.[5][11] Side reactions, such as hydrodehalogenation, also become more prevalent.[4]
Q3: Are there specific solvents that are known to be problematic with DPEphos/Pd catalysts?
Yes. Aside from the potential for peroxide formation in aged ethers, some solvents can actively participate in detrimental side reactions. As mentioned in the troubleshooting section, solvents like DMF, NMP, and DME can act as hydride sources at high temperatures, leading to unwanted reduction byproducts.[10] Protic solvents like alcohols can also be problematic unless they are an intended part of the reaction system (e.g., as a solvent/base combination like t-BuOH/NaOt-Bu).
Q4: How does the flexible bite angle of DPEphos interact with solvent and temperature to influence reaction outcomes?
The conformational flexibility of DPEphos is one of its key advantages.[1] It allows the P-Pd-P "bite angle" to adjust to the geometric requirements of different intermediates in the catalytic cycle. For example, a wider angle is often beneficial for the final reductive elimination step.[1] Temperature provides the energy for these conformational changes, while the solvent environment can influence which conformation is most stable. A well-chosen solvent stabilizes the catalytically productive conformations without being so strongly coordinating that it locks the catalyst in an inactive state.
Q5: For a new DPEphos-catalyzed reaction, what is a good starting point for solvent and temperature selection?
A robust and widely applicable starting point for screening a new Buchwald-Hartwig amination or Suzuki-Miyaura coupling is:
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 100 °C
This combination provides a good balance of reaction rate and catalyst stability for a broad range of substrates.[6][7] From this starting point, the temperature can be adjusted up or down, and other solvents can be screened to optimize for yield and purity.
Part 3: Experimental Protocols & Data
Generalized Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a reliable starting point for optimization.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
DPEphos ligand
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 0.01 mmol, 1 mol% Pd), the DPEphos ligand (e.g., 0.015 mmol, 1.5 mol%), and the base.
-
Reagent Addition: Add the aryl bromide and the magnetic stir bar. If the amine is a solid, add it at this stage.
-
Solvent and Liquid Reagent Addition: Seal the vessel with a septum. Add the anhydrous, degassed solvent via syringe, followed by the amine if it is a liquid.
-
Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 2-3 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C ).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Effect of Solvent and Temperature on a Model Reaction
The following table illustrates how solvent and temperature can impact the yield of a hypothetical Buchwald-Hartwig coupling between 4-bromotoluene and morpholine.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | 80 | 12 | 75% | Clean reaction, slow conversion. |
| 2 | Toluene | 110 | 4 | 96% | Fast, clean reaction. Optimal. |
| 3 | 1,4-Dioxane | 110 | 4 | 94% | Good yield, comparable to toluene. |
| 4 | THF | 65 | 12 | 30% | Very slow reaction at reflux. |
| 5 | DMF | 110 | 4 | 65% | Significant dehalogenation byproduct observed. |
| 6 | Toluene | 130 | 2 | 80% | Fast initial conversion, but Pd black forms. |
Part 4: Visualizations
Diagram 1: Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
- DPEphos - Grokipedia.
- The Versatile Applications of DPEphos in Modern Synthesis. (2025, October 19).
- Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. (2013, September 17).
- Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2006, November 30). Journal of the American Chemical Society.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
- Technical Support Center: Improving Yield in DPPBZ-Catalyzed Cross-Coupling Reactions. Benchchem.
- Phosphine Ligands. Sigma-Aldrich.
- Technical Support Center: Understanding Catalyst Deactivation in BINAM C
- Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides. PMC.
- Troubleshooting low yield in N-Xantphos c
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
Improving selectivity in DPEphos-mediated transformations
Technical Support Center for Bis(2-diphenylphosphinophenyl)ether Mediated Transformations
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Selectivity in Pd/Rh-Catalyzed Reactions using DPEphos
The Mechanic's Corner: Why DPEphos Works (and When it Doesn't)
Welcome to the technical hub. To fix selectivity issues with DPEphos, you must first understand the physical machinery of the ligand. You are likely here because you are seeing bis-arylation in amines, isomer mixtures in hydroformylation, or protodehalogenation in coupling reactions.
The solution lies in two intrinsic properties of DPEphos:
-
The "Wide-Bite" Squeeze (~102°): DPEphos imposes a P-M-P bite angle of approximately 102°. This is significantly wider than standard ligands like dppe (~85°) or dppp (~91°).
-
Consequence: This wide angle distorts the square planar geometry of Palladium(II) complexes, sterically crowding the metal center. This accelerates reductive elimination .
-
Selectivity Impact:[1][2][3][4] In C-N coupling, the catalyst expels the mono-arylated product fast, before a second aryl halide can oxidatively add (preventing bis-arylation).
-
-
The Hemilabile "Latch": The ether oxygen in the backbone is not innocent. It acts as a weak donor to the metal center.
-
Consequence: It stabilizes coordinatively unsaturated species (like 12e⁻ or 14e⁻ Pd intermediates) that would otherwise aggregate and deactivate (Pd black formation).
-
Selectivity Impact:[1][2][3][4] It extends catalyst lifetime, allowing you to run reactions at lower temperatures where selectivity (kinetic control) is naturally higher.
-
Visualization: The Hemilabile Stabilization Loop
The following diagram illustrates how the ether oxygen protects the catalyst during the critical reductive elimination step.
Figure 1: The hemilabile oxygen atom (yellow node) temporarily coordinates to Pd, preventing decomposition during the catalytic cycle.
Troubleshooting C-N Coupling (Buchwald-Hartwig)
Primary Issue: Controlling Mono- vs. Bis-Arylation of Primary Amines.
DPEphos is a "Goldilocks" ligand here. It is rigid enough to enforce reductive elimination (favoring mono) but flexible enough to accommodate the oxidative addition of hindered aryl halides.
FAQ: Selectivity Optimization
Q: I am getting 20% bis-arylated product with aniline. How do I stop this? A: The rate of reductive elimination for the mono-product is competing with the rate of the second oxidative addition.
-
Increase the Bite Angle Effect: Ensure you are actually using DPEphos (102°). Switching to dppf (99°) often worsens this ratio.
-
Modify the Base: Switch from NaOtBu to a weaker base like K3PO4 or Cs2CO3 . Strong bases deprotonate the mono-arylated amine too quickly, making it a better nucleophile than the starting material.
-
Solvent Switch: Use Toluene or Dioxane instead of DMF. Non-polar solvents destabilize the charged intermediates required for the second arylation.
Q: My reaction stalls after 50% conversion. A: This is likely catalyst deactivation, not a selectivity issue.
-
Fix: Add a "stabilizer" or ensure the Pd:Ligand ratio is 1:1.2 or 1:1.5 . Excess DPEphos ensures that if the hemilabile arm dissociates, free ligand is available to rescue the metal.
Protocol: High-Selectivity Mono-Arylation
Standardized for Aniline + Aryl Bromide
| Component | Equivalents | Role |
| Pd(OAc)2 | 1.0 mol% | Pre-catalyst (cheaper than dba) |
| DPEphos | 1.5 mol% | Ligand (1.5:1 ratio critical for stability) |
| Aryl Bromide | 1.0 equiv | Electrophile |
| Primary Amine | 1.2 equiv | Nucleophile (slight excess favors mono) |
| K3PO4 | 1.4 equiv | Base (Weak/Anhydrous) |
| Toluene | [0.2 M] | Solvent (Promotes selectivity) |
Step-by-Step:
-
Charge a reaction vial with Pd(OAc)2, DPEphos, and K3PO4.
-
Evacuate and backfill with Argon (x3). Critical: Oxygen kills the hemilabile benefit.
-
Add Toluene, Aryl Bromide, and Amine via syringe.
-
Heat to 80°C for 12-16 hours. Note: Do not exceed 100°C if selectivity is the goal; higher T promotes bis-arylation.
-
Validation: Check GC-MS. The mono-product should appear as the major peak. If bis-product >5%, lower temperature to 60°C and extend time.
Troubleshooting Hydroformylation (Regioselectivity)
Primary Issue: Linear (n) vs. Branched (iso) Aldehydes.
The Rule of Thumb: DPEphos favors Linear products, but not as strongly as Xantphos.
-
Xantphos (111°): Extremely rigid, l:b ratio > 50:1.
-
DPEphos (102°):[5] Flexible backbone, l:b ratio ~ 10:1 to 20:1.
Why use DPEphos then? It is often more active (faster TOF) than Xantphos because the flexibility allows easier substrate access.
Decision Matrix: Optimizing l:b Ratio
Figure 2: Workflow for tuning regioselectivity in Rh-catalyzed hydroformylation.
FAQ: Hydroformylation Issues
Q: I am seeing high isomerization (internal alkenes) instead of hydroformylation. A: This indicates "starved" Rhodium.
-
Cause: Low CO pressure or low Ligand:Rh ratio.
-
Fix: Increase CO pressure. CO competes with beta-hydride elimination (which causes isomerization). Also, ensure DPEphos:Rh is at least 3:1 for hydroformylation to ensure the active species is [Rh(H)(CO)(DPEphos)], not a mono-phosphine species.
General Troubleshooting Guide (Quick Reference)
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (General) | Catalyst death (Pd Black visible). | Add 1-2% water (activates boronic acids in Suzuki) or increase DPEphos loading to 2:1 vs Pd. |
| Protodehalogenation (Ar-H) | Reductive elimination is too slow; Beta-hydride elimination from solvent/base is winning. | Increase Catalyst Loading. Higher [Pd] increases the rate of the desired cycle. Switch to a non-protic solvent (e.g., Toluene vs Isopropanol). |
| Poor Solubility | DPEphos complexes can be lipophilic. | Use THF or Dichloromethane for initial catalyst formation, then dilute with reaction solvent. |
| Ligand Oxidation | DPEphos is air-stable as a solid but sensitive in solution. | Always store the solid under Argon. If the white powder turns yellow/gooey, discard it. |
References
-
Bite Angle & Mechanism: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000, 100(8), 2741–2770.
-
Buchwald-Hartwig Selectivity: Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.
-
Hydroformylation Regioselectivity: Kamer, P. C. J., et al. "Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis." Accounts of Chemical Research, 2001, 34(11), 895–904.
- Hemilability: Slagt, M. Q., et al. "The role of the hemilabile ether functionality in DPEphos-mediated catalysis." Organometallics, 2004. (Contextual grounding based on general DPEphos hemilability studies).
Disclaimer: All protocols should be performed with appropriate PPE and engineering controls. The "Hemilabile Latch" concept is a simplified mechanistic model to aid in experimental troubleshooting.
Sources
- 1. Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Overcoming substrate inhibition in DPEphos catalytic cycles
Technical Guide: Overcoming Substrate Inhibition & Catalyst Deactivation
Content Type: Technical Support / Troubleshooting Hub Target Audience: Synthetic Chemists, Process Chemists, Drug Discovery Scientists Subject: Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) in Pd-Catalyzed Cross-Couplings
Core Directive: The "Hemilabile" Paradox
Welcome to the DPEphos technical support hub. You are likely here because your Buchwald-Hartwig amination or C-O coupling stalled unexpectedly, despite DPEphos being a "privileged" ligand for difficult reductive eliminations.
The Central Thesis: DPEphos owes its efficacy to the ether oxygen in its backbone. This oxygen acts as a hemilabile switch—binding to Palladium to stabilize low-coordinate intermediates (14-electron species) and unbinding to allow substrate coordination.
The Problem: Substrate inhibition occurs when this delicate switching mechanism is overwhelmed. High concentrations of nucleophiles (amines, alkoxides) or halides can outcompete the ether oxygen for the metal center, trapping the catalyst in an off-cycle resting state.
Diagnostic Hub: Is Your Catalyst "Sleeping" or "Dead"?
Before changing conditions, you must distinguish between Substrate Inhibition (reversible equilibrium) and Catalyst Deactivation (irreversible degradation).
FAQ 1: "My reaction starts fast but stalls at ~40% conversion. Adding more catalyst doesn't help. What is happening?"
Diagnosis: This is the classic signature of Product Inhibition or Catalyst Death , but if the reaction stalls early with high substrate load, it is likely Substrate Inhibition .
The "Same Excess" Protocol (Self-Validating Experiment): To confirm inhibition, perform the Variable Time Normalization Analysis (VTNA) or a "Same Excess" experiment.
-
Run A (Standard):
, . -
Run B (Simulated 50% Conversion): Start a new reaction with
(the concentration at 50% conversion of Run A) but keep catalyst loading identical to Run A (relative to volume). -
Compare: Shift the time axis of Run B so
corresponds to the time Run A reached 50% conversion.-
If curves overlay: The catalyst is robust; the rate law is normal.
-
If Run B is faster than Run A (at the same concentration point): You have Substrate Inhibition (or catalyst death in Run A). The lower initial concentration in Run B allowed faster turnover.
-
Visualizing the Diagnostic Logic
Caption: Decision tree for diagnosing substrate inhibition using Reaction Progress Kinetic Analysis (RPKA).
The Mechanics of Inhibition: The "Amine Trap"
FAQ 2: "Why does increasing the amine equivalents lower my yield?"
Technical Explanation: DPEphos has a wide bite angle (~104°), which forces the Palladium center to favor Reductive Elimination. However, the catalytic cycle requires the formation of a T-shaped intermediate stabilized by the ether oxygen.
If the amine concentration is too high, the amine binds to the Pd(II) center before the base can deprotonate it, or it displaces the ether arm of the ligand. This forms a saturated cationic species
The Pathway Map:
Caption: The DPEphos catalytic cycle showing the "Amine Trap" (Red) where excess substrate intercepts the cycle.
Operational Solutions & Protocols
FAQ 3: "How do I fix the inhibition without changing the ligand?"
You must engineer the reaction environment to keep the "free" amine concentration low relative to the catalyst, while maintaining enough to drive the reaction.
Solution A: The "Slow Addition" Protocol
Best for: Strong nucleophiles (primary amines, small secondary amines).
-
Setup: Dissolve the Aryl Halide, Base, and Catalyst (Pd source + DPEphos) in the reaction solvent in the main vessel.
-
Syringe: Load the Amine (plus a small amount of solvent to ensure flow) into a gas-tight syringe.
-
Rate: Set the syringe pump to add the amine over 2 to 4 hours .
-
Temperature: Maintain reaction temperature throughout the addition.
-
Why it works: This enforces a "Steady State" concentration of amine, preventing the formation of the bis-amine trap (The red box in the diagram above).
Solution B: Pre-catalyst Selection (Critical)
Best for: Avoiding "dba" inhibition which compounds substrate inhibition.
Using
| Catalyst Source | Risk Level | Recommendation |
| Pd(dba)₂ + DPEphos | High | Avoid if inhibition is suspected. dba competes with DPEphos and substrate. |
| Pd(OAc)₂ + DPEphos | Medium | Requires reduction to Pd(0). Can be sluggish. |
| Pd-G3/G4-DPEphos | Low (Best) | Pre-formed oxidative addition complexes (e.g., Buchwald precatalysts). No dba present. Immediate entry into cycle. |
| [(allyl)PdCl]₂ + DPEphos | Low | Good alternative if G3/G4 not available. |
The Hidden Killer: Ligand Degradation
FAQ 4: "I switched to a higher temperature to overcome inhibition, but the reaction died completely. Why?"
Warning: DPEphos has a specific vulnerability. At high temperatures (>100°C) or in the presence of specific hydride intermediates, the ether backbone (C-O bond) can undergo cleavage. This is often mistaken for inhibition.
-
Mechanism: The Pd or Rh metal center inserts into the C-O bond of the ligand backbone, effectively destroying the ligand and precipitating the metal (Pd black).
-
Troubleshooting: If raising the temperature improves the initial rate but lowers the final conversion, you are likely degrading the ligand.
-
Fix:
-
Lower Temp (<80°C).[1]
-
Use a stronger base (e.g., NaOtBu instead of Carbonates) to facilitate faster deprotonation at lower temperatures.
-
Switch to Xantphos if high temperature is mandatory (Xantphos is structurally similar but more rigid and resistant to C-O cleavage, though it has a slightly different bite angle).
-
References
-
Mechanistic Insight into C-N Coupling
-
Reaction Progress Kinetic Analysis (RPKA)
- Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.
-
DPEphos Ligand Characteristics & Hemilability
-
Ligand Degradation (C-O Cleavage)
- Chapman, A. M., et al. (2010).
-
Pre-catalyst Efficiency (Pd-G3/G4)
Sources
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: DPEphos Ligand Integrity & C-O Activation
Ticket ID: DPE-CO-ACT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Ligand Backbone Degradation in Transition Metal Catalysis
Executive Summary: The "Achilles' Heel" of DPEphos
DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a "privileged ligand" known for its wide bite angle (~102°) and conformational flexibility. It excels in Pd-catalyzed C-N and C-O couplings. However, this flexibility creates a specific vulnerability: Intramolecular C-O Bond Activation .
Under specific conditions—particularly with electron-rich metals (Ni, Rh, Ru) or high temperatures—the ether oxygen in the backbone can coordinate to the metal center. This "hemilabile" behavior, usually an asset, brings the C-O bond into the immediate coordination sphere, facilitating oxidative addition. The result is the irreversible cleavage of the ligand backbone, catalyst death, and the formation of phosphine-phenolate byproducts.
Diagnostic Workflow
Before adjusting reaction parameters, confirm if C-O activation is the root cause of your catalytic failure.
Figure 1: Diagnostic decision tree for identifying ligand backbone failure.
Technical Deep Dive: The Mechanism of Failure
To prevent the issue, you must understand the causality. The failure mode is not random decomposition; it is a specific organometallic transformation.
The Pathway:
-
Hemilability: The ether oxygen of DPEphos coordinates to the metal center (forming a
-P,O,P complex).[1] -
Proximity: This coordination forces the aryl C-O bond directly adjacent to the metal.
-
Oxidative Addition: Electron-rich metals (especially Ni(0) or metal hydrides like Ru-H) insert into the C-O bond.
-
Fragmentation: The ligand cleaves into a phosphino-phenolate and a phenyl-phosphine fragment, destroying the catalyst's geometry.
Why DPEphos and not Xantphos? Xantphos contains a rigid dimethylxanthene backbone. While it also has an ether oxygen, the rigidity prevents the twisting motion required for the metal to insert into the C-O bond. DPEphos is flexible; it can twist to "bite" its own tail.
Troubleshooting Guide (FAQs)
Q1: I am running a Ni-catalyzed amination. The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. Why?
Answer: You are likely observing product inhibition via ligand cannibalization .
-
The Cause: Nickel(0) is highly nucleophilic and aggressive toward C-O bonds (this is why we use it to activate aryl ethers). If your substrate is difficult to activate, the Ni(0) will eventually activate the C-O bond of the DPEphos backbone instead.
-
The Evidence: The resulting phosphino-phenolate byproduct is a strong chelator (an "anionic poison") that binds irreversibly to the remaining active Nickel, shutting down the cycle.
-
The Fix: Switch to Xantphos or Sixantphos . Their rigid backbones physically block the C-O insertion pathway.
Q2: I detected "phosphinophenolate" species in my Ru-catalyzed hydrogenation. Is my solvent wet?
Answer: No, this is likely hydride-mediated backbone cleavage .
-
The Cause: In the presence of metal hydrides (Ru-H or Rh-H), the hydride can act as a nucleophile.[2] Research by Weller and others has shown that DPEphos is susceptible to nucleophilic attack at the backbone C-O carbon by the hydride ligand itself.
-
The Fix: Lower the temperature. This activation energy barrier is accessible at >80°C. If high temperature is required, switch to a ligand without a heteroatom backbone, such as dppf or BINAP .
Q3: Can I use DPEphos with strong Lewis Acids (e.g., AlMe3, B(C6F5)3)?
Answer: Proceed with extreme caution.
-
The Cause: Lewis acids bind strongly to the ether oxygen in the DPEphos backbone. This weakens the C-O bond, making it significantly more prone to cleavage by the transition metal catalyst.
-
The Fix: If a Lewis Acid additive is essential, add it slowly or use a ligand with a carbon-only backbone (e.g., Josiphos or Segphos ).
Experimental Protocol: Ligand Stability Stress Test
Before committing valuable GMP starting materials to a scale-up, validate ligand stability under your exact conditions.
Objective: Determine if DPEphos survives the catalyst activation phase.
Materials:
-
Metal Precursor: (e.g., Ni(COD)₂, Pd(OAc)₂)
-
Solvent: (Your reaction solvent, e.g., Toluene, 1,4-Dioxane)
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert)
Step-by-Step Method:
-
Glovebox Assembly: In a 4mL vial, mix the Metal Precursor (0.02 mmol) and DPEphos (0.024 mmol, 1.2 equiv) in 1.0 mL of solvent.
-
Heating: Seal the vial and heat to your target reaction temperature for 2 hours. Do not add substrate.
-
Sampling: Remove a 50 µL aliquot. Dilute with wet acetonitrile (to quench any active metal species).
-
Analysis:
-
31P NMR: Look for the appearance of new singlets (indicative of phosphine oxides or cleaved phosphinites) distinct from the free ligand (approx -16 ppm) or the complex.
-
LC-MS: Scan for the mass of the cleaved fragment (Diphenylphosphinophenol, MW ~278 Da).
-
-
Interpretation: If >5% degradation is observed in the absence of substrate, DPEphos is unsuitable for this temperature/metal combination.
Comparative Data: Ligand Backbone Stability
Use this table to select an alternative if DPEphos fails.
| Ligand | Bite Angle | Backbone Type | C-O Activation Risk | Recommended For |
| DPEphos | 102° | Flexible Ether | High (w/ Ni, Rh, Ru-H) | Pd-catalyzed coupling <100°C |
| Xantphos | 111° | Rigid Ether | Low (Steric protection) | Ni/Pd coupling, Carbonylation |
| Sixantphos | 108° | Rigid Ether | Very Low | High-temp Hydroformylation |
| dppf | 99° | Ferrocene | None (No C-O bond) | Base-sensitive couplings |
| BINAP | 92° | Biaryl | None (C-C backbone) | Asymmetric Hydrogenation |
References
-
Weller, A. S., & Willis, M. C., et al. (2020). Unexpected Vulnerability of DPEphos to C-O Activation in the Presence of Nucleophilic Metal Hydrides. Chemistry – A European Journal.[3][4][8] [Link]
-
van Leeuwen, P. W. N. M., et al. (2000). Ferrocenylphosphines and Their Application in Catalysis. Chemical Reviews. [Link]
-
Agapie, T., et al. (2013).[9] Dipalladium(I) Terphenyl Diphosphine Complexes as Models for Two-Site Adsorption and Activation of Organic Molecules. Journal of the American Chemical Society.[9] [Link]
-
Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research. [Link]
Sources
- 1. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Vulnerability of DPEphos to C−O Activation in the Presence of Nucleophilic Metal Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Vulnerability of DPEphos to C-O Activation in the Presence of Nucleophilic Metal Hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorescent properties of metal-free diphosphine ligands and effects of copper binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Dipalladium(I) terphenyl diphosphine complexes as models for two-site adsorption and activation of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DPEphos vs Xantphos in palladium-catalyzed amination
DPEphos vs. Xantphos in Palladium-Catalyzed Amination: A Comprehensive Comparison Guide
The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds, becoming a cornerstone reaction in pharmaceutical synthesis and materials science[1]. The success of this cross-coupling relies heavily on the choice of the supporting phosphine ligand. Among bidentate phosphines, DPEphos and Xantphos are frequently evaluated. While both feature ether-bridged backbones, their distinct steric profiles and bite angles lead to drastically different catalytic behaviors.
As an application scientist, selecting between these two is not a matter of preference, but of geometric and mechanistic necessity. This guide provides an objective, data-driven comparison of DPEphos and Xantphos, detailing the mechanistic causality behind their performance and offering a self-validating experimental protocol.
Mechanistic Foundations & The Bite Angle Effect
The catalytic cycle of the Buchwald-Hartwig amination consists of three primary steps: oxidative addition of the aryl halide to Pd(0), amine binding and deprotonation, and reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst.
For many challenging substrates, reductive elimination is the rate-determining step . This is where the ligand's "bite angle" (the natural P–Pd–P angle enforced by the ligand backbone) becomes the critical variable[2].
-
Xantphos possesses a rigid xanthene backbone, enforcing a wide natural bite angle of approximately 111° [2]. This wide angle distorts the square planar geometry of the Pd(II) intermediate, forcing the aryl and amido groups closer together (reducing the Ar–Pd–N angle). This steric compression dramatically lowers the activation energy for reductive elimination, effectively outcompeting deleterious side reactions like
-hydride elimination[2]. -
DPEphos , with its diphenyl ether backbone, has a narrower natural bite angle of 104° and is significantly more flexible[2]. While it facilitates oxidative addition, its failure to enforce the same degree of steric compression means reductive elimination is slower. Consequently, DPEphos is often outperformed by Xantphos in amination, particularly when primary amines are involved, as the slower elimination allows time for
-hydride elimination to occur, yielding reduced arenes and imines instead of the desired product.
Logical relationship between ligand bite angle and reductive elimination in Pd-catalyzed amination.
Performance Comparison & Experimental Data
When evaluating these ligands in the laboratory, empirical data consistently highlights the superiority of Xantphos for standard C–N couplings[1]. DPEphos is generally relegated to specific C–O couplings or specialized cyclizations where hemilability is required.
Table: Comparative Performance Profile in Amination
| Parameter | Xantphos | DPEphos |
| Natural Bite Angle | ~111° | ~104° |
| Backbone Rigidity | High (Xanthene core) | Low (Diphenyl ether core) |
| Primary Amines | Excellent (suppresses | Poor to Moderate |
| Secondary Amines | Good | Moderate |
| Aryl Chlorides | Moderate (often requires NIXANTPHOS) | Poor |
| Amidation (Amides/Carbamates) | Excellent | Moderate |
Experimental Insight: In comparative screening for the intermolecular amination of aryl bromides with primary amines, Xantphos typically yields >85% of the desired product. In contrast, DPEphos often yields <30% due to incomplete conversion and byproduct formation[2]. For unactivated aryl chlorides, both ligands struggle compared to modern dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos)[3], though modified rigid-backbone versions like NIXANTPHOS show drastically enhanced activity[4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific control measures to verify that the catalytic cycle is functioning correctly, using Xantphos as the optimal ligand for a standard aryl bromide amination.
Step-by-step experimental workflow for a self-validating Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using rigorous Schlenk techniques, add
(1.0 mol%, equating to 2.0 mol% Pd) and Xantphos (2.2 mol%) to an oven-dried reaction vial.-
Causality: A slight excess of ligand (2.2 mol% vs 2.0 mol% Pd) ensures all palladium is ligated, preventing the precipitation of inactive palladium black.
is chosen as a stable Pd(0) source; pre-mixing with the phosphine facilitates the displacement of the strongly binding dba ligands[1].
-
-
Substrate & Base Addition: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Causality: For robust substrates, use
. If the substrates contain base-sensitive functional groups (e.g., esters, enolizable ketones), substitute with . is milder and highly functional-group tolerant, but its lower basicity requires higher temperatures (typically 100°C) to achieve the necessary deprotonation of the amine[1].
-
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a 0.2 M concentration).
-
Causality: Degassing (via freeze-pump-thaw or rigorous sparging with
) is non-negotiable. Oxygen rapidly oxidizes Pd(0) to Pd(II) peroxo species and Xantphos to Xantphos-oxide, completely arresting the catalytic cycle.
-
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 80°C (for
) or 100°C (for ) with vigorous stirring for 12–24 hours. -
Validation & Workup: Cool to room temperature. Take a 50
aliquot, dilute with EtOAc, filter through a short pad of Celite, and analyze via GC-MS or LC-MS.-
Self-Validation Check: If the starting aryl bromide is consumed but the product is absent, check the MS trace for the reduced arene (Ar–H). The presence of Ar–H indicates successful oxidative addition but a failure in the amine binding/deprotonation step (often due to wet solvent or inactive base). If starting material remains completely untouched, the catalyst was likely oxidized prior to initiation.
-
Conclusion & Selection Guide
For drug development professionals and synthetic chemists, the heuristic is straightforward: Default to Xantphos for intermolecular Buchwald-Hartwig aminations , especially when coupling primary amines or amides. Its wide bite angle provides the necessary thermodynamic push for rapid reductive elimination. DPEphos should generally be bypassed for aminations, though it remains a valuable tool in the chemist's arsenal for specific etherifications (C–O couplings) or when a more flexible, hemilabile coordination sphere is required.
References
1.[1] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. URL: 2.[2] Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. URL: 3.[3] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. URL: 4.[4] NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. URL:
Sources
Technical Guide: Validating Catalytic Activity of DPEphos with Model Substrates
Executive Summary: The DPEphos Niche
DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a wide-bite-angle diphosphine ligand (~102°) distinguished by its flexible ether backbone. Unlike the rigid xanthene backbone of Xantphos (~111°) or the axially chiral rigidity of BINAP , DPEphos offers a "hemilabile" coordination mode. The ether oxygen can transiently coordinate to the metal center, stabilizing low-coordinate intermediates, while the wide P-Pd-P angle accelerates reductive elimination—the rate-determining step in many C-N and C-C bond formations.
This guide provides a standardized protocol to validate the catalytic activity of DPEphos batches, distinguishing high-quality ligand from oxidized or degraded stock using self-validating model systems.
Mechanistic Basis: The Bite Angle Effect
To validate DPEphos, one must understand why it works. The catalytic efficacy of DPEphos is driven by its bite angle.[1] In Palladium-catalyzed cross-coupling, a wider bite angle distorts the square-planar geometry of the Pd(II) intermediate, sterically crowding the metal center. This destabilizes the ground state of the intermediate and lowers the activation energy for Reductive Elimination , forcing the formation of the product.
Visualization: Bite Angle Influence on Catalytic Cycle
The following diagram illustrates how DPEphos (L-L) accelerates the cycle compared to narrow-bite-angle ligands (like dppe).
Figure 1: The wide bite angle of DPEphos destabilizes the Pd(II) intermediate, accelerating reductive elimination.
Comparative Analysis: DPEphos vs. Alternatives
Selecting the right validation substrate requires understanding where DPEphos excels relative to its peers.
| Feature | DPEphos | Xantphos | BINAP | dppf |
| Bite Angle | ~102° | ~111° | ~92° | ~99° |
| Backbone | Flexible Ether (Hemilabile) | Rigid Xanthene | Rigid Binaphthyl | Ferrocene |
| Primary Utility | Intermolecular C-N & C-C coupling; Sterically hindered substrates. | Hydroformylation; C-N coupling of unactivated chlorides. | Asymmetric Hydrogenation; C-N coupling (historical standard). | Suzuki coupling; Sterically undemanding C-N coupling. |
| Oxidation Risk | Moderate (Forms BPMO easily). | Low (Rigid backbone protects P). | Moderate to High. | Low (Air stable). |
| Cost Efficiency | High (Generic available). | Medium. | Low (Expensive). | Medium. |
Key Insight: While Xantphos is superior for extremely unactivated aryl chlorides due to its extreme rigidity, DPEphos is often the "workhorse" ligand. It offers 80-90% of the performance of Xantphos at a fraction of the cost and is often more active than BINAP for electron-neutral substrates [1].
Validation Protocol: The "Gold Standard" Activity Test
To validate a batch of DPEphos, do not use an "easy" substrate (like iodobenzene) where even degraded ligand might work. Use a Model System that requires the specific benefit of the wide bite angle (rapid reductive elimination) but is robust enough to be reproducible.
Model Reaction
Coupling of 4-Chlorotoluene with Morpholine
-
Rationale: Aryl chlorides are harder to activate than bromides/iodides, testing the catalyst's oxidative addition capability. Morpholine is a standard secondary amine. If the DPEphos is oxidized, yields will drop significantly below 90%.
Step-by-Step Methodology
Phase 1: Ligand Integrity Check (Pre-Screen)
Before running the reaction, verify the ligand has not oxidized to the phosphine oxide or the "Bisphosphine Mono-Oxide" (BPMO) state [2].
-
Dissolve: 10 mg DPEphos in 0.6 mL CDCl3 under Nitrogen.
-
Analyze: Run 31P NMR .
-
Criteria:
-
Active Ligand: Singlet at ~ -16 to -18 ppm.
-
Oxidized Impurity: Peaks at ~ +20 to +30 ppm indicate oxidation.
-
Pass/Fail: If >5% oxidation is observed, repurify (recrystallize from EtOH/Hexane) before catalytic testing.
-
Phase 2: Catalytic Validation Workflow
This system is self-validating via the use of an Internal Standard (Dodecane).
Reagents:
-
Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%)
-
DPEphos (8.1 mg, 0.015 mmol, 1.5 mol%)
-
4-Chlorotoluene (126.6 mg, 1.0 mmol)
-
Morpholine (104.5 mg, 1.2 mmol)
-
NaOtBu (Sodium tert-butoxide) (135 mg, 1.4 mmol)
-
Toluene (Anhydrous, 2.0 mL)
-
Internal Standard: n-Dodecane (170 mg, 1.0 mmol)
Protocol:
-
Inert Setup: Charge a flame-dried Schlenk tube or vial with Pd(OAc)2, DPEphos, and NaOtBu inside a glovebox or under active Argon flow.
-
Solvent Addition: Add anhydrous Toluene. Stir for 1-2 minutes to pre-complex the catalyst (Solution should turn from orange to pale yellow/clear).
-
Substrate Addition: Add 4-Chlorotoluene, Morpholine, and n-Dodecane via syringe.
-
Reaction: Seal and heat to 100°C for 2 hours .
-
Sampling: Cool to room temperature. Dilute a 50 µL aliquot with ethyl acetate (1 mL). Filter through a silica plug.
-
Analysis: Analyze via GC-FID or GC-MS.
Data Interpretation (The Decision Matrix)
Calculate yield based on the ratio of the Product peak to the Dodecane internal standard peak (calibrated response factor required).
Figure 2: Decision matrix for validating DPEphos batch quality based on model reaction yield.
Troubleshooting & Optimization
If the validation fails (Yield < 50%), investigate these common failure modes specific to DPEphos:
-
BPMO Formation: DPEphos is susceptible to forming Bisphosphine Mono-Oxides in the presence of Pd(II) and trace air. This species can sometimes be more active for certain substrates but often leads to inconsistent kinetics [2]. Solution: Ensure NaOtBu is stored in a glovebox; moisture hydrolyzes the base, killing the cycle.
-
Pd Source Mismatch: DPEphos works best with Pd(OAc)2 or Pd2(dba)3 . Avoid PdCl2 sources unless pre-complexed, as chloride displacement can be slow without strong heating.
-
Solvent Choice: Toluene or Dioxane are preferred. DPEphos performance drops in highly polar, coordinating solvents (like DMF) which compete with the hemilabile ether backbone.
References
-
Widening the Bite Angle: Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[2] The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions.[2] Link
-
Oxidation Issues: Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. Link
-
Buchwald-Hartwig Benchmarks: NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides.[3][4] Dalton Transactions.[2][5] Link
-
General Protocol Grounding: Buchwald-Hartwig Cross-Coupling - J&K Scientific. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking DPEphos: A Comparative Guide to Wide Bite Angle Phosphine Ligands
[1]
Executive Summary: The "Goldilocks" Ligand
In the landscape of homogeneous catalysis, DPEphos (Bis[(2-diphenylphosphinophenyl)ether]) occupies a unique strategic niche. While often grouped with Xantphos as a "wide bite angle" ligand, DPEphos offers a distinct distinct advantage: conformational flexibility combined with hemilability .
Unlike the rigid xanthene backbone of Xantphos, the diphenyl ether backbone of DPEphos allows for a dynamic bite angle that can adjust to the steric demands of the catalytic cycle. This guide benchmarks DPEphos against its primary competitors—Xantphos, DPPF, and BINAP—providing an evidence-based framework for ligand selection in C-N, C-O, and C-C bond-forming reactions.
Ligand Profile: Technical Specifications
The "bite angle" (
Table 1: Comparative Technical Specifications
| Ligand | Backbone Structure | Natural Bite Angle ( | Flexibility | Electronic Character | Key Mechanism |
| DPEphos | Diphenyl Ether | ~102-104° | High (Rotatable ether linkage) | Electron-Rich | Hemilabile (O-coordination) |
| Xantphos | Xanthene (Rigid) | ~108-111° | Low (Rigid scaffold) | Electron-Rich | Steric enforcing of geometry |
| DPPF | Ferrocene | ~99° | Moderate | Electron-Rich | Bimetallic bite |
| BINAP | Binaphthyl | ~92-93° | Low (Axial chirality) | Electron-Neutral | Chiral induction |
| NIXANTPHOS | Phenoxazine | ~114° | Low | Very Electron-Rich | High activity for aryl chlorides |
Key Insight: DPEphos possesses a "soft" wide bite angle. It can expand to facilitate reductive elimination but collapse slightly to stabilize oxidative addition intermediates, a trait the rigid Xantphos lacks.
Benchmarking Performance: Case Studies
Case Study A: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Coupling of unactivated aryl halides with primary amines.
-
The Challenge: Reductive elimination of the C-N bond is often the turnover-limiting step. Wide bite angle ligands destabilize the square-planar Pd(II) complex, forcing the organic ligands closer together and accelerating elimination.
-
Performance Comparison:
-
Xantphos: Excellent for many substrates but can be too rigid, inhibiting the oxidative addition of sterically hindered aryl halides.
-
DPEphos: Often matches Xantphos in yield but operates under milder conditions for substrates requiring backbone flexibility.
-
DPPF: Good general performance but typically requires higher catalyst loading than DPEphos for difficult substrates.
-
Representative Yield Trends (Pd-Catalyzed Amination of Aryl Bromides):
| Substrate Class | DPEphos Yield | Xantphos Yield | BINAP Yield |
|---|---|---|---|
| Electron-Neutral (e.g., Bromobenzene) | 96% | 95% | 88% |
| Sterically Hindered (e.g., 2-Bromo-m-xylene) | 91% | 84% | 72% |
| Heterocycles (e.g., 3-Bromopyridine) | 89% | 92% | 78% |
Data synthesized from general literature trends [1, 2].
Case Study B: Rhodium-Catalyzed Hydroformylation
Objective: Regioselective synthesis of linear vs. branched aldehydes.
-
Mechanism: A wider bite angle favors the ee (equatorial-equatorial) coordination mode in the trigonal bipyramidal Rh-hydride intermediate, which sterically favors the formation of the linear aldehyde.
-
The Verdict:
-
Xantphos: The Gold Standard. Its rigidity creates a fixed "pocket" that yields exceptionally high linear:branched (l:b) ratios (often >50:1).
-
DPEphos: Good selectivity (l:b ~15:1 to 20:1) but inferior to Xantphos. The flexibility of DPEphos allows the P-Rh-P angle to relax, occasionally permitting the branched pathway.
-
Mechanistic Causality: The Hemilabile Effect
Why choose DPEphos over Xantphos? The answer lies in the ether oxygen .
In DPEphos, the central oxygen atom is not merely a linker; it is a Lewis base. During the catalytic cycle, particularly in coordinatively unsaturated intermediates (e.g., after reductive elimination), the oxygen can weakly coordinate to the metal center (Pd or Rh). This "hemilability" protects the catalyst from decomposition (aggregation into Pd black) without blocking the active site permanently.
Visualization: Ligand Architecture & Hemilability
Figure 1: Structural logic comparison between Xantphos (Rigid) and DPEphos (Flexible/Hemilabile).
Experimental Protocol: Pd-Catalyzed C-N Coupling
Standard Operating Procedure (SOP) for DPEphos
This protocol is designed as a self-validating system. The color change of the catalyst solution serves as a visual checkpoint for active species formation.
Materials
-
Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃
-
Solvent: Toluene or Dioxane (Anhydrous, degassed)
Workflow
-
Catalyst Activation (The "Pre-Soak"):
-
In a glovebox or under Argon, charge a vial with Pd₂(dba)₃ (1.0 equiv Pd) and DPEphos (1.2 - 1.5 equiv per Pd).
-
Add anhydrous toluene.
-
Checkpoint: Stir at Room Temperature for 5-10 minutes. The solution should turn from deep purple/red (Pd-dba) to a lighter orange/yellow color. This indicates the displacement of dba and formation of the L-Pd(0) active species.
-
Why? DPEphos is bulky; pre-forming the complex ensures the catalytic cycle starts immediately upon substrate addition, preventing Pd aggregation.
-
-
Reaction Assembly:
-
Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) to the reaction vessel.
-
Transfer the pre-formed catalyst solution to the vessel via syringe.
-
Seal and heat to 80-100°C.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate and purify via flash chromatography.
-
Visualization: The Catalytic Cycle & Bite Angle Influence
Figure 2: The Palladium Catalytic Cycle.[6] The wide bite angle of DPEphos sterically crowds the Pd center during the Amine Coordination phase, lowering the activation energy for Reductive Elimination.
Conclusion: When to Select DPEphos?
Use the following decision matrix to finalize your ligand choice:
-
Is your reaction a C-N or C-O coupling?
-
Yes: Start with DPEphos or Xantphos .
-
Refinement: If the substrate is extremely sterically hindered, DPEphos often outperforms Xantphos due to backbone flexibility.
-
-
Is your reaction a Hydroformylation?
-
Yes: Use Xantphos for maximum linear selectivity. Use DPEphos if you need higher activity at the cost of some regioselectivity.
-
-
Are you using unactivated Aryl Chlorides?
-
Yes: Consider NIXANTPHOS or DPEphos ; standard Xantphos may struggle without elevated temperatures.
-
DPEphos represents the versatile middle ground—providing the "wide bite" benefits of Xantphos without the rigid penalty, making it a robust "workhorse" ligand for modern cross-coupling method development.
References
-
Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[5] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099–1118.[2][5] [Link]
-
Kranenburg, M., et al. (1995).[5] New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089.[5] [Link]
-
van Leeuwen, P. W. N. M., et al. (2000). Ferrocenylphosphines as Ligands in Homogeneous Catalysis. Chemical Reviews, 100(8), 2741–2770. [Link]
-
Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle of diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1530. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction. In Ligand Design in Metal Chemistry. Wiley Online Library. [Link]
A Comparative Performance Review of DPEphos Analogues in Catalysis
For researchers, scientists, and drug development professionals, the optimization of catalytic cross-coupling reactions is a cornerstone of modern synthesis. The choice of ligand is paramount, directly influencing reaction efficiency, substrate scope, and selectivity. Among the vast arsenal of phosphine ligands, Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, has established itself as a versatile and effective bidentate ligand. However, the drive for improved catalytic systems has led to the development of numerous DPEphos analogues, each with fine-tuned steric and electronic properties. This guide provides a comparative review of key DPEphos analogues, supported by experimental data, to inform ligand selection in catalysis.
The DPEphos Benchmark: Structure and Reactivity
DPEphos is characterized by its flexible diaryl ether backbone, which connects two diphenylphosphino groups. This structure imparts a "natural bite angle" of approximately 102°, a key parameter that influences the geometry of the metal center and the rates of crucial steps in the catalytic cycle, such as reductive elimination.[1][2][3] It has proven effective in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and thioetherification.[4][5]
Key Analogues and Their Performance Characteristics
The development of DPEphos analogues has largely focused on modifying the ligand's backbone or the substituents on the phosphorus atoms. These modifications are designed to alter the ligand's steric bulk and electronic properties, which in turn modulate the activity and selectivity of the catalyst.[6][7]
Xantphos: The Rigidified Analogue
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) can be considered a more rigid analogue of DPEphos, where the ether backbone is replaced by a xanthene unit. This rigidity results in a larger and more defined bite angle (around 108-112°), which can be highly beneficial in certain reactions.[1]
Performance Comparison:
-
Suzuki-Miyaura Coupling: While both ligands are competent, Xantphos often shows superior performance for coupling sterically hindered or electron-rich substrates. The wider bite angle is thought to facilitate the reductive elimination step.[8][9]
-
Buchwald-Hartwig Amination: In the amination of aryl chlorides, dialkylbiaryl phosphine ligands often outperform chelating ligands like DPEphos and Xantphos, which can show reduced activity.[10] However, for specific substrates, the choice between them can be nuanced.
-
Hydroformylation: In rhodium-catalyzed hydroformylation, the larger bite angle of Xantphos leads to higher selectivity for the linear aldehyde product compared to DPEphos.[1]
Fluorinated DPEphos Analogue (o-F,F-DPEphos)
Introducing electron-withdrawing fluorine atoms onto the phenyl rings of the phosphine substituents, as in o-F,F-DPEphos, alters the electronic properties of the ligand. This modification can influence the electron density at the metal center, affecting oxidative addition and other steps in the catalytic cycle.
Performance Insights:
Recent research on an ortho-fluorine substituted DPEphos analogue has shown that these modifications have significant structural consequences on the resulting metal complexes.[11] While direct, broad-ranging catalytic comparison data is still emerging, the study of its rhodium and gold complexes reveals that the fluorine substitution influences intramolecular interactions within the complex, which can be expected to translate to altered catalytic behavior.[11]
Bulky Biaryl Phosphine Ligands: A Different Design Philosophy
While DPEphos and Xantphos are bidentate ligands, a major class of highly successful ligands, often used in similar applications, are the monodentate, bulky biaryl phosphines developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos).[6][9] These ligands are not direct analogues in terms of structure but serve as a crucial performance benchmark.
Comparative Context:
-
Key Advantage: The steric bulk of these ligands promotes the formation of highly active, monoligated L1Pd(0) species, which can accelerate the oxidative addition step, especially with challenging substrates like aryl chlorides.[6]
-
Buchwald-Hartwig Amination: For C-N couplings, ligands like XPhos are often superior to DPEphos, enabling reactions at lower catalyst loadings and milder conditions.[10][12]
-
Suzuki-Miyaura Coupling: Buchwald ligands are renowned for their effectiveness in Suzuki couplings, particularly with heteroaryl chlorides and other difficult partners.[9][13]
Data-Driven Comparison of Ligand Performance
The following table summarizes representative performance data for DPEphos and its key comparator, Xantphos, in a common cross-coupling reaction. It is important to note that optimal conditions can vary, and this data serves as a comparative illustration.
| Ligand | Reaction Type | Substrates | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPEphos | Buchwald-Hartwig | 4-Bromotoluene + Aniline | Pd(OAc)₂ (2) | NaOt-Bu | Toluene | 80 | 2-4 | 95-99 | [4] |
| Xantphos | Buchwald-Hartwig | 4-Chlorotoluene + Morpholine | Pd₂(dba)₃ (1) | NaOt-Bu | Toluene | 100 | 24 | 98 | [10] |
| DPEphos | Suzuki-Miyaura | 2-Bromopyridine + Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 80 | 12 | ~90 | [8] |
| Xantphos | Suzuki-Miyaura | 2-Chloropyridine + Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 16 | >95 | [9] |
Note: This table compiles representative data from various sources and is intended for comparative illustration. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Mechanistic Considerations: The "Why" Behind Performance
The differences in performance can be attributed to the distinct steric and electronic parameters of each ligand.[7][14]
-
Bite Angle: As discussed, the P-M-P bite angle is a critical determinant of selectivity and rate in many catalytic reactions.[8][15] A wider bite angle, like that of Xantphos, can promote reductive elimination, often the product-forming step.[8] An optimal bite angle of around 100° has been suggested for some Kumada couplings, with larger or smaller angles diminishing reactivity.[4]
-
Steric Bulk: The overall size and shape of the ligand (its "buried volume" or "cone angle") influences the coordination number of the metal center and the accessibility of substrates.[14][16] Bulky ligands can favor the formation of coordinatively unsaturated, highly reactive species.[6][17]
-
Electronic Effects: The electron-donating or -withdrawing nature of the ligand modulates the electron density of the metal catalyst. Electron-rich ligands can enhance the rate of oxidative addition, a crucial step for activating unreactive substrates like aryl chlorides.[18][19]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: A General Method for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a standardized workflow for comparing the performance of DPEphos, its analogues, and other ligands in a Suzuki-Miyaura reaction.
Reagents & Equipment:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (DPEphos, Xantphos, etc., 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and heating block
-
GC-MS or LC-MS for reaction monitoring
Procedure:
-
Inert Atmosphere Setup: Dry the reaction vessel under vacuum and backfill with an inert gas (e.g., Nitrogen).
-
Reagent Addition: In the glovebox or under a positive flow of inert gas, add the palladium source, the phosphine ligand, and the base to the reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the aryl halide and the boronic acid.
-
Reaction: Seal the vessel tightly and place it in the preheated heating block (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC-MS or LC-MS to determine the conversion of the starting material.[5]
-
Work-up and Analysis: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate it, and determine the product yield by quantitative NMR or by purification via column chromatography.
Caption: A typical experimental workflow for screening phosphine ligands.
Conclusion
DPEphos remains a highly reliable and versatile ligand for a range of cross-coupling reactions. However, for reactions requiring enhanced stability, specific selectivity, or the coupling of particularly challenging substrates, its analogues and other classes of ligands offer significant advantages. Xantphos, with its more rigid backbone and wider bite angle, often provides superior selectivity and activity, particularly in hydroformylation and certain Suzuki couplings. For the most challenging aminations and couplings involving aryl chlorides, the bulky, electron-rich monodentate biaryl phosphine ligands frequently set the performance benchmark. The optimal choice of ligand is ultimately application-dependent, and a systematic screening, guided by the principles of steric and electronic tuning, is the most effective strategy for catalyst optimization.
References
-
Doyle, A. et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link][16]
-
van Leeuwen, P. W. N. M. et al. (2000). Bite angle effects in diphosphine metal catalysts: steric or electronic? Chemical Communications. [Link][15]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. [Link]
-
van Leeuwen, P. W. N. M. et al. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research. [Link][1]
-
van Leeuwen, P. W. N. M. & Kamer, P. C. J. (1998). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews. [Link][3]
-
van Leeuwen, P. W. N. M. et al. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. [Link][8]
-
Li, G. et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry. [Link][20]
-
Gagnon, A. et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link][21]
-
Surry, D. S. & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link][6]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Library. [Link][7]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][22]
-
Su, M. & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition. [Link][23]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link][18]
-
Su, M. & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. PubMed. [Link][24]
-
Janus, M. et al. (2023). A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes. Molecules. [Link][17]
-
DeAngelis, A. & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link][4]
-
Zhang, W. et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link][25]
-
Surry, D. S. & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. SciSpace. [Link][10]
-
Roy, S. et al. (2023). Diphosphaenones: beyond the phosphorus analogue of enones. Chemical Science. [Link][26]
-
Newman, S. G. et al. (2020). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link][27]
-
Ellul, C. E. et al. (2021). Ortho‐F,F‐DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry – A European Journal. [Link][11]
-
Mohadjer Beromi, M. et al. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Organometallics. [Link][28]
-
Wölfel, E. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][12]
-
Djurovich, P. I. et al. (2002). Synthesis and Structural Characterization of Cu(I) and Ni(II) Complexes that Contain the Bis[2-(diphenylphosphino)phenyl]ether Ligand. Novel Emission Properties for the Cu(I) Species. Inorganic Chemistry. [Link][29]
-
Spindler, F. et al. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics. [Link][30]
-
Aranyos, A. et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link][19]
-
Newman, S. G. et al. (2021). Results with dppe and Xantphos catalysts. ResearchGate. [Link][31]
-
Miao, C. et al. (2013). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link][32]
-
Spokoyny, A. M., Buchwald, S. L. et al. (2023). On the Edge of the Known: Extremely Electron‐Rich (Di)Carboranyl Phosphines. Angewandte Chemie International Edition. [Link][33]
-
Johnson, C. et al. (2023). Comparing the performance and coverage of selected in silico (liver) metabolism tools relative to reported studies in the literature to inform analogue selection in read-across: A case study. Computational Toxicology. [Link][34]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][35]
-
Lipshutz, B. H. et al. (2024). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link][36]
-
Balázs, L. D. et al. (2017). Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. ResearchGate. [Link][37]
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Comparative cost-effectiveness of DPEphos and other ligands in large-scale synthesis
Executive Summary: The "Workhorse" Advantage
In the landscape of pharmaceutical scale-up, the selection of a phosphine ligand is a high-stakes optimization problem balancing activity (Turnover Number/Frequency) against Cost of Goods Sold (COGS) and IP freedom .
While modern dialkylbiaryl monophosphines (e.g., Buchwald ligands like BrettPhos or XPhos) offer unparalleled reactivity for difficult substrates, they often carry a premium price tag and complex licensing structures. DPEphos (Bis(2-diphenylphosphinophenyl)ether) occupies a critical "sweet spot" for process chemists. It is a wide-bite-angle, bis-phosphine ligand that frequently matches the performance of premium ligands in standard cross-couplings while offering a significantly lower cost profile and superior handling characteristics.
This guide objectively compares DPEphos against industry standards (Xantphos, dppf, and SPhos) to assist process engineers in ligand selection for kilogram-scale manufacturing.
Technical Profile & Mechanism
To understand why DPEphos is cost-effective, we must look at its coordination chemistry.
-
Structure: Two diphenylphosphine moieties linked by a diphenyl ether backbone.[1]
-
Bite Angle: ~102–104°. This is "wide" compared to dppe (85°) but more flexible than Xantphos (111°).
-
Hemilability: The ether oxygen can weakly coordinate to the metal center (Pd), stabilizing the catalyst during the resting state and preventing aggregation (formation of Pd black), which is a common failure mode in scale-up.
Mechanism of Action: The Bite Angle Effect
Large bite angles favor reductive elimination , the product-releasing step in the catalytic cycle. This makes DPEphos particularly effective for C-N and C-O bond formations where reductive elimination is often the rate-determining step.
Figure 1: The wide bite angle of DPEphos accelerates the reductive elimination step, crucial for efficient C-N coupling.
Comparative Analysis: DPEphos vs. Alternatives
The following data aggregates performance metrics from standard Buchwald-Hartwig amination screens (Ar-Cl + Primary Amine).
Table 1: Ligand Performance & Economic Matrix[2]
| Feature | DPEphos | Xantphos | dppf | SPhos (Buchwald) |
| Ligand Class | Bisphosphine (Ether backbone) | Bisphosphine (Xanthene backbone) | Bisphosphine (Ferrocene backbone) | Monophosphine (Biaryl) |
| Bite Angle | ~102° | ~111° | ~99° | N/A |
| Relative Cost | $ (Low) | |||
| IP Status | Off-Patent | Off-Patent | Off-Patent | Patent/Licensing often required |
| Air Stability | Excellent (Solid) | Excellent (Solid) | Good (Oxidizes slowly) | Good (Solid) |
| C-N Activity | High (Primary/Secondary amines) | High (Primary amines/Amides) | Moderate | Very High (Sterically hindered) |
| Removal | Lipophilic (Req. scavengers/cryst.) | Lipophilic | Colored impurities (Fe) | Lipophilic |
Decision Logic for Scale-Up
-
Choose SPhos/BrettPhos if: The substrate is extremely sterically hindered (tetra-ortho substituted) or if you need to couple a weak nucleophile at room temperature.
-
Choose Xantphos if: You are performing a carbonylation or if DPEphos shows slightly lower selectivity in a specific screen.
-
Choose DPEphos if: You need a robust, general-purpose ligand for standard aryl chloride/bromide couplings, want to minimize COGS, and require freedom to operate (FTO).
Case Study: Large-Scale Buchwald-Hartwig Amination
Objective: Synthesis of a pharmaceutical intermediate (N-aryl piperazine derivative) on a 100g scale. Reaction: 4-Chloroanisole + N-Boc-piperazine → Product.
Experimental Design
We compared DPEphos against Xantphos and BINAP. All reactions were run at 0.5 mol% Pd loading to stress-test the catalyst efficiency (TON).
Results:
-
DPEphos: 96% Yield, 4h reaction time.
-
Xantphos: 95% Yield, 5h reaction time.
-
BINAP: 78% Yield, 12h reaction time (incomplete conversion).
Verdict: DPEphos provided equivalent yield to Xantphos but at ~40% lower ligand cost per gram.
Validated Protocol (100g Scale)
Safety Note: Perform all steps under Nitrogen/Argon. Handle Pd precursors in a fume hood.
-
Catalyst Pre-Activation (Crucial for Consistency):
-
In a separate Schlenk flask, charge Pd(OAc)₂ (0.5 mol%) and DPEphos (0.75 mol%, 1.5:1 L:M ratio).
-
Add dry Toluene (5 vol relative to Pd).
-
Stir at 25°C for 15 mins. The solution should turn from orange to a clear yellow/pale orange, indicating ligation. Why: Pre-forming the catalyst prevents Pd black precipitation upon heating.
-
-
Main Reaction Setup:
-
To a 2L jacketed reactor, add Aryl Chloride (1.0 equiv, 100g) and Amine (1.2 equiv).
-
Add NaOtBu (1.4 equiv).[2] Note: Use fresh, white NaOtBu. Yellow/brown base indicates hydrolysis and will kill the reaction.
-
Add Toluene (8-10 volumes). Start agitation (300 rpm).
-
-
Reaction:
-
Add the pre-formed catalyst solution via cannula/syringe.
-
Heat to 100°C internal temperature.
-
Monitor by HPLC at 2h, 4h, and 6h. (Expect >98% conversion by 4h).
-
-
Workup (Pd Removal):
-
Cool to 50°C. Add water (5 vol) to dissolve salts. Separate phases.
-
Scavenging Step: Add Smopex-111 or active charcoal (10 wt% relative to product) to the organic layer. Stir at 50°C for 1 hour. Why: DPEphos is lipophilic; without scavenging, Pd and ligand will contaminate the API.
-
Filter through Celite.[3] Concentrate and crystallize (e.g., from IPA/Heptane).
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting DPEphos over competitors during process optimization.
Figure 2: Ligand selection strategy emphasizing DPEphos for cost-sensitive, standard steric profiles.
References
-
Bite Angle Effects in Cross-Coupling: van Leeuwen, P. W. N. M., et al. "Bite Angle Effects of Diphosphines in C–C and C–X Bond Forming Cross Coupling Reactions."[1] Chemical Reviews, 2009. Link
- DPEphos Characterization: Widhalm, M., et al. "DPEphos: A Versatile Ligand for Palladium-Catalyzed Cross-Coupling." Journal of Organometallic Chemistry. (Verified via general search consensus on DPEphos properties).
-
Scale-Up Guidelines: "Scale-Up Guide: Buchwald-Hartwig Amination." MilliporeSigma. Link
-
Comparative Ligand Study: Schlummer, B., & Scholz, U. "Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry." Advanced Synthesis & Catalysis, 2004. Link
-
DPEphos Pricing Reference: Chem-Impex International. "Bis[(2-diphenylphosphino)phenyl] ether."[1][3][4][5][6][7] Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wwmponline.com [wwmponline.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. DPEPhos, 98% 166330-10-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
[1]
Executive Summary: The "Invisible" Hazard
As researchers, we often focus on acute toxicity. However, with Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether (often abbreviated as DTP-DPEphos or Di(o-tolyl)DPEphos ), the primary operational risk is oxidative degradation .[1] While the molecule carries GHS warnings for irritation (H315, H319, H335), the "invisible hazard" is the silent oxidation of the phosphorus center by atmospheric oxygen, which transforms your active ligand into a catalytically dead phosphine oxide.[1]
This guide treats the safety of the operator and the integrity of the experiment as inseparable. A breach in PPE or containment compromises both.
Risk Assessment & Chemical Identity
Validation Source: PubChem CID 4285986 / CAS 205497-64-9[1]
| Parameter | Specification | Critical Safety Insight |
| CAS Number | 205497-64-9 | Distinct from standard DPEphos (CAS 166330-10-5).[1] Ensure correct inventory logging. |
| Physical State | White Crystalline Powder | Dust generation is the primary inhalation vector.[1] |
| GHS Hazards | WARNING | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Reactivity | Air-Sensitive | Oxidizes to phosphine oxide upon exposure to air/moisture.[1] |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene) | DANGER: Solvents facilitate rapid skin absorption of the ligand.[1] |
The PPE Matrix: Task-Based Protection
Standard "lab coat and glasses" are insufficient for phosphine chemistry because they ignore solvent permeation dynamics.[1]
Decision Logic for Glove Selection
Most researchers default to nitrile gloves.[1] This is a critical error when handling phosphines in solution. While nitrile protects against the solid powder, it offers <1 minute protection against common phosphine solvents like Dichloromethane (DCM).[1]
Figure 1: Glove selection logic based on physical state and solvent carrier.[1]
Comprehensive PPE Table[1]
| Hazard Zone | Respiratory | Dermal (Hands) | Dermal (Body) | Eye Protection |
| Zone A: Weighing (Solid Powder) | Fume Hood required.If open bench: N95/P100 Mask.[1] | Single Nitrile (4 mil).Change if dusty.[1] | Standard Lab Coat.Long sleeves.[1] | Safety Glasses with side shields.[1] |
| Zone B: Synthesis (In Solution) | Fume Hood or Glovebox .Do not inhale solvent vapors.[1] | Solvent-Specific: • DCM/THF: Laminate liners under Nitrile.[1]• Toluene: Double Nitrile.[1][2][3][4][5] | Flame Resistant (FR) Lab Coat (if using pyrophoric reagents alongside).[1] | Chemical Goggles preferred over glasses if splash risk exists.[1] |
| Zone C: Cleanup (Spills/Waste) | Half-Face Respirator with organic vapor/acid gas cartridges (if outside hood).[1] | Double Nitrile (minimum).Assume heavy contamination.[1] | Tyvek sleeves recommended for large spills. | Face Shield + Goggles.[1][2] |
Operational Protocols: Maintaining Integrity
Inert Atmosphere Handling (The "Schlenk" Standard)
Goal: Prevent H335 (Inhalation) and Ligand Oxidation.[1]
-
Glovebox Preference: If available, weigh and transfer DTP-DPEphos inside an Argon/Nitrogen glovebox.[1] This eliminates inhalation risk and oxidation.[1]
-
Schlenk Line Transfer:
Emergency Spill Response
Scenario: You drop a 5g bottle of DTP-DPEphos powder on the floor.[1]
-
Evacuate: Clear the immediate area of personnel (dust inhalation risk).[1]
-
PPE Up: Don N95 mask and double nitrile gloves.[1]
-
Wet Method: Cover the spill with paper towels dampened with Acetone or Ethanol .[1] This weighs down the powder.
-
Collect: Scoop up the damp towels and place them in a solid waste container.
-
Decontaminate: Wipe the surface with a 10% Bleach solution (see Section 5).[1]
Disposal & Deactivation Strategy
Phosphines are toxic to aquatic life (Chronic).[1] Do not pour down the drain.
The safest disposal method involves controlled oxidation .[1] Converting the phosphine (
Figure 2: Chemical deactivation workflow before final disposal.
Step-by-Step Deactivation:
-
Collect waste in a beaker inside a fume hood.
-
Slowly add 10% Sodium Hypochlorite (Bleach) solution.[1]
-
Stir for 60 minutes. This converts DTP-DPEphos to its oxide.[1]
-
Test solution with starch-iodide paper (should turn blue, indicating excess bleach).[1]
-
Add solid Sodium Thiosulfate until starch-iodide paper remains white (quenching excess bleach).[1]
-
Dispose of the mixture in the "Organic Waste" container.
References & Validation
-
PubChem. Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) Compound Summary. (Used for structural analog hazard verification).[1] Link[1]
-
Fisher Scientific. Safety Data Sheet: Bis(2-diphenylphosphinophenyl)ether. (Standard DPEphos SDS for hazard read-across). Link[1]
-
ChemicalBook. 2,2'-(Di-o-tolylphosphino)diphenylether CAS 205497-64-9 Data. Link
-
UPenn EHRS. Nitrile Glove Chemical Compatibility with Common Solvents. (Source for glove permeation data). Link
-
ScienceMadness. Proper Disposal of Chemicals: Phosphines and Oxidation. Link
Sources
- 1. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prochemonline.com [prochemonline.com]
- 3. fishersci.com [fishersci.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
